Product packaging for SPD-2(Cat. No.:CAS No. 1643781-40-1)

SPD-2

Cat. No.: B610935
CAS No.: 1643781-40-1
M. Wt: 594.63
InChI Key: HLYJZNLEINAZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPD-2 is a critical centrosomal protein essential for the assembly of the pericentriolar material (PCM) in C. elegans . As a core structural component, this compound is required for the recruitment of all other known PCM proteins to the centrosome, making it a fundamental building block for the cell's primary microtubule-organizing center . Its function is key to understanding the underlying mechanisms of PCM assembly, a process critical for proper cell division. Research indicates that this compound acts as a monomer in the cytoplasm and does not form stable pre-assembled complexes with other major PCM components like SPD-5 or the kinase PLK-1 before its incorporation into the centrosome . Instead, its interactions with PLK-1 occur during the process of PCM assembly around the centrioles . This makes this compound a vital protein for researchers studying cell cycle regulation, centriole duplication, and microtubule dynamics. Investigating this compound provides valuable insights into fundamental biological processes and the formation of aberrant centrosomes, which can severely impact cell viability. This product is intended for research applications only. Please note: The information regarding this protein is derived from published research on Caenorhabditis elegans . Researchers are advised to consult the current scientific literature for the most detailed information on its structure, function, and interactions.

Properties

CAS No.

1643781-40-1

Molecular Formula

C34H26O8S

Molecular Weight

594.63

IUPAC Name

2,6-Dimethyl-2,6-di(9-oxo-9H-xanthen-2-yl)-4-thia-heptanedioic acid

InChI

InChI=1S/C34H26O8S/c1-33(31(37)38,19-11-13-27-23(15-19)29(35)21-7-3-5-9-25(21)41-27)17-43-18-34(2,32(39)40)20-12-14-28-24(16-20)30(36)22-8-4-6-10-26(22)42-28/h3-16H,17-18H2,1-2H3,(H,37,38)(H,39,40)

InChI Key

HLYJZNLEINAZNN-UHFFFAOYSA-N

SMILES

O=C(O)C(C1=CC(C2=O)=C(OC3=C2C=CC=C3)C=C1)(C)CSCC(C4=CC(C5=O)=C(OC6=C5C=CC=C6)C=C4)(C)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SPD-2;  SPD 2;  SPD2; 

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of SPD-2/Cep192 in Mitotic Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic fidelity is paramount for cellular and organismal health, with errors in this process frequently implicated in tumorigenesis and developmental disorders. At the heart of mitotic regulation lies the centrosome, the primary microtubule-organizing center in animal cells. The assembly and maturation of the centrosome are tightly controlled processes, orchestrated by a host of conserved proteins. Among these, Spindle Defective-2 (SPD-2), and its human ortholog Cep192, emerges as a critical scaffold and signaling hub. This technical guide provides an in-depth examination of the multifaceted roles of this compound/Cep192 in mitosis, detailing its functions in pericentriolar material (PCM) recruitment, centriole duplication, and spindle assembly. We present a synthesis of current research, including quantitative data on protein interactions and localization, detailed experimental methodologies for studying its function, and visual representations of the key signaling pathways in which it operates.

Introduction: The Centrosome and the Significance of this compound/Cep192

The centrosome is a non-membranous organelle composed of a pair of centrioles embedded in a proteinaceous matrix known as the pericentriolar material (PCM). During the transition from interphase to mitosis, the centrosome undergoes a dramatic transformation termed maturation, wherein it significantly expands its PCM to enhance its microtubule nucleation capacity, a prerequisite for the formation of a bipolar spindle. This compound/Cep192 is a highly conserved centrosomal protein that plays an indispensable role in this process.[1][2] First identified in Caenorhabditis elegans, this compound has been shown to be essential for both the recruitment of PCM components and the duplication of centrioles.[3][4] Its orthologs in Drosophila (this compound) and humans (Cep192) share these core functions, highlighting a conserved mechanism of action across species.[5][6] Dysregulation of this compound/Cep192 function leads to defects in spindle formation, chromosome missegregation, and aneuploidy, underscoring its importance in maintaining genomic stability.[2][7]

Molecular Architecture of this compound/Cep192

This compound/Cep192 proteins are large, multi-domain proteins characterized by the presence of a conserved "this compound domain" (SP2D) which is composed of two closely spaced AspM-Spd-2-Hydin (ASH) domains.[1] While the N-terminal regions of this compound/Cep192 are predicted to be largely unstructured, the C-terminal region is rich in β-sheets and contains a variable number of ASH domains.[1] For instance, Drosophila this compound has one additional ASH domain, while human Cep192 has six.[1] These ASH domains are thought to function as protein-protein interaction modules.[1]

Core Functions of this compound/Cep192 in Mitosis

A Master Regulator of Pericentriolar Material (PCM) Recruitment and Scaffold Assembly

One of the most well-characterized roles of this compound/Cep192 is its function as a scaffold for the recruitment of other PCM components. It acts as a foundational element upon which the expanded mitotic PCM is built. In C. elegans, this compound is required for the localization of SPD-5, a coiled-coil protein essential for PCM maturation.[4] this compound and SPD-5 are mutually dependent for their localization to the PCM.[4] In Drosophila and humans, this compound/Cep192 is crucial for the recruitment of proteins like Centrosomin (Cnn)/CDK5RAP2 and γ-tubulin to the mitotic centrosome.[1][6]

Depletion of Cep192 in human cells leads to a marked decrease in the recruitment of NEDD-1, Pericentrin, and γ-tubulin to mitotic centrosomes.[8] Recent studies have revealed that the SP2D domain of this compound is not primarily for targeting the protein to the centrosome, but rather for promoting the assembly of the PCM scaffold itself.[1]

A Crucial Player in Centriole Duplication

In addition to its role in PCM assembly, this compound/Cep192 is also intimately involved in the duplication of centrioles, a process that must be strictly limited to once per cell cycle. In C. elegans, this compound is essential for centriole duplication and interacts genetically with ZYG-1, a kinase required for this process.[4] The human ortholog, Cep192, is also a major regulator of centriole duplication.[2][5] The role of Drosophila this compound in centriole duplication appears to be more nuanced, with some studies suggesting it is not essential in somatic cells.[9][10]

The initiation of centriole duplication is dependent on Polo-like kinase 4 (PLK4), and Cep192 plays a role in targeting PLK4 to the centriole.[11][12]

Signaling Pathways Involving this compound/Cep192 in Mitosis

This compound/Cep192 functions as a critical node in several signaling pathways that control mitotic events. Its phosphorylation is a key regulatory mechanism that governs its interactions and functions.

The this compound/PLK1/SPD-5 Pathway for PCM Maturation

In both C. elegans and Drosophila, a conserved pathway drives PCM maturation. At the onset of mitosis, this compound is phosphorylated, which then allows for the recruitment of Polo-like kinase 1 (PLK1).[1] PLK1, in turn, phosphorylates SPD-5/Cnn, triggering a conformational change that promotes its self-assembly into a scaffold-like structure, leading to the expansion of the PCM.[1]

SPD2_PLK1_SPD5_Pathway SPD2 This compound PLK1 PLK1 SPD2->PLK1 recruits SPD5 SPD-5/Cnn PLK1->SPD5 phosphorylates PCM_Maturation PCM Maturation SPD5->PCM_Maturation promotes

Figure 1: The conserved this compound/PLK1/SPD-5 pathway for PCM maturation.

The Cep192/PLK4 Pathway in Centriole Duplication

Cep192 is a key player in the regulation of centriole duplication by facilitating the localization and activity of PLK4, the master regulator of this process.[11][12] Cep192 directly interacts with PLK4, recruiting it to the existing centriole to initiate the formation of a new procentriole.

Cep192_PLK4_Pathway cluster_centriole Cep192 Cep192 PLK4 PLK4 Cep192->PLK4 recruits to Centriole Parent Centriole Duplication Centriole Duplication Centriole->Duplication initiates

Figure 2: The Cep192/PLK4 pathway in centriole duplication.

Quantitative Data on this compound/Cep192 Function

The following tables summarize key quantitative findings from studies on this compound/Cep192, providing a comparative overview of its impact on centrosome composition and function.

SpeciesProtein DepletedMeasured ParameterQuantitative ChangeReference
Homo sapiensCep192Mitotic Centrosomal γ-tubulin~75% reduction[13]
Homo sapiensCep192Interphase Centrosomal γ-tubulin~25% reduction[13]
Homo sapiensCep192Mitotic Centrosomal PericentrinMarked decrease[8]
Homo sapiensCep192Mitotic Centrosomal NEDD-1Marked decrease[8]
Drosophila melanogasterThis compound (mutant)Centrosomal this compound-GFP levelsReduced abundance[14]
Drosophila melanogasterThis compound (mutant)Astral Microtubule ArraysLess robust[14]
Homo sapiensCDK5RAP2Centrosomal γ-tubulinCorrelated reduction with CDK5RAP2 levels[15]

Table 1: Quantitative Effects of this compound/Cep192 Depletion on Centrosomal Components.

Interacting ProteinsSpeciesMethodAffinity/StoichiometryReference
Cep192 - Aurora AHomo sapiensX-ray CrystallographyDirect interaction, competitive with TPX2 and TACC3[6]
This compound - PLK1Drosophila melanogasterIn vitro phosphorylationPLK1 phosphorylates this compound[1]
Cep192 - PLK4Homo sapiensCo-immunoprecipitationDirect interaction[11][12]
This compound - SPD-5Caenorhabditis elegansGenetic interaction, Co-localizationMutual dependency for PCM localization[4]

Table 2: Experimentally Validated Interactions of this compound/Cep192.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound/Cep192.

Immunofluorescence Staining of this compound in C. elegans Gonads

Objective: To visualize the subcellular localization of this compound in the germline of C. elegans.

Materials:

  • HistoBond microscope slides

  • Coverslips (No. 1.5)

  • Dissection needle

  • M9 buffer

  • Fixation solution (e.g., 3.7% formaldehyde in egg buffer)

  • Permeabilization solution (e.g., -20°C methanol)

  • Blocking buffer (e.g., 1x PBST with 0.5% BSA)

  • Primary antibody against this compound

  • Fluorescently-labeled secondary antibody

  • DAPI solution (1 µg/mL in PBST)

  • Mounting medium (e.g., ProLong Gold)

Procedure:

  • Dissect adult hermaphrodite worms in a drop of M9 buffer on a HistoBond slide to release the gonads.

  • Add fixation solution to the dissected worms and incubate for 5 minutes at room temperature.

  • Place the slide on a pre-chilled metal block on dry ice to freeze-crack the eggshells. Quickly flick off the coverslip with a razor blade.

  • Immediately immerse the slide in -20°C methanol for 5 minutes for permeabilization.

  • Wash the slides three times for 10 minutes each in PBST.

  • Block the samples with blocking buffer for 30 minutes at room temperature in a humidified chamber.

  • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash the slides three times for 10 minutes each in PBST.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.

  • Wash the slides twice with PBST for 10 minutes each.

  • Incubate with DAPI solution for 10 minutes to counterstain the DNA.

  • Wash once with PBST for 10 minutes.

  • Mount the samples with a drop of mounting medium and seal the coverslip with nail polish.

  • Image using a confocal or epifluorescence microscope.

Co-Immunoprecipitation (Co-IP) to Detect this compound/Cep192 Interactions

Objective: To determine if this compound/Cep192 physically interacts with a protein of interest in vivo.

Materials:

  • Cell lysate from cells expressing tagged or endogenous this compound/Cep192

  • Co-IP lysis buffer (non-denaturing)

  • Antibody specific to the "bait" protein (either this compound/Cep192 or the interacting partner)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blot detection of "bait" and "prey" proteins

Procedure:

  • Prepare a whole-cell lysate using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analyze the eluates by SDS-PAGE and Western blotting.

  • Probe the Western blot with antibodies against both the "bait" and the putative "prey" proteins to confirm their co-precipitation.

CoIP_Workflow Start Cell Lysate Preclear Pre-clear with Beads Start->Preclear Add_Ab Add Bait Antibody Preclear->Add_Ab Incubate_Beads Incubate with Protein A/G Beads Add_Ab->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze

Figure 3: A generalized workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

This compound/Cep192 stands as a cornerstone of mitotic regulation, with its intricate roles in PCM assembly and centriole duplication being fundamental to the faithful segregation of chromosomes. The conserved nature of its function across diverse species underscores its importance and makes it an attractive target for further investigation, particularly in the context of human diseases. Future research will likely focus on elucidating the precise molecular mechanisms by which its various domains contribute to its scaffolding and signaling functions. Advanced imaging techniques, such as super-resolution microscopy, will continue to provide unprecedented insights into the dynamic organization of the PCM scaffold orchestrated by this compound/Cep192. Furthermore, a deeper understanding of the post-translational modifications that regulate its activity will be crucial for a complete picture of its role in mitosis. From a drug development perspective, targeting the specific interactions of this compound/Cep192 could offer novel therapeutic strategies for cancers characterized by centrosome amplification and genomic instability.

References

The Centrosomal Protein SPD-2/CEP192: A Master Regulator of Cell Division and a Potential Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Spindle-defective protein 2 (SPD-2), and its human ortholog Centrosomal Protein 192 (CEP192), are highly conserved master regulators of centrosome biogenesis and mitotic spindle assembly. Their pivotal role in ensuring genomic stability through the precise orchestration of cell division has positioned them as critical components of cellular proliferation. Dysregulation of CEP192 has been implicated in various human diseases, including cancer and microcephaly, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the this compound/CEP192 gene and its orthologs, detailing its molecular functions, associated signaling pathways, and key experimental methodologies for its study. Quantitative data are summarized in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of this essential protein.

Introduction

The centrosome is the primary microtubule-organizing center (MTOC) in most animal cells, playing a fundamental role in cell cycle progression, cell polarity, and ciliogenesis.[1][2] The core functions of the centrosome rely on two intertwined processes: centriole duplication and centrosome maturation, the latter involving the recruitment of a dense meshwork of proteins known as the pericentriolar material (PCM).[1][2][3] The this compound/CEP192 protein family is a key player in both of these processes.[1][2][3]

First identified in the nematode Caenorhabditis elegans, this compound is essential for the recruitment of PCM components to the centrioles and for the duplication of centrioles.[1][4] Its human ortholog, CEP192, is a large coiled-coil protein that acts as a scaffold, recruiting and activating key mitotic kinases that drive centrosome maturation and spindle assembly.[3][5] Given its central role in cell division, the misregulation of CEP192 can lead to aneuploidy, a hallmark of cancer.[1][2] This guide will delve into the technical details of this compound/CEP192, providing researchers and drug development professionals with the necessary information to investigate this critical protein.

This compound/CEP192 Orthologs in Different Species

The this compound/CEP192 gene is highly conserved across a wide range of species, highlighting its fundamental importance in eukaryotic cell biology. The following table provides a summary of this compound/CEP192 orthologs in various model organisms and other species.

SpeciesGene NameProtein NameUniProt AccessionKey Functions
Homo sapiensCEP192Centrosomal protein of 192 kDaQ8TEP8Centrosome maturation, centriole duplication, spindle assembly.[6][7]
Mus musculusCep192Centrosomal protein 192Q8BGY7Acentriolar MTOC and spindle formation in oocytes.[8]
Drosophila melanogasterThis compoundSpindle-defective-2Q9VHW5PCM recruitment, pronuclear fusion.
Caenorhabditis elegansThis compoundSpindle-defective protein 2Q21323PCM recruitment, centriole duplication.[1][4]
Xenopus laeviscep192Centrosomal protein 192Q6DFD5Centrosome-driven spindle assembly.[9]
Danio reriocep192Centrosomal protein 192F1R7G8Embryonic development.
Saccharomyces cerevisiaeSpc72Spindle pole body component 72P38734Microtubule nucleation at the spindle pole body.
Schizosaccharomyces pombeMto1Microtubule organizer 1O13711Microtubule nucleation and organization.

Molecular Function and Signaling Pathways

CEP192 functions as a central scaffold protein at the centrosome, orchestrating the recruitment and activation of a cascade of proteins essential for mitosis. Its function is tightly regulated by phosphorylation and interactions with numerous other proteins.

Role in Centrosome Maturation

During the G2 phase and into mitosis, CEP192 is recruited to the centrosome where it initiates the assembly of the expanded PCM. This process, known as centrosome maturation, dramatically increases the microtubule-nucleating capacity of the centrosome, which is crucial for the formation of a bipolar spindle.[2][3] CEP192 acts as a platform for the recruitment of key mitotic kinases, including Aurora A (AurA) and Polo-like kinase 1 (Plk1).[5][10]

G cluster_centrosome Centrosome cluster_downstream Downstream Effects CEP192 CEP192 AurA AurA CEP192->AurA Recruits & Activates Plk1 Plk1 CEP192->Plk1 Recruits & Activates gamma_TuRC γ-TuRC CEP192->gamma_TuRC Recruits PCM_Components Other PCM Components CEP192->PCM_Components Recruits AurA->Plk1 Activates Plk1->CEP192 Phosphorylates MT_Nucleation Microtubule Nucleation gamma_TuRC->MT_Nucleation PCM_Components->MT_Nucleation Spindle_Assembly Bipolar Spindle Assembly MT_Nucleation->Spindle_Assembly

Figure 1: CEP192-mediated centrosome maturation pathway.

Role in Centriole Duplication

In addition to its role in PCM recruitment, CEP192 is also essential for the duplication of centrioles, which occurs once per cell cycle during S phase.[1][3] CEP192 facilitates the recruitment of Polo-like kinase 4 (Plk4), the master regulator of centriole duplication, to the existing centriole.[11] This initiates the formation of a new procentriole.

G cluster_mother_centriole Mother Centriole Mother_Centriole Mother Centriole CEP192 CEP192 Mother_Centriole->CEP192 Localization Plk4 Plk4 CEP192->Plk4 Recruits SAS6 SAS-6 Plk4->SAS6 Recruits Procentriole Procentriole Assembly SAS6->Procentriole

Figure 2: Role of CEP192 in centriole duplication.

Quantitative Data

CEP192 Protein-Protein Interactions

The function of CEP192 is mediated through a complex network of protein-protein interactions. The following table summarizes key interactions and their measured affinities.

Interacting ProteinMethodDissociation Constant (Kd)Reference
Aurora A (AURKA)Isothermal Titration Calorimetry (ITC)1.1 ± 0.1 µM[12]
Polo-like kinase 1 (Plk1)Co-immunoprecipitationNot Quantified[5]
Polo-like kinase 4 (Plk4)Co-immunoprecipitationNot Quantified[11]
NEDD1Mass SpectrometryNot Quantified[3]
Pericentrin (PCNT)Co-immunoprecipitationNot Quantified[3]
Effects of CEP192 Depletion on Centrosomal Protein Levels
Centrosomal ProteinChange in Centrosomal Level upon CEP192 KnockdownReference
γ-tubulin~50% decrease[13]
PericentrinSignificant increase[13][14]
NEDD1Significant decrease[3]
Cep215Decrease[15]
ALMS1Significant increase[15]
CEP192 Expression in Cancer

CEP192 expression is frequently upregulated in various cancers and correlates with poor prognosis.

Cancer TypeCEP192 Expression LevelCorrelation with PrognosisReference
Hepatocellular Carcinoma (HCC)IncreasedPoor[16]
CholangiocarcinomaIncreased-[16]
Esophageal CarcinomaIncreased-[16]
Head and Neck Squamous Cell CarcinomaIncreased-[16]
Lung AdenocarcinomaIncreased-[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound/CEP192.

siRNA-mediated Knockdown of CEP192 in Human Cells

G start Start: Seed cells transfect Transfect with CEP192 siRNA (e.g., Lipofectamine RNAiMAX) start->transfect incubate1 Incubate for 48-72 hours transfect->incubate1 harvest Harvest cells for analysis incubate1->harvest analysis Analyze knockdown efficiency (Western Blot or qPCR) and phenotype harvest->analysis

Figure 3: Workflow for siRNA-mediated knockdown of CEP192.

Protocol:

  • Cell Seeding: Seed human cells (e.g., HeLa or U2OS) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute CEP192-specific siRNA and a non-targeting control siRNA in Opti-MEM I Medium to a final concentration of 20 µM.

  • Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM I Medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: Harvest the cells and assess the knockdown efficiency by Western blotting or quantitative PCR. Analyze the cellular phenotype of interest (e.g., by immunofluorescence microscopy).

Co-immunoprecipitation (Co-IP) to Identify CEP192 Interacting Proteins

G start Start: Cell Lysis preclear Pre-clear lysate with control IgG and Protein A/G beads start->preclear ip Incubate with anti-CEP192 antibody or control IgG preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute analysis Analyze eluate by Western Blot or Mass Spectrometry elute->analysis

Figure 4: Co-immunoprecipitation workflow.

Protocol:

  • Cell Lysis: Lyse cultured cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[2]

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C.[17] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific to CEP192 (or a control IgG) to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.[9]

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[17]

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry for unbiased identification of interacting partners.

Immunofluorescence Staining of CEP192

G start Start: Grow cells on coverslips fix Fix cells (e.g., 4% Paraformaldehyde) start->fix permeabilize Permeabilize cells (e.g., 0.1% Triton X-100) fix->permeabilize block Block with serum (e.g., 5% BSA) permeabilize->block primary_ab Incubate with primary antibody (anti-CEP192) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab mount Mount coverslips on slides secondary_ab->mount image Image with fluorescence microscope mount->image

Figure 5: Immunofluorescence staining workflow.

Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.

  • Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[1] Alternatively, ice-cold methanol can be used for fixation, which also permeabilizes the cells.

  • Permeabilization: If using a crosslinking fixative like paraformaldehyde, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10 minutes.[1]

  • Blocking: To prevent non-specific antibody binding, block the cells with a solution containing 1-5% BSA or normal serum from the same species as the secondary antibody for 30-60 minutes.[1]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against CEP192, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody's host species. This incubation should be done in the dark for 1 hour at room temperature.

  • Mounting and Imaging: Wash the cells again three times with PBS, with the final wash containing a nuclear counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.[1]

Conclusion and Future Directions

The this compound/CEP192 protein family is a cornerstone of centrosome biology and a critical regulator of cell division. This guide has provided a comprehensive overview of its orthologs, molecular functions, and the experimental techniques used for its investigation. The intricate signaling pathways orchestrated by CEP192, particularly its role in recruiting and activating key mitotic kinases, underscore its importance in maintaining genomic stability. The frequent upregulation of CEP192 in cancer highlights its potential as a valuable prognostic marker and a promising target for the development of novel anti-cancer therapies. Future research should focus on further elucidating the complex regulatory mechanisms that govern CEP192 function, including the role of post-translational modifications and its interplay with other cellular pathways. A deeper understanding of the structural basis of its interactions will be crucial for the rational design of small molecule inhibitors with therapeutic potential. The continued investigation of this compound/CEP192 will undoubtedly provide further insights into the fundamental processes of cell division and its deregulation in human disease.

References

The Discovery and Initial Characterization of SPD-2: A Central Scaffold for Centrosome Maturation and Duplication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SPD-2 (Spindle-defective 2) is a highly conserved coiled-coil protein that has been identified as a critical regulator of centrosome biogenesis and function. First discovered in the nematode Caenorhabditis elegans, this compound and its orthologs in other species, including Drosophila melanogaster (Dthis compound) and humans (Cep192), play an essential role in two fundamental processes: centrosome maturation and centriole duplication. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its functions, protein interactions, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and signaling pathways are visualized to provide a clear and detailed understanding of this pivotal centrosomal component.

Discovery and Localization

This compound was initially identified in C. elegans through genetic screens for mutations causing defects in embryonic cell division. The this compound gene was found to be essential for the proper assembly, or "maturation," of the centrosome, which is the primary microtubule-organizing center in animal cells.[1] Subsequent studies revealed that this compound is a coiled-coil protein that localizes to both the centrioles and the surrounding pericentriolar material (PCM).[1][2] Its localization to the centrioles is constitutive throughout the cell cycle, while its accumulation in the PCM is most prominent during mitosis.[2] The human homolog of this compound, Cep192, is also a centrosomal protein and is required for mitotic centrosome and spindle assembly.[3]

Core Functions of this compound

The initial characterization of this compound and its orthologs has established its involvement in two critical aspects of centrosome biology:

  • Centrosome Maturation: This process involves the recruitment of PCM components, including γ-tubulin, to the centrosome, which increases its microtubule-nucleating capacity in preparation for mitosis.[3][4] Depletion of this compound or its homologs leads to a failure in the recruitment of essential PCM proteins, resulting in dysfunctional centrosomes and severe mitotic defects.[3][5] In human cells, depletion of Cep192 results in a complete loss of functional centrosomes in mitotic cells.[3]

  • Centriole Duplication: In addition to its role in PCM recruitment, this compound is also required for the duplication of centrioles, the core structures of the centrosome.[1][4] This dual functionality suggests that this compound acts as a key upstream regulator that links PCM assembly with the centriole duplication cycle.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from the initial characterization of this compound and its homologs.

Table 1: Phenotypes Associated with this compound/Cep192 Depletion

Organism/Cell LineExperimental ApproachPhenotypeQuantitative ObservationReference
C. elegansThis compound(RNAi)Embryonic Lethality~100%[5]
C. elegansThis compound(RNAi)Defective Centrosome AssemblyFailure to recruit γ-tubulin to centrosomes in 100% of embryos[5]
C. elegansThis compound(RNAi)Centriole Duplication Failure85% of embryos fail to form a second centrosome[5]
Human (HeLa)Cep192 siRNAMitotic Arrest>80% of cells arrested in mitosis with abnormal spindles[3]
Human (HeLa)Cep192 siRNALoss of Centrosomal γ-tubulin>90% reduction in centrosomal γ-tubulin intensity[6]
Drosophila (S2 cells)Dthis compound RNAiDefective PCM RecruitmentSignificant reduction in centrosomal Cnn and γ-tubulin[7]

Table 2: Quantitative Analysis of Protein Interactions

Bait ProteinPrey Protein(s)OrganismMethodKey FindingReference
GFP::this compoundSPD-5, PLK-1C. elegansCo-immunoprecipitation & Mass SpectrometryThis compound and SPD-5 are codependent for their localization to the PCM.[1]
Cep192Aurora AHumanCo-immunoprecipitationCep192 directly interacts with and targets Aurora A to mitotic centrosomes.[8]
This compoundZYG-1C. elegansGenetic InteractionThis compound genetically interacts with zyg-1, a kinase required for centriole duplication.[4]

Signaling Pathways and Molecular Interactions

This compound functions as a central scaffold protein, recruiting and organizing other key players in centrosome assembly and function. The following diagrams illustrate the known signaling pathways and interaction networks involving this compound.

SPD2_Centrosome_Maturation_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors Aurora_A Aurora A Kinase SPD2 This compound / Cep192 Aurora_A->SPD2 Accumulation at Centrosome Dynein Cytoplasmic Dynein Dynein->SPD2 Accumulation at Centrosome SPD5 SPD-5 / Pericentrin SPD2->SPD5 Codependent Localization to PCM gamma_tubulin γ-tubulin Ring Complex SPD2->gamma_tubulin Recruitment to PCM PLK1 Polo-like Kinase 1 (PLK-1) SPD2->PLK1 Recruitment SPD5->gamma_tubulin Recruitment to PCM

Figure 1. this compound in the Centrosome Maturation Pathway.

SPD2_Centriole_Duplication_Pathway cluster_duplication_machinery Centriole Duplication Machinery SPD2_centriole This compound at Centriole ZYG1 ZYG-1 / Plk4 SPD2_centriole->ZYG1 Recruitment/Interaction SAS6 SAS-6 ZYG1->SAS6 Recruitment SAS5 SAS-5 SAS6->SAS5 Recruitment SAS4 SAS-4 / CPAP SAS5->SAS4 Recruitment Procentriole_Formation Procentriole_Formation SAS4->Procentriole_Formation

Figure 2. this compound's Role in the Centriole Duplication Cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial characterization of this compound.

RNA Interference (RNAi) in C. elegans Embryos

This protocol is adapted from methods used to study the effects of this compound depletion.[5]

Objective: To deplete this compound protein in early embryos to observe resulting phenotypes.

Materials:

  • C. elegans N2 (wild-type) strain

  • E. coli HT115(DE3) strain containing L4440 vector with this compound cDNA insert

  • NGM (Nematode Growth Medium) plates containing ampicillin (100 µg/mL) and IPTG (1 mM)

  • M9 buffer

  • Microinjection setup

Procedure:

  • Bacterial Culture: Inoculate a single colony of the this compound RNAi bacterial strain into LB medium with ampicillin and grow overnight at 37°C.

  • Plate Seeding: Seed NGM/ampicillin/IPTG plates with the overnight bacterial culture and allow to dry.

  • Worm Synchronization: Synchronize a population of N2 worms to the L4 larval stage.

  • RNAi by Feeding: Place L4 worms onto the this compound RNAi plates and incubate at 20°C.

  • Phenotypic Analysis: After 24-48 hours, dissect gravid hermaphrodites to release embryos. Mount the embryos on an agarose pad and observe cell division using DIC (Differential Interference Contrast) microscopy.

  • Data Quantification: Score embryos for defects in centrosome separation, spindle formation, and cytokinesis.

Immunofluorescence Staining for this compound Localization in C. elegans

This protocol is based on standard methods for localizing proteins in C. elegans embryos.[1]

Objective: To visualize the subcellular localization of this compound protein.

Materials:

  • Gravid C. elegans hermaphrodites

  • M9 buffer

  • Fixation solution (e.g., -20°C methanol)

  • Permeabilization buffer (e.g., PBST: PBS with 0.1% Tween-20)

  • Blocking solution (e.g., 5% BSA in PBST)

  • Primary antibody: Rabbit anti-SPD-2

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Antifade mounting medium

Procedure:

  • Embryo Preparation: Dissect gravid hermaphrodites in M9 buffer on a poly-L-lysine coated slide to release embryos.

  • Fixation: Perform a freeze-crack procedure by placing the slide on a block of dry ice, followed by removal of the coverslip. Immerse the slide in -20°C methanol for 10 minutes.

  • Permeabilization: Rehydrate the slide in PBST for 10 minutes.

  • Blocking: Incubate the slide in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-SPD-2 antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Washes: Wash the slide three times with PBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Final Washes: Wash the slide three times with PBST for 10 minutes each in the dark.

  • Mounting and Imaging: Mount the slide with antifade medium and seal the coverslip. Image using a confocal microscope.

Co-immunoprecipitation of this compound and Interacting Partners

This protocol outlines the general steps for identifying proteins that interact with this compound.[1]

Objective: To determine if this compound physically interacts with other proteins in C. elegans extracts.

Materials:

  • Mixed-stage C. elegans expressing a tagged version of this compound (e.g., GFP::this compound)

  • Lysis buffer (e.g., containing non-ionic detergents and protease inhibitors)

  • Anti-GFP antibody conjugated to magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Worm Lysis: Harvest and wash a large population of worms. Lyse the worms using a Dounce homogenizer or sonication in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at high speed to pellet insoluble debris. Collect the supernatant.

  • Immunoprecipitation: Add the anti-GFP magnetic beads to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washes: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using antibodies against the protein of interest (e.g., anti-SPD-5).

Conclusion

The discovery and initial characterization of this compound and its homologs have been instrumental in advancing our understanding of centrosome biology. These foundational studies have established this compound as a master regulator of both centrosome maturation and centriole duplication, acting as a scaffold to recruit and organize a multitude of other centrosomal proteins. The experimental approaches detailed in this guide have been pivotal in uncovering these functions and continue to be valuable tools for further investigation into the intricate mechanisms governing cell division. For researchers and drug development professionals, a thorough understanding of the central role of this compound/Cep192 provides a critical framework for exploring the causes of aneuploidy in cancer and other diseases associated with centrosome dysfunction.

References

The Evolutionary Conservation of SPD-2/CEP192: A Core Regulator of Centrosome Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Spindle-defective protein 2 (SPD-2), and its mammalian ortholog Cep192, is a cornerstone of cell division, playing a critical and evolutionarily conserved role in the assembly and function of the centrosome. This protein acts as a master regulator, orchestrating two fundamental processes: the recruitment of pericentriolar material (PCM) to form a functional microtubule-organizing center, and the duplication of centrioles to ensure bipolar spindle formation. Its functional significance is underscored by its presence across a wide range of species, from nematodes to humans. Understanding the evolutionary conservation and divergence of this compound/Cep192 provides profound insights into the fundamental mechanisms of cell division and offers potential avenues for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer. This guide details the evolutionary landscape of the this compound/Cep192 protein family, presents its core signaling pathways, and provides detailed protocols for its experimental investigation.

Introduction to this compound/CEP192

The centrosome is the primary microtubule-organizing center (MTOC) in most animal cells, composed of a pair of centrioles embedded in a protein-rich matrix known as the pericentriolar material (PCM). The fidelity of cell division hinges on the precise duplication of the centrosome during the cell cycle and the subsequent expansion of the PCM, a process termed centrosome maturation.[1] The this compound protein family is integral to these events.

First identified in Caenorhabditis elegans, this compound is essential for both centriole duplication and the recruitment of PCM components.[2] Its homologs have since been identified in numerous species, including Drosophila melanogaster (this compound) and humans (Cep192), highlighting its fundamental importance.[1] In humans, Cep192 is a major regulator of PCM recruitment, centrosome maturation, and centriole duplication.[1][3] Dysfunction of this protein is linked to spindle defects, which can lead to aneuploidy and contribute to cancer progression.[1]

Evolutionary Conservation and Orthologs

The this compound/Cep192 protein is defined by the presence of a conserved "this compound domain" (SP2D), which is composed of two closely spaced AspM-Spd-2-Hydin (ASH) domains.[1] While the overall sequence identity can vary, the core functional domains show significant conservation across diverse species. The human ortholog, Cep192, shares functional homology with C. elegans this compound.[2]

Quantitative Data on this compound/CEP192 Orthologs

The following table summarizes the sequence identity and similarity of this compound orthologs from key model organisms compared to the human Cep192 protein. This data is typically generated through pairwise sequence alignments using algorithms like BLASTP.

SpeciesOrthologUniProt Accession% Identity vs. Human Cep192% Similarity vs. Human Cep192
Homo sapiensCep192Q8TEP8100%100%
Mus musculusCep192Q8CGB973%85%
Danio reriocep192F1QG8835%55%
Drosophila melanogasterThis compoundQ9VHH522%41%
Caenorhabditis elegansThis compoundP9187018%36%

Note: Percentage identity and similarity values are approximate and can vary based on the alignment algorithm and parameters used. The data presented is a representative summary based on standard protein BLAST analyses.

Functional Conservation and Divergence

While the core function of this compound/Cep192 in recruiting PCM components is broadly conserved, its specific roles can differ between species.

  • C. elegans : this compound is indispensable for both PCM recruitment and centriole duplication. It acts upstream in the assembly pathway, and its absence leads to a failure in centrosome assembly.[2]

  • Drosophila melanogaster : this compound is crucial for PCM recruitment but appears to be dispensable for centriole duplication in somatic cells.[4] This suggests a divergence in the mechanisms governing these two intertwined processes in flies compared to worms. Further evolutionary divergence is seen in Drosophila willistoni, which possesses two this compound paralogs (Spd-2A and Spd-2B) that have specialized for mitotic and meiotic functions, respectively.[4]

  • Humans : Cep192 is a major regulator of both processes, similar to its role in C. elegans. It is essential for recruiting key PCM components like Pericentrin and γ-tubulin ring complexes (γ-TuRCs) to the centrosome during mitosis.[1][3]

This functional divergence, particularly in Drosophila, highlights how evolutionary pressures can lead to the specialization of core cellular machinery.

Key Signaling Pathways and Interactions

This compound/Cep192 functions as a scaffold, recruiting a host of other proteins to the centrosome to drive its maturation and duplication.

Mammalian Centrosome Maturation Pathway

In mammalian cells, Cep192 is a key organizer of the mitotic centrosome. It engages in a mutually dependent localization with Pericentrin (PCNT). This complex is then responsible for recruiting NEDD1, which in turn anchors the γ-tubulin ring complexes (γ-TuRCs) required for microtubule nucleation.[1] Polo-like kinase 1 (Plk1) also plays a crucial role by forming complexes with Cep192 to promote the assembly of a bipolar spindle.[3]

G cluster_0 Mitotic Centrosome Maturation (Mammals) Cep192 Cep192 (this compound) PCNT Pericentrin (PCNT) Cep192->PCNT mutual dependency NEDD1 NEDD1 Cep192->NEDD1 recruits PCNT->NEDD1 recruits Plk1 Plk1 Plk1->Cep192 phosphorylates/activates gTuRC γ-TuRC NEDD1->gTuRC anchors MT_Nucleation Microtubule Nucleation gTuRC->MT_Nucleation

Mammalian centrosome maturation pathway.
C. elegans Centrosome Biogenesis

In C. elegans, this compound has a dual role, linking PCM assembly with centriole duplication. It is codependent with SPD-5 for localization to the PCM.[2] Concurrently, this compound is required for centriole duplication, a process that also involves the kinase ZYG-1.[2] This places this compound at the nexus of both critical functions of the centrosome.

G cluster_0 Centrosome Biogenesis (C. elegans) SPD2 This compound SPD5 SPD-5 SPD2->SPD5 mutual dependency for PCM localization PCM PCM Recruitment SPD2->PCM CentrioleDup Centriole Duplication SPD2->CentrioleDup SPD5->PCM ZYG1 ZYG-1 Kinase ZYG1->CentrioleDup

Dual roles of this compound in C. elegans.

Experimental Protocols

Investigating the evolutionary conservation of this compound/Cep192 relies on a combination of bioinformatic and experimental techniques.

Protocol 1: Bioinformatic Identification of Orthologs

This workflow outlines the standard procedure for identifying and analyzing orthologous protein sequences.

G Start Start with Query Protein Sequence (e.g., Human Cep192) BLAST Perform BLASTP Search (Protein-Protein BLAST) against nr or RefSeq database Start->BLAST Filter Filter Results (E-value < 1e-5, Query Coverage > 50%) BLAST->Filter Retrieve Retrieve Candidate Ortholog Sequences Filter->Retrieve MSA Perform Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) Retrieve->MSA Analyze Analyze Conservation (Calculate % Identity/Similarity) MSA->Analyze Phylo Construct Phylogenetic Tree (Optional) MSA->Phylo End Identify Conserved Domains and Divergent Regions Analyze->End Phylo->End

Bioinformatic workflow for ortholog analysis.

Detailed Steps:

  • Sequence Retrieval : Obtain the FASTA sequence of the query protein (e.g., human Cep192, UniProt: Q8TEP8).

  • BLAST Search :

    • Navigate to the NCBI BLAST portal.[5]

    • Select "protein blast" (BLASTP).[6]

    • Paste the FASTA sequence into the query box.

    • Choose a database to search against, such as the non-redundant protein sequences (nr) database.

    • Optionally, limit the search to specific organisms.

    • Execute the search.[6]

  • Result Filtering : Analyze the results based on:

    • E-value : The Expect value indicates the statistical significance of a match. Lower E-values (e.g., < 1e-5) are more significant.[7]

    • Percent Identity : The percentage of identical amino acids between the query and subject sequence.

    • Query Coverage : The percentage of the query sequence that aligns with the subject sequence.[7]

  • Multiple Sequence Alignment (MSA) :

    • Collect the FASTA sequences of the identified orthologs.

    • Use an MSA tool like ClustalW or MUSCLE.[7] These tools align the sequences to highlight conserved regions and differences.

  • Conservation Analysis : From the MSA, calculate pairwise identity and similarity scores to quantify the degree of conservation.[8]

Protocol 2: RNA Interference (RNAi) in C. elegans

This protocol describes the depletion of this compound in C. elegans using the feeding method to assess its loss-of-function phenotype.[9]

Materials:

  • C. elegans strain (e.g., N2 wild-type).

  • NGM (Nematode Growth Medium) plates containing ampicillin and IPTG.

  • E. coli HT115 strain carrying the L4440 vector with a this compound dsRNA construct.

  • M9 buffer.

Procedure:

  • Bacterial Culture : Inoculate an overnight culture of the this compound RNAi bacteria in LB with ampicillin.

  • Plate Seeding : Seed NGM/IPTG/ampicillin plates with 50-100 µL of the overnight culture and allow it to dry. The IPTG in the media will induce the expression of the this compound double-stranded RNA.[10]

  • Worm Synchronization : Prepare a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer without food.

  • RNAi Treatment : Place the synchronized L1 larvae onto the seeded this compound RNAi plates. Use a control plate with E. coli carrying an empty L4440 vector.

  • Incubation : Incubate the plates at 20°C for 48-72 hours, allowing the worms to develop into adults.

  • Phenotypic Analysis :

    • Using DIC or fluorescence microscopy (if using a GFP-tagged strain), assess phenotypes such as embryonic lethality, failed cell division, or defects in spindle formation. The expected phenotype for this compound(RNAi) is high embryonic lethality due to failed centrosome assembly.[2]

Protocol 3: Immunofluorescence (IF) Staining of Human Cep192

This protocol details the visualization of endogenous Cep192 at the centrosome in cultured human cells.[11][12]

Materials:

  • Human cell line (e.g., HeLa, U2OS) grown on sterile glass coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20).

  • Primary Antibody: Rabbit anti-Cep192 antibody.

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI.

  • Antifade Mounting Medium.

Procedure:

  • Cell Culture : Grow cells on coverslips in a 12-well plate to ~70% confluency.

  • Rinsing : Aspirate the culture medium and gently rinse the cells twice with PBS.

  • Fixation :

    • For PFA fixation: Add 4% PFA and incubate for 15 minutes at room temperature.

    • For Methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.

  • Washing : Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization : If using PFA fixation, add Permeabilization Buffer and incubate for 10-15 minutes. (Methanol fixation also permeabilizes the cells).[13]

  • Blocking : Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to reduce non-specific antibody binding.[14]

  • Primary Antibody Incubation : Dilute the primary anti-Cep192 antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 2 hours at room temperature or overnight at 4°C.[13]

  • Washing : Rinse the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation : Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Add the solution to the coverslips and incubate for 1 hour at room temperature, protected from light.[15]

  • Washing and Counterstaining : Wash three times with PBST. During the second wash, add DAPI to the wash buffer to stain the nuclei.

  • Mounting : Briefly rinse the coverslips in distilled water, then mount them onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging : Visualize the samples using a fluorescence or confocal microscope. Cep192 should appear as distinct puncta corresponding to the centrosomes.

Implications for Research and Drug Development

The high degree of conservation of this compound/Cep192 makes it a valuable subject for both basic research and translational science.

  • Model System Utility : The functional conservation allows organisms like C. elegans and Drosophila to be powerful models for dissecting the core mechanisms of centrosome biogenesis that are relevant to human cells.

  • Oncology Target : As a master regulator of centrosome assembly and maturation, Cep192 is a potential target for anti-cancer therapies.[3] Centrosome amplification is a common feature of cancer cells, and inhibiting key regulators like Cep192 could selectively disrupt the proliferation of tumor cells.

  • Male Infertility : Recent studies have linked mutations in CEP192 to male infertility and Mosaic Variegated Aneuploidy, highlighting its importance in meiotic cell divisions.[1]

Conclusion

The this compound/Cep192 protein family represents a fundamental and evolutionarily conserved hub for the regulation of centrosome biogenesis. Its central role as a scaffolding protein, recruiting numerous factors to initiate centriole duplication and PCM assembly, has been maintained from nematodes to humans. While functional nuances and paralog specialization have emerged in certain lineages, the core machinery remains remarkably consistent. This deep conservation not only illuminates a fundamental aspect of cell biology but also validates this compound/Cep192 as a compelling target for further investigation in the context of human diseases driven by mitotic errors.

References

The Genetic Interactions of SPD-2 in C. elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Caenorhabditis elegans protein SPD-2 is a pivotal component of the centrosome, essential for both its duplication and maturation. As a highly conserved protein with a human homolog, CEP192, understanding its genetic network provides critical insights into fundamental cell division processes and potential therapeutic targets. This technical guide provides an in-depth overview of the known genetic interactions of this compound, detailing the functional consequences of these interactions, the underlying signaling pathways, and the experimental methodologies used to elucidate them. Quantitative data from key studies are summarized, and signaling pathways are visualized to facilitate a comprehensive understanding of the central role of this compound in orchestrating centrosome function.

Introduction to this compound

This compound is a coiled-coil protein that localizes to the centrioles and the surrounding pericentriolar material (PCM).[1] Its function is indispensable for the proper assembly of the mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[2] this compound performs two major, distinct roles:

  • Centrosome Duplication: this compound is required for the formation of new daughter centrioles.[1][3]

  • Centrosome Maturation: It is essential for the recruitment and organization of PCM components, which endows the centrosome with the ability to nucleate microtubules.[1][2]

Given its central role, the genetic network of this compound is a subject of intensive research. Understanding its enhancers, suppressors, and synthetic lethal partners is key to dissecting the intricate regulation of centrosome biogenesis and function.

Key Genetic Interactions of this compound

The function of this compound is tightly regulated through its interaction with a network of other key centrosomal proteins. These interactions are often codependent and essential for the proper execution of the cell cycle.

Core Centrosome Duplication Pathway

The process of centriole duplication is a highly ordered sequence of events. This compound plays an early and critical role in this pathway, genetically interacting with several other key duplication factors.

  • zyg-1 : The polo-like kinase 4 (PLK4) homolog, ZYG-1, is a master regulator of centriole duplication.[4] Genetic interaction studies have shown that this compound and zyg-1 are both absolutely required for this process.[1] this compound is thought to be involved in the recruitment or stabilization of ZYG-1 at the centriole, initiating the cascade of events leading to daughter centriole formation.

  • sas-4, sas-5, and sas-6 : These genes encode core components of the centriolar cartwheel, the structure upon which the new centriole is built.[5][6][7][8] Genetic analyses have placed these genes downstream of or in concert with zyg-1. While direct genetic interaction data with this compound is less characterized, their essential and sequential roles in the same process imply a functional relationship. Depletion of any of these components leads to a failure in centrosome duplication, a phenotype also observed in this compound mutants.[5][6][7][8]

Pericentriolar Material (PCM) Assembly and Maturation

This compound is a cornerstone of PCM assembly, a process that involves the recruitment of a multitude of proteins to form a scaffold around the centrioles.

  • spd-5 : This large coiled-coil protein is another critical component of the PCM scaffold. This compound and spd-5 exhibit a strong codependent relationship for their localization to the PCM.[1][3] In the absence of SPD-5, this compound fails to accumulate at the PCM, and conversely, SPD-5 requires this compound for its PCM localization.[1][3] However, this compound can localize to the centrioles independently of SPD-5.[1] This suggests a hierarchical relationship where this compound acts at the centriole to initiate the recruitment of the SPD-5-dependent PCM scaffold.

  • air-1 : The Aurora A kinase homolog, AIR-1, is a key regulator of mitotic events, including centrosome maturation. The accumulation of this compound at the centrosome is partially dependent on AIR-1 activity.[1][2] This suggests that AIR-1 phosphorylation events are important for the recruitment or stabilization of this compound at the maturing centrosome.

  • Dynein Heavy Chain (dhc-1) : The motor protein cytoplasmic dynein is also implicated in centrosome maturation. Similar to AIR-1, this compound accumulation at the centrosome is partially dependent on dynein function.[1] This suggests a role for dynein-mediated transport in delivering this compound or its binding partners to the centrosome.

Quantitative Analysis of Genetic Interactions

Precise quantification of phenotypes is crucial for understanding the nature and strength of genetic interactions. The primary phenotype associated with defects in this compound and its interacting partners is embryonic lethality, resulting from failed cell divisions.

Gene(s)Allele(s)ConditionPhenotypeReference(s)
This compound or493, or655, etc.15°C (permissive)Temperature-sensitive embryonic lethal[7]
25°C (restrictive)100% embryonic lethality[7]
zyg-1 it25 (ts)15°C (permissive)High embryonic viability[4]
24°C (restrictive)100% embryonic lethality[9]
spd-5 or213 (ts)15°C (permissive)Viable[8]
26°C (restrictive)100% embryonic lethality[8]
air-1 Deletion alleles-Embryonic lethality (RNAi), sterility (mutants)[10]
zyg-9 or634ts15°C (permissive)<1% embryonic lethality[11]
26°C (restrictive)>99% embryonic lethality[11]
tac-1 or455ts15°C (permissive)<1% embryonic lethality[11]
26°C (restrictive)>99% embryonic lethality[11]

Signaling Pathways and Logical Relationships

The genetic interactions of this compound can be visualized as interconnected pathways governing centrosome duplication and maturation.

Centrosome Duplication Pathway

Centrosome_Duplication cluster_centriole Mother Centriole SPD-2_dup This compound ZYG-1 ZYG-1 SPD-2_dup->ZYG-1 Recruitment/ Stabilization SAS-5_SAS-6 SAS-5/SAS-6 ZYG-1->SAS-5_SAS-6 Recruitment SAS-4 SAS-4 SAS-5_SAS-6->SAS-4 Recruitment Daughter_Centriole Daughter Centriole (Cartwheel Assembly) SAS-4->Daughter_Centriole

Caption: Centrosome duplication pathway initiated by this compound.

Pericentriolar Material (PCM) Maturation Pathway

PCM_Maturation cluster_centrosome Centrosome Centriole Centriole SPD-2_mat This compound Centriole->SPD-2_mat Localization SPD-5 SPD-5 SPD-2_mat->SPD-5 Co-dependent Localization PCM_Scaffold PCM Scaffold SPD-5->PCM_Scaffold Assembly AIR-1 AIR-1 AIR-1->SPD-2_mat Promotes Accumulation DHC-1 DHC-1 DHC-1->SPD-2_mat Promotes Accumulation

Caption: PCM maturation pathway involving this compound and its interactors.

Experimental Protocols

The study of this compound genetic interactions relies on a combination of genetic, molecular, and cell biological techniques in C. elegans.

Protocol for RNAi-based Synthetic Lethal Screen

Objective: To identify genes that are essential for viability in a this compound mutant background.

Materials:

  • C. elegans strain with a temperature-sensitive allele of this compound (e.g., this compound(or493)).

  • E. coli RNAi feeding library.

  • NGM (Nematode Growth Medium) plates containing ampicillin and IPTG.

  • M9 buffer.

  • Synchronized L1-stage worms.

Procedure:

  • Synchronization: Grow a large population of this compound(ts) worms at the permissive temperature (15°C). Harvest gravid adults and bleach them to isolate embryos. Allow the embryos to hatch in M9 buffer without food to obtain a synchronized population of L1 larvae.

  • RNAi Plate Preparation: Seed NGM-IPTG plates with individual bacterial clones from the RNAi library. Allow the bacteria to grow overnight at room temperature to induce dsRNA expression.

  • Feeding: Pipette the synchronized L1 larvae onto the prepared RNAi plates.

  • Incubation: Incubate the plates at the semi-permissive temperature for the this compound allele. This temperature should be one at which the this compound single mutant shows low levels of embryonic lethality, allowing for the detection of synthetic enhancement.

  • Phenotypic Scoring: After one generation, score the F1 progeny for embryonic lethality. Compare the percentage of dead embryos on each RNAi plate to a control plate (e.g., empty vector).

  • Hit Identification: Clones that result in a significantly higher percentage of embryonic lethality in the this compound(ts) background compared to the control are considered potential synthetic lethal interactors.

Protocol for Immunofluorescence of Centrosomal Proteins

Objective: To visualize the subcellular localization of this compound and its interacting partners in early embryos.

Materials:

  • Gravid adult C. elegans.

  • M9 buffer.

  • Poly-L-lysine coated slides.

  • Methanol (-20°C).

  • Phosphate-buffered saline (PBS).

  • Blocking solution (e.g., PBS with 10% goat serum and 0.1% Tween-20).

  • Primary antibodies (e.g., anti-SPD-2, anti-ZYG-1).

  • Fluorescently labeled secondary antibodies.

  • DAPI (for DNA staining).

  • Mounting medium.

Procedure:

  • Embryo Preparation: Dissect gravid adult worms in a drop of M9 buffer on a slide to release embryos.

  • Permeabilization: Place the slide on a dry ice block to freeze-crack the embryos, which permeabilizes the eggshell.

  • Fixation: Immediately immerse the slide in -20°C methanol for 20 minutes.

  • Rehydration and Blocking: Rehydrate the embryos by washing with PBS. Incubate in blocking solution for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Washing: Wash the slides extensively with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies and DAPI for 2 hours at room temperature in the dark.

  • Final Washes and Mounting: Wash the slides with PBS and mount with an anti-fade mounting medium.

  • Imaging: Visualize the stained embryos using a confocal microscope.

Protocol for Live Imaging of Centrosome Duplication

Objective: To observe the dynamics of centrosome duplication in real-time in living embryos.

Materials:

  • C. elegans strain expressing fluorescently tagged centrosomal proteins (e.g., GFP::this compound, mCherry::SAS-6).

  • Agarose pads (2-5% agarose in M9 buffer).

  • Levamisole (anesthetic).

  • Coverslips.

Procedure:

  • Mounting: Prepare a thin agarose pad on a microscope slide. Dissect gravid adults in a drop of M9 buffer containing levamisole on the pad to release embryos.

  • Sealing: Gently place a coverslip over the embryos.

  • Time-Lapse Microscopy: Immediately transfer the slide to a spinning disk confocal microscope equipped with an environmental chamber to maintain a constant temperature.

  • Image Acquisition: Acquire Z-stacks of the early embryo at regular intervals (e.g., every 10-30 seconds) through the first few cell divisions.

  • Analysis: Analyze the resulting 4D data to track the appearance and separation of fluorescently tagged centrosomal components, allowing for the quantification of duplication timing and success.

Conclusion and Future Directions

This compound is a central hub in the genetic network that controls centrosome biogenesis in C. elegans. Its interactions with key regulators like ZYG-1, SPD-5, and AIR-1 are essential for the fidelity of cell division. While significant progress has been made in identifying the components of this network, several key questions remain. Future research will likely focus on:

  • Quantitative Analysis of Genetic Interactions: Performing systematic and quantitative screens to identify the full spectrum of this compound genetic interactors and to precisely measure the synergistic or antagonistic effects of double mutants.

  • Biochemical Characterization: Elucidating the direct physical interactions between this compound and its partners and understanding how these interactions are regulated by post-translational modifications.

  • Structural Biology: Determining the high-resolution structures of this compound in complex with its binding partners to understand the molecular basis of their interactions.

  • Therapeutic Targeting: Given the conservation of the centrosome cycle, insights into the genetic network of this compound in C. elegans may inform the development of novel anti-cancer therapies that target centrosome function.

This technical guide provides a foundation for researchers and drug development professionals to understand the critical role of this compound and its genetic network in the fundamental process of cell division. The continued exploration of these interactions in the tractable model organism C. elegans will undoubtedly yield further insights into both basic biology and human disease.

References

The Core of Centrosome Assembly: A Technical Guide to the SPD-2 Homolog, CEP192, in Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal Protein 192 (CEP192), the human homolog of C. elegans SPD-2, stands as a master regulator of centrosome biogenesis and function.[1] This essential scaffold protein orchestrates the recruitment and activation of key mitotic players, ensuring the timely assembly of a functional bipolar spindle, a prerequisite for accurate chromosome segregation.[1][2] Dysregulation of CEP192 has been implicated in various human diseases, including cancer, making it a compelling target for therapeutic intervention.[3] This technical guide provides an in-depth overview of CEP192, focusing on its core functions, regulatory networks, and the experimental methodologies used to elucidate its mechanisms.

Core Functions of CEP192

CEP192 is a multifaceted protein with critical roles throughout the cell cycle, most notably in:

  • Centrosome Maturation: During the G2/M transition, CEP192 is recruited to the centrosome where it acts as a scaffold for the assembly of the pericentriolar material (PCM).[2][4] This process, known as centrosome maturation, dramatically increases the microtubule-organizing capacity of the centrosome in preparation for mitosis.[2]

  • Microtubule Nucleation: CEP192 is essential for the recruitment of the γ-tubulin ring complex (γ-TuRC), the primary nucleator of microtubules, to the centrosome.[2][5] By anchoring γ-TuRC, CEP192 directly promotes the formation of microtubule asters that will form the mitotic spindle.

  • Centriole Duplication: CEP192, in cooperation with CEP152, plays a crucial role in the recruitment of Polo-like kinase 4 (Plk4), the master regulator of centriole duplication, to the parent centriole, thereby licensing a new round of centriole formation.[6]

  • Spindle Assembly: Through its role in centrosome maturation and microtubule nucleation, CEP192 is indispensable for the formation of a bipolar mitotic spindle.[2][4] Depletion of CEP192 leads to severe defects in spindle organization and mitotic arrest.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to CEP192 interactions and the phenotypic consequences of its altered expression.

Table 1: CEP192 Binding Affinities
Interacting PartnerCEP192 Fragment/StateMethodDissociation Constant (Kd)Reference
Aurora-A Kinase DomainCEP192 (442-533)Isothermal Titration Calorimetry (ITC)72 nM[4][7]
Aurora-A (unphosphorylated)FAM-CEP192 (501-533)Fluorescence Anisotropy (FA)420 ± 244 nM[4][7]
Aurora-A (phosphorylated)FAM-CEP192 (501-533)Fluorescence Anisotropy (FA)370 ± 130 nM[4][7]
Aurora-A Kinase DomainCEP192 (468-533)Isothermal Titration Calorimetry (ITC)134 ± 16 nM[7]
Aurora-A Kinase DomainCEP192 (506-536)Fluorescence Polarization (FP)0.7 µM[8]
Table 2: Phenotypes of Altered CEP192 Expression
Experimental ConditionCell LinePhenotypeQuantitative EffectReference
Overexpression of CEP192-GFPHeLaInterference with γ-tubulin recruitmentDecreased γ-tubulin levels at the centrosome[2]
Overexpression of CEP192-GFPHeLaInterference with centriole duplicationReduced number of centrioles in mitotic cells[2]
Overexpression of GFP-Cep192DictyosteliumFormation of supernumerary MTOCs78% of cells exhibited supernumerary MTOCs[9]
siRNA-mediated knockdown of CEP192Human cellsReduction of microtubule nucleation at the centrosome90% reduction of CEP192 at centrosomes[9]
Knockdown of CEP192DictyosteliumDestabilization of the corona30% reduction of CEP192 at centrosomes[9]

Signaling Pathways and Logical Relationships

The function of CEP192 is intricately linked to a kinase cascade that drives centrosome maturation and spindle assembly. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.

CEP192_Signaling_Pathway cluster_G2 G2 Phase cluster_Centrosome Centrosome cluster_Downstream Downstream Events Plk1_G2 Plk1 (low activity) PCNT Pericentrin (PCNT) Plk1_G2->PCNT phosphorylates CEP192 CEP192 PCNT->CEP192 recruits AurA Aurora A CEP192->AurA binds and targets Plk1_active Plk1 (active) CEP192->Plk1_active binds and targets gamma_TuRC γ-TuRC CEP192->gamma_TuRC recruits Maturation Centrosome Maturation CEP192->Maturation AurA->Plk1_active activates Plk1_active->CEP192 phosphorylates MT_Nucleation Microtubule Nucleation gamma_TuRC->MT_Nucleation Spindle Bipolar Spindle Assembly MT_Nucleation->Spindle

Caption: CEP192-organized Aurora A-Plk1 signaling cascade for centrosome maturation.

IP_Workflow start Start: Cell Lysate Preparation incubation Incubate lysate with anti-CEP192 antibody start->incubation beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute CEP192 and interacting proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis

Caption: Experimental workflow for CEP192 immunoprecipitation.

IF_Workflow start Start: Cell Fixation & Permeabilization blocking Block with serum start->blocking primary_ab Incubate with primary antibody (e.g., anti-CEP192) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with fluorescent secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mount with DAPI wash2->mounting imaging Image with fluorescence microscope mounting->imaging

Caption: Experimental workflow for CEP192 immunofluorescence.

Detailed Experimental Protocols

The following protocols are generalized methodologies for studying CEP192 and can be adapted based on specific experimental needs and cell types.

Immunoprecipitation of CEP192

This protocol describes the enrichment of CEP192 and its interacting partners from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-CEP192 antibody (validated for immunoprecipitation)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-CEP192 antibody or isotype control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer. For analysis by Western blot, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against CEP192 and putative interacting partners, or by mass spectrometry for unbiased identification of interactors.

Immunofluorescence Staining of CEP192

This protocol allows for the visualization of CEP192 localization within cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20)

  • Primary antibody against CEP192

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Fixation: Wash cells with PBS and then fix with the chosen fixative for 10-15 minutes at room temperature.

  • Permeabilization: If using a non-permeabilizing fixative like paraformaldehyde, wash with PBS and then incubate with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-CEP192 antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash once with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets.

In Vitro Kinase Assay for Aurora A with CEP192

This protocol can be used to assess the effect of CEP192 on the kinase activity of Aurora A.

Materials:

  • Recombinant active Aurora A kinase

  • Recombinant CEP192 protein or fragments

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]

  • ATP (radioactive or non-radioactive, depending on the detection method)

  • Substrate for Aurora A (e.g., Myelin Basic Protein or a specific peptide substrate)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, or materials for autoradiography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, recombinant Aurora A, and recombinant CEP192 (or a control buffer).

  • Pre-incubation: Incubate the mixture for 10-15 minutes at 30°C to allow for protein interactions.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays) or by spotting the reaction mixture onto a phosphocellulose paper for radioactive assays.

  • Detection: Quantify the kinase activity. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced.[6] For radioactive assays, wash the phosphocellulose paper to remove unincorporated radioactive ATP and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the kinase activity of Aurora A in the presence and absence of CEP192 to determine its effect.

Conclusion

CEP192 is a central hub in the complex machinery that governs centrosome function and mitotic progression. Its role as a scaffold for key mitotic kinases and its involvement in multiple aspects of centrosome biology underscore its importance in maintaining genomic stability. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricacies of CEP192 function and to explore its potential as a therapeutic target in diseases characterized by aberrant cell division. A deeper understanding of the molecular mechanisms orchestrated by CEP192 will undoubtedly pave the way for novel strategies to combat these pathologies.

References

The Multifaceted Role of SPD-2/CEP192 in Cellular Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spindle-defective protein 2 (SPD-2), and its human homolog Cep192, is a cornerstone of cellular division, playing indispensable roles in the biogenesis and function of the centrosome. This protein is a critical regulator of two fundamental centrosomal processes: centriole duplication and pericentriolar material (PCM) recruitment, also known as centrosome maturation. Its intricate network of interactions with key cell cycle regulators, including Polo-like kinases and Aurora kinases, underscores its importance in ensuring mitotic fidelity. Dysregulation of this compound/Cep192 function is linked to genomic instability, developmental abnormalities, and tumorigenesis, making it a compelling target for therapeutic intervention. This guide provides an in-depth technical overview of the core functions of this compound/Cep192, presenting quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to facilitate further research and drug development.

Core Functions of this compound/CEP192

This compound/Cep192 is a highly conserved protein that localizes to the centrosome throughout the cell cycle.[1] Its primary functions are bifurcated into two critical aspects of centrosome biology:

  • Centriole Duplication: this compound/Cep192 is essential for the formation of new centrioles. It acts as a scaffold, recruiting key proteins required for the initiation and elongation of procentrioles.[1][2] In C. elegans, this compound genetically interacts with ZYG-1, a kinase required for centriole duplication.[2]

  • Pericentriolar Material (PCM) Recruitment and Maturation: During the transition into mitosis, centrosomes dramatically increase in size and microtubule-nucleating capacity in a process termed maturation. This compound/Cep192 is a master regulator of this process, facilitating the recruitment of a multitude of PCM components, including γ-tubulin ring complexes (γ-TuRCs), which are the primary sites of microtubule nucleation.[3][4] In C. elegans, this compound and another coiled-coil protein, SPD-5, are mutually dependent for their localization to the PCM.[2][5]

Quantitative Data on this compound/CEP192 Function

The following table summarizes key quantitative findings related to the function of this compound and its homologs from various studies. This data provides a comparative overview of protein localization, dependencies, and functional outcomes.

OrganismProteinMeasurementFindingReference
C. elegansThis compoundCentrosomal γ-tubulin levels in this compound(RNAi) embryosReduced to ~22-23% of wild-type levels[4]
DrosophilaThis compoundCentrosomal this compound levels in cnn mutantsReduced to ~60% of wild-type levels[4]
DrosophilaThis compoundγ-tubulin recruitment by Cnn-independent this compound~22-23% of wild-type levels[4]
C. elegansThis compoundHydrodynamic analysis of cytoplasmic this compoundMonomeric and elongated in shape[6]
C. elegansSPD-5Hydrodynamic analysis of cytoplasmic SPD-5Mostly monomeric and highly elongated[6]

Signaling Pathways and Molecular Interactions

The function of this compound/Cep192 is tightly regulated by a network of signaling pathways, primarily orchestrated by cell cycle kinases.

Centriole Duplication Pathway

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[7][8] It localizes to the centriole and phosphorylates multiple substrates to initiate procentriole formation. This compound/Cep192 acts as a crucial scaffold, recruiting PLK4 to the centriole and facilitating its activation.

Centriole_Duplication Centriole Duplication Pathway cluster_centriole Centriole This compound/Cep192 This compound/Cep192 PLK4 PLK4 This compound/Cep192->PLK4 Recruitment & Activation ZYG1 ZYG-1/STIL PLK4->ZYG1 Phosphorylation SAS6 SAS-6 ZYG1->SAS6 Recruitment Procentriole Procentriole SAS6->Procentriole Cartwheel Formation

Caption: A simplified pathway for centriole duplication highlighting the role of this compound/Cep192.

Centrosome Maturation Pathway

The maturation of the centrosome is driven by the activity of Polo-like kinase 1 (PLK1) and Aurora A kinase.[2][9] this compound/Cep192 is a key substrate of these kinases and acts as a scaffold to recruit other PCM components. In C. elegans, the accumulation of this compound at the centrosome is partially dependent on Aurora-A kinase.[2]

Centrosome_Maturation Centrosome Maturation Pathway cluster_centrosome Centrosome This compound/Cep192 This compound/Cep192 SPD-5/CDK5RAP2 SPD-5/CDK5RAP2 This compound/Cep192->SPD-5/CDK5RAP2 Recruitment PLK1 PLK1 PLK1->this compound/Cep192 Phosphorylation AuroraA Aurora A AuroraA->this compound/Cep192 Phosphorylation gTuRC γ-TuRC SPD-5/CDK5RAP2->gTuRC Recruitment PCM Expanded PCM gTuRC->PCM Microtubule Nucleation

Caption: The central role of this compound/Cep192 in the centrosome maturation signaling cascade.

Experimental Protocols

This section details common methodologies used to investigate the function of this compound/Cep192.

RNA Interference (RNAi) for Protein Depletion

RNAi is a powerful tool to study the function of this compound/Cep192 by depleting its expression.

Protocol for C. elegans

  • Bacterial Strain: Use E. coli HT115 expressing a double-stranded RNA (dsRNA) targeting the this compound gene.

  • Culture: Grow the bacterial strain in LB medium with appropriate antibiotics.

  • Induction: Induce dsRNA expression with IPTG.

  • Seeding: Seed NGM plates with the induced bacterial culture.

  • Worm Culture: Place L4 stage hermaphrodite worms on the seeded plates.

  • Incubation: Incubate at 20-25°C for 24-48 hours.

  • Analysis: Analyze the F1 progeny for defects in cell division, such as embryonic lethality, spindle defects, and centrosome abnormalities, using microscopy.

Immunofluorescence Microscopy for Protein Localization

This protocol allows for the visualization of this compound/Cep192 and other centrosomal proteins within the cell.

Protocol for Mammalian Cells

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a 12-well plate.[10]

  • Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.[10][11]

  • Permeabilization: Permeabilize the cells with 0.05% Triton X-100 in PBS for 8 minutes at 4°C.[11]

  • Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[11]

  • Primary Antibody Incubation: Incubate with a primary antibody against this compound/Cep192 (and other proteins of interest) diluted in blocking buffer for 1-3 hours at room temperature.[11]

  • Washing: Wash the cells three times with PBST (PBS with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.

  • DNA Staining: Counterstain the DNA with DAPI or Hoechst 33258 for 2 minutes.[10]

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal or epifluorescence microscope.[10]

Centrosome Isolation

Purification of centrosomes is crucial for proteomic analysis and in vitro functional assays.

Protocol for Cultured Cells

  • Cell Lysis: Lyse cells in a low ionic strength buffer to help detach centrosomes from the nucleus and cytoskeleton.[12]

  • Centrifugation: Remove nuclei and cellular debris by low-speed centrifugation.

  • Sucrose Cushion: Load the supernatant onto a sucrose cushion and centrifuge at high speed to pellet the centrosomes.[12]

  • Sucrose Gradient Centrifugation: Resuspend the pellet and layer it onto a discontinuous sucrose gradient. Centrifuge to separate centrosomes from other organelles based on their density.[12]

  • Fraction Collection: Carefully collect the fractions containing the centrosomes.

  • Validation: Confirm the presence and integrity of isolated centrosomes by immunofluorescence microscopy using antibodies against known centrosomal markers like γ-tubulin.[13]

Centrosome_Isolation_Workflow Centrosome Isolation Workflow Start Cultured Cells Lysis Cell Lysis (Low Ionic Strength Buffer) Start->Lysis Centrifugation1 Low-Speed Centrifugation (Remove Nuclei) Lysis->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SucroseCushion Centrifugation over Sucrose Cushion Supernatant->SucroseCushion Pellet Collect Pellet SucroseCushion->Pellet SucroseGradient Sucrose Gradient Centrifugation Pellet->SucroseGradient Fractions Collect Fractions SucroseGradient->Fractions Validation Validate by Immunofluorescence Fractions->Validation

Caption: A streamlined workflow for the isolation of centrosomes from cultured cells.

Conclusion and Future Directions

This compound/Cep192 is a multifaceted protein that lies at the heart of centrosome biology and, by extension, cellular division. Its dual roles in centriole duplication and PCM recruitment highlight its importance as a central organizer of the centrosome. The intricate regulation of this compound/Cep192 by key mitotic kinases provides a framework for understanding how centrosome function is integrated with the overall cell cycle. For drug development professionals, the critical nature of this compound/Cep192 in cell proliferation, particularly in cancerous cells which often exhibit centrosome amplification, presents a promising avenue for therapeutic targeting. Future research should focus on elucidating the precise structural basis of its interactions with its binding partners and the downstream consequences of its phosphorylation by various kinases. Such studies will not only deepen our understanding of this essential protein but also pave the way for novel anti-cancer therapies.

References

SPD-2: A Cornerstone of Mitotic Spindle Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crucial role of Spindle-defective protein 2 (SPD-2) in the formation of the mitotic spindle, with a primary focus on the model organism Caenorhabditis elegans. This compound, the homolog of human Cep192, is a conserved centrosomal protein indispensable for both centriole duplication and the recruitment of the pericentriolar material (PCM), placing it at the heart of centrosome assembly and function. Understanding the intricate molecular mechanisms governed by this compound is paramount for developing novel therapeutic strategies targeting aberrant cell division in diseases such as cancer.

The Central Role of this compound in Centrosome Biogenesis

This compound functions as a scaffold protein, orchestrating the hierarchical assembly of the centrosome, the primary microtubule-organizing center (MTOC) in animal cells. Its functions are broadly categorized into two critical processes:

  • Centriole Duplication: this compound is one of the earliest proteins to localize to the site of new centriole formation. It is recruited by SAS-7 and is essential for the subsequent localization of the kinase ZYG-1 (the C. elegans ortholog of Plk4), which is a master regulator of centriole duplication.[1] This sequential recruitment ensures that centriole duplication is tightly controlled and occurs only once per cell cycle.

  • Pericentriolar Material (PCM) Recruitment: this compound is also a key component of the PCM, the protein matrix surrounding the centrioles that is responsible for nucleating microtubules. This compound and another coiled-coil protein, SPD-5, are mutually dependent for their localization to the PCM.[2] During mitosis, the PCM undergoes a significant expansion in a process called centrosome maturation, which is critical for the formation of a robust bipolar spindle. This compound plays a pivotal role in this maturation process, and its depletion leads to a failure in centrosome assembly.[2]

Signaling Pathways Involving this compound

The function of this compound is tightly regulated through a network of protein-protein interactions. The following diagrams illustrate the key signaling pathways and logical relationships involving this compound in centriole duplication and PCM assembly.

centriole_duplication_pathway SAS7 SAS-7 SPD2 This compound SAS7->SPD2 recruits ZYG1 ZYG-1 (Plk4) SPD2->ZYG1 recruits SAS5_SAS6 SAS-5/SAS-6 ZYG1->SAS5_SAS6 recruits & phosphorylates New_Centriole New Centriole Formation SAS5_SAS6->New_Centriole initiates

Figure 1: Centriole Duplication Pathway. This diagram illustrates the hierarchical recruitment of key proteins for new centriole formation, with SAS-7 initiating the process by recruiting this compound.

pcm_assembly_pathway cluster_centriole Centriole cluster_cytoplasm Cytoplasm SPD2_cen This compound SPD5_cen SPD-5 SPD2_cen->SPD5_cen mutual dependency for PCM localization SPD2_cyto This compound (monomeric) SPD2_cyto->SPD2_cen incorporation SPD5_cyto SPD-5 (monomeric) SPD5_cyto->SPD5_cen incorporation PLK1 PLK-1 PLK1->SPD2_cen phosphorylates PLK1->SPD5_cen phosphorylates

Figure 2: PCM Assembly Pathway. This diagram shows that cytoplasmic this compound and SPD-5 are incorporated into the PCM, where their localization is mutually dependent. PLK-1 phosphorylation of PCM components, including likely this compound and SPD-5, drives centrosome maturation.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound function in C. elegans.

ParameterValueConditionReference
Cytoplasmic Diffusion Coefficient of GFP::this compound 2.7 ± 0.4 µm²/sWild-type embryo cytoplasm[Wueseke et al., 2014][3]
2.4 ± 0.5 µm²/sspd-5(RNAi) embryo cytoplasm[Wueseke et al., 2014][3]
2.2 ± 0.5 µm²/splk-1(RNAi) embryo cytoplasm[Wueseke et al., 2014][3]
Cytoplasmic State MonomericCentrosome-free cytoplasmic extracts[Wueseke et al., 2014][3]

Table 1: Biophysical Properties of Cytoplasmic this compound. This table presents the diffusion coefficient of GFP-tagged this compound in the cytoplasm of early C. elegans embryos under different conditions, as determined by fluorescence correlation spectroscopy. The data indicate that this compound is a monomer in the cytoplasm.

Interacting ProteinEnrichment (log2 fold change vs. control)p-valueMethodReference
No significant interactors identified N/AN/ALabel-free quantitative mass spectrometry of GFP::this compound immunoprecipitates from centrosome-free embryo extracts[Wueseke et al., 2014][3]

Table 2: Cytoplasmic Interactors of this compound. This table summarizes the findings from a quantitative mass spectrometry study aimed at identifying cytoplasmic binding partners of this compound. The results suggest that this compound does not form stable complexes with other core centrosome components in the cytoplasm prior to its incorporation into the PCM.

PhenotypePenetranceConditionReference
Monopolar Spindle in First Mitosis 100%This compound(RNAi)[Pelletier et al., 2004][2]
Failure of Centriole Duplication HighThis compound(RNAi)[Pelletier et al., 2004][2]
Failure of PCM Recruitment HighThis compound(RNAi)[Pelletier et al., 2004][2]

Table 3: Phenotypic Consequences of this compound Depletion. This table outlines the key cell division defects observed upon depletion of this compound by RNA interference in early C. elegans embryos. The high penetrance of these phenotypes underscores the essential role of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for key experiments used to study this compound function.

Co-immunoprecipitation of this compound from C. elegans Embryos

This protocol is adapted from established methods for co-immunoprecipitation from C. elegans extracts.

Materials:

  • Mixed-stage C. elegans expressing a tagged version of this compound (e.g., GFP::this compound).

  • M9 buffer.

  • Lysis buffer (50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCl₂, 100 mM KCl, 10% glycerol, 0.05% NP-40, supplemented with protease and phosphatase inhibitors).

  • Anti-tag antibody (e.g., anti-GFP).

  • Protein A/G magnetic beads.

  • Wash buffer (Lysis buffer with 0.1% Triton X-100).

  • Elution buffer (e.g., LDS sample buffer).

Procedure:

  • Harvest and Lyse Worms:

    • Wash worms from plates with M9 buffer and collect by centrifugation.

    • Resuspend the worm pellet in lysis buffer.

    • Freeze-thaw the worm suspension in liquid nitrogen for multiple cycles to break the cuticle.

    • Sonciate the lysate on ice to further disrupt cells and shear chromatin.

    • Clarify the lysate by centrifugation at high speed at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-tag antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washes and Elution:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with wash buffer.

    • Elute the protein complexes from the beads by boiling in elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against this compound and potential interacting partners.

co_ip_workflow start Harvest C. elegans expressing tagged this compound lysis Lysis of worms (freeze-thaw, sonication) start->lysis clarify Clarify lysate by centrifugation lysis->clarify preclear Pre-clear lysate with protein A/G beads clarify->preclear ip Immunoprecipitate with anti-tag antibody preclear->ip capture Capture complexes with protein A/G beads ip->capture wash Wash beads capture->wash elute Elute protein complexes wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis

Figure 3: Co-immunoprecipitation Workflow. This diagram outlines the major steps in performing a co-immunoprecipitation experiment to identify this compound interacting proteins from C. elegans.
In Vitro Kinase Assay: ZYG-1 Phosphorylation of this compound

This protocol provides a framework for testing the direct phosphorylation of this compound by ZYG-1.

Materials:

  • Purified recombinant ZYG-1 kinase domain (or full-length protein).

  • Purified recombinant this compound protein (or fragments thereof) as a substrate.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

  • [γ-³²P]ATP.

  • Cold ATP.

  • SDS-PAGE loading buffer.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase buffer, purified ZYG-1, and purified this compound substrate.

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

  • Incubation:

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into this compound.

    • Quantify the signal to determine the extent of phosphorylation.

kinase_assay_workflow start Combine purified ZYG-1, This compound, and kinase buffer initiate Initiate reaction with [γ-³²P]ATP start->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction with SDS-PAGE loading buffer incubate->terminate analyze Analyze by SDS-PAGE and autoradiography terminate->analyze

Figure 4: In Vitro Kinase Assay Workflow. This diagram illustrates the steps for determining if this compound is a direct substrate of the ZYG-1 kinase.
Quantitative Immunofluorescence of the Mitotic Spindle in C. elegans Embryos

This protocol describes a method for visualizing and quantifying aspects of the mitotic spindle in early embryos.

Materials:

  • Gravid adult C. elegans.

  • M9 buffer.

  • Bleach solution.

  • Fixation solution (e.g., methanol at -20°C).

  • Permeabilization solution (e.g., acetone at -20°C).

  • Blocking buffer (e.g., PBS with 10% normal goat serum and 0.1% Tween-20).

  • Primary antibodies (e.g., anti-α-tubulin, anti-SPD-2, anti-γ-tubulin).

  • Fluorescently labeled secondary antibodies.

  • DAPI for DNA staining.

  • Mounting medium.

Procedure:

  • Embryo Preparation:

    • Harvest embryos from gravid adults by bleaching.

    • Wash the embryos extensively with M9 buffer.

  • Fixation and Permeabilization:

    • Fix the embryos in cold methanol.

    • Permeabilize the embryos in cold acetone.

  • Immunostaining:

    • Block the embryos in blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the embryos with PBS containing 0.1% Tween-20.

    • Incubate with fluorescently labeled secondary antibodies and DAPI for 2 hours at room temperature.

    • Wash the embryos again.

  • Mounting and Imaging:

    • Mount the embryos on a slide in mounting medium.

    • Image the embryos using a confocal microscope.

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure parameters such as spindle length, spindle pole fluorescence intensity, and astral microtubule number and length.

Conclusion and Future Directions

This compound is a multifaceted protein that is fundamental to the proper execution of mitosis. Its dual role in centriole duplication and PCM recruitment places it at a critical nexus of cell cycle control. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further investigation into the intricate mechanisms regulating this compound function.

Future research should focus on:

  • Structural Biology: Elucidating the high-resolution structure of this compound in complex with its binding partners to understand the molecular basis of its scaffolding function.

  • Post-translational Modifications: Identifying and characterizing the post-translational modifications of this compound, such as phosphorylation, and their role in regulating its activity and localization.

  • Drug Discovery: Leveraging the detailed understanding of this compound function to design and screen for small molecule inhibitors that could selectively target cancer cells with aberrant centrosome numbers.

A deeper understanding of this compound's contribution to mitotic spindle formation will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

The Discovery of SPD-2: A Lynchpin in Centrosome Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Findings

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research that led to the discovery and characterization of the Spindle-defective-2 (SPD-2) protein, a critical component in the intricate machinery of centrosome duplication and maturation. Drawing from the foundational publications, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways in which this compound participates.

First identified in the nematode Caenorhabditis elegans, this compound has since been recognized as an evolutionarily conserved protein, with its human homolog, CEP192, playing a vital role in cell division. The initial discovery of this compound was a pivotal moment in understanding the molecular underpinnings of how a cell faithfully replicates its centrosomes to ensure bipolar spindle formation and genomic stability. Loss of this compound function leads to catastrophic failures in these processes, resulting in embryonic lethality in C. elegans.[1] This guide will delve into the core experiments that unraveled the dual functions of this compound in both recruiting the pericentriolar material (PCM) to form a functional centrosome and in the duplication of the centrioles themselves.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound and its interactions.

Table 1: this compound Protein Characteristics and Dynamics

ParameterValueSpeciesMethodPublication
Hydrodynamic Radius (Rh) ~6.0 nmC. elegansSize-Exclusion ChromatographyWueseke et al., 2014[2]
Svedberg Coefficient (Sexp) 3.8 SC. elegansRate-Zonal UltracentrifugationWueseke et al., 2014[2][3]
Calculated Molecular Weight 95 kDaC. elegansHydrodynamic AnalysisWueseke et al., 2014[3]
Monomeric Molecular Weight 92 kDaC. elegansSequence AnalysisWueseke et al., 2014[3]
Shape Factor 1.94C. elegansHydrodynamic AnalysisWueseke et al., 2014[3]
Diffusion Coefficient (Cytoplasm) 2.7 ± 0.4 µm²/sC. elegansFluorescence Correlation SpectroscopyWueseke et al., 2014[2]
Diffusion Coefficient (spd-5 RNAi) 2.4 ± 0.5 µm²/sC. elegansFluorescence Correlation SpectroscopyWueseke et al., 2014[2]
Diffusion Coefficient (plk-1 RNAi) 2.2 ± 0.5 µm²/sC. elegansFluorescence Correlation SpectroscopyWueseke et al., 2014[2]

Table 2: Genetic Interactions of this compound

Interacting GenePhenotype of Double Mutant/RNAiInterpretationPublication
zyg-1 Genetic interaction observedThis compound and ZYG-1 function in the same pathway for centrosome duplication.Kemp et al., 2004[1]
spd-5 Codependent for PCM localizationThis compound and SPD-5 are mutually required for their recruitment to the pericentriolar material.Kemp et al., 2004[1]

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments that were instrumental in the discovery and functional characterization of this compound in C. elegans.

RNA Interference (RNAi) by Feeding for this compound Knockdown

This protocol, adapted from methods used in the foundational this compound research, is for inducing gene knockdown in C. elegans to study loss-of-function phenotypes.

Materials:

  • NGM (Nematode Growth Medium) agar plates containing 1 mM IPTG and 25 µg/mL carbenicillin.

  • E. coli strain HT115(DE3) transformed with a plasmid expressing double-stranded RNA (dsRNA) targeting this compound.

  • M9 buffer.

  • Synchronized L1-stage wild-type (N2) worms.

Procedure:

  • Streak the HT115(DE3) bacteria containing the this compound RNAi plasmid on an LB plate with ampicillin and tetracycline and grow overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB with ampicillin and grow overnight at 37°C with shaking.

  • Seed the NGM/IPTG/Carbenicillin plates with 100 µL of the overnight bacterial culture. Allow the lawn to grow for 1-2 days at room temperature.

  • Wash synchronized L1 worms off their growth plate with M9 buffer.

  • Pipette the L1 worms onto the this compound RNAi plates.

  • Incubate the plates at 20-25°C.

  • Observe the F1 progeny for embryonic lethality and defects in cell division, such as the formation of monopolar spindles, which are characteristic of this compound loss of function.

Immunofluorescence Staining of this compound in C. elegans Embryos

This protocol is for visualizing the subcellular localization of the this compound protein in early C. elegans embryos.

Materials:

  • Gravid adult wild-type (N2) hermaphrodites.

  • M9 buffer.

  • Bleach solution (1 M NaOH, 5% sodium hypochlorite).

  • Poly-L-lysine coated slides.

  • Freeze-cracking apparatus (metal block on dry ice).

  • Fixation solution (-20°C methanol).

  • Phosphate-buffered saline with 0.1% Tween-20 (PBST).

  • Blocking solution (PBST with 5% BSA).

  • Primary antibody (e.g., rabbit anti-SPD-2).

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit-Alexa Fluor 488).

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining.

  • Antifade mounting medium.

Procedure:

  • Harvest embryos by bleaching gravid adult worms.

  • Wash the embryos several times with M9 buffer.

  • Resuspend the embryos in a small volume of M9 and place a drop onto a poly-L-lysine coated slide.

  • Gently place a coverslip over the drop and wick away excess liquid.

  • Freeze the slide on a metal block pre-chilled on dry ice for at least 10 minutes.

  • Quickly "crack" the coverslip off with a razor blade.

  • Immediately immerse the slide in -20°C methanol for 10-20 minutes for fixation and permeabilization.

  • Rehydrate the slide in PBST for 5 minutes.

  • Block with blocking solution for 30 minutes at room temperature in a humid chamber.

  • Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C in a humid chamber.

  • Wash the slide three times with PBST for 10 minutes each.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

  • Wash the slide three times with PBST for 10 minutes each.

  • Counterstain with DAPI for 5 minutes.

  • Mount the slide with antifade mounting medium and seal the coverslip.

  • Visualize using a fluorescence microscope.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol is a general framework for identifying proteins that interact with this compound.

Materials:

  • Yeast strains (e.g., AH109 and Y187).

  • Bait plasmid (e.g., pGBKT7) containing the this compound gene fused to the GAL4 DNA-binding domain (BD).

  • Prey plasmid library (e.g., pGADT7) containing a cDNA library from C. elegans fused to the GAL4 activation domain (AD).

  • Yeast transformation reagents.

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

  • X-α-Gal for blue/white screening.

Procedure:

  • Clone the full-length or specific domains of this compound into the bait plasmid.

  • Transform the bait plasmid into the AH109 yeast strain and select on SD/-Trp plates.

  • Confirm the absence of auto-activation of the reporter genes by the this compound-BD fusion protein.

  • Transform the C. elegans cDNA library (prey plasmids) into the Y187 yeast strain and select on SD/-Leu plates.

  • Mate the bait-containing AH109 strain with the prey library-containing Y187 strain.

  • Select for diploid yeast containing both plasmids on SD/-Trp/-Leu plates.

  • Replica plate the diploid yeast onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) and media containing X-α-Gal.

  • Colonies that grow on the high-stringency media and turn blue indicate a positive protein-protein interaction.

  • Isolate the prey plasmids from the positive colonies and sequence the cDNA insert to identify the interacting protein.

Signaling Pathways and Molecular Interactions

The discovery of this compound revealed its central role in a complex network of interactions that govern centrosome duplication and maturation. The following diagrams, generated using the DOT language, illustrate these key relationships.

SPD2_Centrosome_Duplication_Pathway SPD2 This compound ZYG1 ZYG-1 SPD2->ZYG1 Recruits SAS5_SAS6 SAS-5/SAS-6 ZYG1->SAS5_SAS6 Phosphorylates & Recruits New_Centriole New Centriole Formation SAS5_SAS6->New_Centriole Forms cartwheel

Caption: this compound initiates the centriole duplication cascade by recruiting the kinase ZYG-1.

SPD2_PCM_Recruitment_Pathway cluster_centrosome Centrosome Maturation SPD2 This compound SPD5 SPD-5 SPD2->SPD5 Mutually dependent for PCM localization PLK1 PLK-1 SPD2->PLK1 Recruits PCM_Scaffold PCM Scaffold Assembly SPD5->PCM_Scaffold Forms scaffold PLK1->SPD5 Phosphorylates AuroraA Aurora A Kinase AuroraA->SPD2 Promotes accumulation

Caption: this compound is crucial for Pericentriolar Material (PCM) recruitment and maturation.

References

Methodological & Application

Visualizing SPD-2 in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPD-2 (Spindle defective-2) is a highly conserved coiled-coil protein that plays a critical role in centrosome maturation and duplication. In organisms such as Caenorhabditis elegans and Drosophila melanogaster, and its human ortholog Cep192, this compound is essential for the recruitment of pericentriolar material (PCM) to the centrioles, a key step in the formation of a functional centrosome.[1][2][3] This recruitment is vital for microtubule organization, mitotic spindle assembly, and ensuring genomic stability.[1][4] Given its central role in cell division, the precise visualization of this compound's localization and dynamics within the cell is crucial for understanding its function and for the development of therapeutics targeting cell cycle progression.

These application notes provide detailed protocols for the visualization of this compound in C. elegans embryos, a primary model organism for studying centrosome biology. The methods described include indirect immunofluorescence for fixed samples and live-cell imaging of GFP-tagged this compound.

Signaling Pathway and Interactions

This compound acts as a scaffold, recruiting other essential proteins to the centrosome. Its localization and function are tightly regulated by interactions with several other proteins. Key among these is SPD-5, another coiled-coil protein, upon which this compound is co-dependent for its localization to the PCM.[1] However, this compound can localize to the centrioles independently of SPD-5.[1] The kinase ZYG-1 is also a critical interactor, with this compound being required for its recruitment to initiate centriole duplication.[5] Furthermore, Aurora-A and Polo-like kinase 1 (PLK-1) are involved in the regulation of this compound accumulation and function at the centrosome.[1][6]

SPD2_Signaling_Pathway cluster_centrosome Centrosome cluster_pcm Pericentriolar Material (PCM) cluster_centriole Centriole SPD2_PCM This compound SPD5 SPD-5 SPD2_PCM->SPD5 co-dependent localization gamma_tubulin γ-Tubulin Complex SPD5->gamma_tubulin recruits SPD2_Centriole This compound ZYG1 ZYG-1 SPD2_Centriole->ZYG1 recruits SAS4 SAS-4 ZYG1->SAS4 recruits SAS7 SAS-7 SAS7->SPD2_Centriole recruits PLK1 PLK-1 PLK1->SPD2_PCM phosphorylates AuroraA Aurora-A AuroraA->SPD2_PCM regulates accumulation

Caption: this compound interaction pathway at the centrosome.

Data Presentation

The expected localization of this compound and key interacting proteins is summarized in the table below. This provides a baseline for interpreting experimental results.

ProteinLocalization in Wild-TypeExpected Localization after this compound DepletionVisualization Method
This compound Centrioles and Pericentriolar Material (PCM)AbsentImmunofluorescence, GFP-tag
SPD-5 Pericentriolar Material (PCM)Severely reduced or absent from PCMImmunofluorescence, GFP-tag
ZYG-1 CentriolesAbsent from centriolesImmunofluorescence, GFP-tag
γ-Tubulin Pericentriolar Material (PCM)Severely reduced or absent from PCMImmunofluorescence
SAS-4 CentriolesLocalization may be affectedImmunofluorescence, GFP-tag

Experimental Protocols

Protocol 1: Indirect Immunofluorescence of this compound in C. elegans Embryos

This protocol is adapted from standard C. elegans embryo staining procedures and is suitable for visualizing endogenous this compound.

Workflow:

Immunofluorescence_Workflow Harvest 1. Harvest Embryos (Bleaching) Fixation 2. Fixation (Methanol/Acetone) Harvest->Fixation Permeabilization 3. Permeabilization (Freeze-Crack) Fixation->Permeabilization Blocking 4. Blocking (BSA/PBST) Permeabilization->Blocking PrimaryAb 5. Primary Antibody Incubation (anti-SPD-2) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting 7. Mounting and Sealing SecondaryAb->Mounting Imaging 8. Confocal Microscopy Mounting->Imaging

Caption: Workflow for this compound immunofluorescence in C. elegans embryos.

Materials:

  • M9 Buffer

  • Bleach solution (1M NaOH, household bleach)

  • 1x Phosphate Buffered Saline with 0.1% Tween-20 (PBST)

  • Bovine Serum Albumin (BSA)

  • Methanol, pre-chilled to -20°C

  • Acetone, pre-chilled to -20°C

  • Primary antibody: Rabbit anti-SPD-2 (Note: Specific catalog numbers should be validated for C. elegans)

  • Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Poly-L-lysine coated slides

Procedure:

  • Embryo Harvesting:

    • Wash gravid adult worms from NGM plates using M9 buffer.

    • Pellet worms by centrifugation at 2,000 x g for 1 minute.

    • Treat with a bleach solution for 5-7 minutes to dissolve adult worms and release embryos.[6]

    • Wash the embryos 3 times with M9 buffer to remove bleach.[2]

  • Fixation and Permeabilization (Freeze-Crack Method):

    • Resuspend the embryo pellet in a small volume of M9.

    • Pipette a drop of the embryo suspension onto a poly-L-lysine coated slide.

    • Place a coverslip over the drop and gently press to remove excess liquid.

    • Freeze the slide on a metal block pre-chilled on dry ice for at least 10 minutes.

    • Quickly flick off the coverslip with a razor blade. This "freeze-cracking" permeabilizes the embryos.

    • Immediately immerse the slide in -20°C methanol for 5 minutes, followed by -20°C acetone for 5 minutes.[6]

    • Air dry the slide briefly.

  • Blocking and Antibody Incubation:

    • Rehydrate the slide in PBST for 10 minutes.

    • Block with 3% BSA in PBST for 1 hour at room temperature in a humid chamber.

    • Incubate with the primary anti-SPD-2 antibody diluted in blocking buffer overnight at 4°C. (Optimal dilution must be determined empirically).

    • Wash the slide three times with PBST for 10 minutes each.

    • Incubate with the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and DAPI (for DNA staining) in blocking buffer for 2 hours at room temperature in the dark.

    • Wash the slide three times with PBST for 10 minutes each in the dark.

  • Mounting and Imaging:

    • Add a drop of antifade mounting medium to the slide and apply a coverslip.

    • Seal the coverslip with nail polish.

    • Image using a confocal microscope with appropriate laser lines (e.g., 405 nm for DAPI, 488 nm for Alexa Fluor 488). A 63x or 100x oil immersion objective is recommended for resolving centrosomes.[7]

Protocol 2: Live-Cell Imaging of GFP-tagged this compound

This protocol involves the generation of a transgenic C. elegans strain expressing this compound fused to a Green Fluorescent Protein (GFP) and subsequent imaging.

Workflow:

Live_Imaging_Workflow Strain_Generation 1. Strain Generation (CRISPR/Cas9 GFP knock-in) Worm_Culture 2. Culture Transgenic Worms Strain_Generation->Worm_Culture Embryo_Mounting 3. Mount Embryos (Agarose pad) Worm_Culture->Embryo_Mounting Imaging 4. Live Confocal/Spinning Disk Microscopy Embryo_Mounting->Imaging Analysis 5. Image Analysis (Dynamics, Localization) Imaging->Analysis

Caption: Workflow for live-cell imaging of GFP-tagged this compound.

Materials:

  • C. elegans strain with endogenously tagged this compound::gfp.

  • NGM plates with OP50 E. coli.

  • Microscope slides and coverslips.

  • Agarose.

  • M9 Buffer or anesthetic (e.g., levamisole).

Procedure:

  • Strain Generation:

    • Generate a transgenic C. elegans strain with a gfp tag inserted at the endogenous this compound locus using CRISPR/Cas9 technology.[8] This ensures expression is driven by the native promoter.

    • Verify the correct insertion and expression by PCR, sequencing, and fluorescence microscopy. The functionality of the GFP-tagged protein should be confirmed, for example, by checking for normal embryonic viability.[8][9]

  • Mounting Embryos for Imaging:

    • Cut open gravid adult this compound::gfp worms in a drop of M9 buffer on a coverslip to release embryos.

    • Prepare a 3-5% agarose pad on a microscope slide.

    • Transfer the embryos to the agarose pad.

    • Gently place the coverslip with the embryos onto the agarose pad. The capillary action will draw away excess liquid, immobilizing the embryos.

  • Live-Cell Imaging:

    • Image the embryos using a confocal or spinning disk microscope equipped with environmental control (temperature at 20-25°C).

    • Use a 488 nm laser for GFP excitation.

    • To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.[10]

    • Acquire time-lapse (4D) images to observe the dynamic localization of this compound::GFP throughout the cell cycle, particularly during centrosome duplication and maturation.

Troubleshooting

IssuePossible CauseSolution
No/Weak Signal (IF) Inefficient permeabilizationEnsure the freeze-crack step is performed quickly and slides are immediately immersed in cold methanol.
Primary antibody not optimalTest a range of antibody concentrations. Validate antibody specificity with a this compound(RNAi) control.
High Background (IF) Inadequate blockingIncrease blocking time or BSA concentration. Ensure thorough washing steps.
Secondary antibody non-specificRun a secondary antibody-only control.
Phototoxicity/Bleaching (Live) High laser power/long exposureReduce laser intensity and exposure time. Use a more sensitive detector if available. Increase time interval between acquisitions.
Embryo Movement (Live) Improper mountingEnsure the agarose pad is sufficiently dry to immobilize the embryo. An anesthetic can be used, but may affect cell cycle timing.

Conclusion

The visualization of this compound is fundamental to dissecting the mechanisms of centrosome assembly and function. The protocols provided here for immunofluorescence and live-cell imaging in C. elegans offer robust methods for researchers to study the localization and dynamics of this key cell cycle protein. Careful optimization of antibody concentrations and imaging parameters will be critical for achieving high-quality, reproducible results. These techniques, in combination with genetic manipulations, will continue to provide valuable insights into the intricate process of cell division.

References

Techniques for SPD-2 Protein Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPD-2 (Spindle-defective protein 2), and its human homolog Cep192, is a crucial centrosomal protein that plays a pivotal role in the regulation of the cell cycle. It is integral to centrosome maturation, centriole duplication, and the assembly of the mitotic spindle.[1] this compound acts as a scaffold protein, recruiting key regulatory molecules, such as Aurora A kinase and Polo-like kinase 1 (PLK1), to the centrosome, thereby initiating a signaling cascade essential for mitotic progression. Given its critical functions, the production of pure, active this compound/Cep192 is indispensable for structural studies, inhibitor screening, and the development of potential therapeutics targeting cell division.

This document provides detailed protocols for the expression and purification of recombinant this compound/Cep192, focusing on common laboratory-scale methods. The protocols are designed to be adaptable for various downstream applications.

Data Presentation

Table 1: Predicted Properties of Human Cep192

PropertyPredicted Value
Molecular Weight~218 kDa
Isoelectric Point (pI)6.2

Note: The isoelectric point was predicted using the IPC 2.0 server. This value is theoretical and should be used as a starting point for optimizing ion-exchange chromatography conditions.

Table 2: Overview of a Multi-Step Purification Strategy for this compound/Cep192

Purification StepPrinciplePurposeExpected Purity
Affinity Chromatography (His-tag or GST-tag)Specific binding of a fusion tag to an immobilized ligand.Primary capture of the target protein from the crude cell lysate.60-90%
Ion-Exchange Chromatography (IEX)Separation based on net surface charge.Removal of remaining protein contaminants with different isoelectric points.>95%
Size-Exclusion Chromatography (SEC)Separation based on hydrodynamic radius (size and shape).Removal of aggregates and final polishing of the monomeric protein.>98%

Experimental Protocols

Recombinant Expression of this compound/Cep192 in E. coli

This protocol describes the expression of N-terminally tagged this compound/Cep192 in Escherichia coli. The choice between a His-tag and a GST-tag will depend on the downstream application and the specific properties of the this compound/Cep192 construct. GST, being a larger tag, can sometimes enhance the solubility of the fusion protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound/Cep192 gene fused to a His6-tag (e.g., pET series) or GST-tag (e.g., pGEX series)

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic (e.g., ampicillin or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transform the expression plasmid into a competent E. coli expression strain.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 1 L of LB broth containing the antibiotic.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged this compound/Cep192

This protocol outlines a three-step purification process for His-tagged this compound/Cep192.

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole.

Protocol:

  • Resuspend the frozen cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA agarose column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

Based on the predicted pI of 6.2 for human Cep192, anion-exchange chromatography at a pH above this value is recommended.

Buffers:

  • IEX Buffer A (Binding Buffer): 20 mM Tris-HCl pH 8.0, 25 mM NaCl.

  • IEX Buffer B (Elution Buffer): 20 mM Tris-HCl pH 8.0, 1 M NaCl.

Protocol:

  • Pool the fractions from the IMAC step containing this compound/Cep192 and buffer exchange into IEX Buffer A using a desalting column or dialysis.

  • Equilibrate an anion-exchange column (e.g., Q-Sepharose) with IEX Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.

  • Elute the protein using a linear gradient of 0-100% IEX Buffer B over 20 column volumes.

  • Collect fractions and analyze by SDS-PAGE.

Buffer:

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Protocol:

  • Concentrate the pooled, purified fractions from the IEX step.

  • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 or Superose 6) with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Run the chromatography at a constant flow rate and collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the monomeric, purified this compound/Cep192.

Purification of GST-tagged this compound/Cep192

This protocol details the purification of GST-tagged this compound/Cep192.

Buffers:

  • Lysis Buffer: 1x PBS, 1 mM DTT, 1 mM PMSF, 1x protease inhibitor cocktail.

  • Wash Buffer: 1x PBS, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione.

Protocol:

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells as described for the His-tagged protein.

  • Clarify the lysate by centrifugation.

  • Equilibrate a Glutathione-Sepharose column with Wash Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column extensively with Wash Buffer.

  • Elute the GST-tagged protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE.

If the GST-tag needs to be removed, a protease cleavage site (e.g., for PreScission Protease or Thrombin) should be engineered between the GST tag and the this compound/Cep192 sequence.

Protocol:

  • Dialyze the eluted protein into a cleavage buffer compatible with the chosen protease.

  • Add the protease and incubate according to the manufacturer's instructions.

  • To remove the cleaved GST tag and the protease (if it is also GST-tagged), pass the sample over the Glutathione-Sepharose column again. The untagged this compound/Cep192 will be in the flow-through.

Following affinity purification and tag cleavage, further purification by ion-exchange and size-exclusion chromatography, as described in sections 2.2 and 2.3, is recommended to achieve high purity.

Visualizations

This compound/Cep192 Purification Workflow

PurificationWorkflow cluster_Expression Recombinant Protein Expression cluster_Purification Multi-Step Purification Transformation Transformation into E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Affinity Affinity Chromatography (IMAC or GST) Lysis->Affinity IEX Ion-Exchange Chromatography (Anion Exchange) Affinity->IEX SEC Size-Exclusion Chromatography (Gel Filtration) IEX->SEC FinalProduct Purified this compound/Cep192 SEC->FinalProduct >98% Pure Protein

Caption: Experimental workflow for recombinant this compound/Cep192 purification.

This compound/Cep192 Signaling Pathway in Centrosome Maturation

SignalingPathway cluster_Centrosome Centrosome cluster_Process Cellular Process SPD2 This compound / Cep192 AuroraA Aurora A Kinase SPD2->AuroraA Recruitment & Activation PLK1 PLK1 SPD2->PLK1 Recruitment SPD5 SPD-5 AuroraA->SPD5 Phosphorylation PLK1->SPD5 Phosphorylation gTuRC γ-Tubulin Ring Complex SPD5->gTuRC Recruitment Maturation Centrosome Maturation gTuRC->Maturation Spindle Mitotic Spindle Assembly Maturation->Spindle

Caption: this compound/Cep192 signaling in centrosome maturation.

References

Application Notes and Protocols for SPD-2 Antibody in Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of SPD-2 antibodies in immunofluorescence applications. The information is intended to guide researchers in accurately visualizing the subcellular localization and dynamics of the this compound protein and its mammalian homolog, CEP192.

Introduction

This compound (Spindle defective 2), and its human ortholog CEP192, is a crucial centrosomal protein that plays a pivotal role in the initiation of centriole duplication and the subsequent recruitment of the pericentriolar material (PCM) during centrosome maturation.[1][2][3][4] This process is essential for the proper formation of the mitotic spindle, ensuring accurate chromosome segregation during cell division.[3][4] Dysregulation of this compound/CEP192 function has been linked to genomic instability and is a hallmark of many cancers. Immunofluorescence is a powerful technique to study the localization and abundance of this compound/CEP192 at the centrosome throughout the cell cycle.

Data Presentation

Quantitative Analysis of this compound/CEP192 Immunofluorescence

Quantitative analysis of immunofluorescence data allows for the objective measurement of protein levels and localization. Below are examples of quantitative data that can be obtained using this compound/CEP192 antibodies.

ParameterDescriptionExample Application
Centrosomal Fluorescence Intensity Measurement of the mean or integrated fluorescence intensity of the this compound/CEP192 signal specifically at the centrosome. This can be normalized to a control protein or background fluorescence.[5][6][7][8]Comparing CEP192 levels at the centrosome in different cell cycle stages or in response to drug treatment.
Number of Cells with Positive Staining Quantification of the percentage of cells in a population that exhibit this compound/CEP192 staining at the centrosome.Assessing the effect of gene knockdown or knockout on CEP192 recruitment to the centrosome.
Co-localization Analysis Measurement of the degree of spatial overlap between the this compound/CEP192 signal and other centrosomal markers (e.g., γ-tubulin, pericentrin).Determining the precise localization of CEP192 within the centrosome and its association with other PCM components.
Subcellular Distribution Profile Plotting the fluorescence intensity profile of this compound/CEP192 across the cell or specific organelles to determine its relative distribution.Analyzing the cytoplasmic versus centrosomal pools of this compound/CEP192.

Experimental Protocols

Protocol 1: Immunofluorescence of CEP192 in Mammalian Cells

This protocol is optimized for the detection of the human CEP192 protein in cultured mammalian cells (e.g., U2OS, HeLa, hTERT-RPE1) using commercially available polyclonal antibodies.

Materials:

  • Rabbit polyclonal anti-CEP192 antibody (e.g., Atlas Antibodies HPA040503 or Proteintech 18832-1-AP)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 10% normal goat serum in PBST (PBS with 0.1% Tween-20)

  • Primary Antibody Dilution Buffer: 1% BSA in PBST

  • Fluorophore-conjugated goat anti-rabbit secondary antibody (e.g., Alexa Fluor 488 or 594)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to 60-80% confluency.

  • Fixation:

    • For PFA fixation: Gently rinse the cells with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.[9]

    • For Methanol fixation: Gently rinse the cells with PBS. Fix with ice-cold methanol for 10 minutes at -20°C.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[9] Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-CEP192 antibody in Primary Antibody Dilution Buffer. A starting dilution of 1:50 to 1:200 is recommended; this should be optimized for your specific antibody and experimental conditions.[1][9] Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer according to the manufacturer's instructions. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells two times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Protocol 2: Whole-Mount Immunofluorescence of this compound in C. elegans

This protocol is a general guideline for the detection of this compound in whole-mount C. elegans preparations using the "freeze-cracking" method to permeabilize the cuticle.[10] Specific antibody dilutions and incubation times will need to be optimized.

Materials:

  • Rabbit anti-SPD-2 antibody (researcher-generated or commercial)

  • M9 Buffer

  • Fixation Solution: e.g., 2% Paraformaldehyde in PBS

  • Permeabilization Solution: 100% Methanol, chilled to -20°C

  • Blocking Buffer: 1% BSA, 0.1% Tween-20 in PBS

  • Primary and Secondary Antibody Dilution Buffer: 1% BSA in PBST

  • Fluorophore-conjugated goat anti-rabbit secondary antibody

  • DAPI

  • Antifade mounting medium

  • Poly-L-lysine coated slides

Procedure:

  • Worm Preparation: Harvest a mixed-stage population of C. elegans by washing them off NGM plates with M9 buffer. Wash the worms several times to remove bacteria.

  • Freeze-Cracking:

    • Pipette a drop of the worm suspension onto a poly-L-lysine coated slide.

    • Gently place a second slide on top to create a "sandwich".

    • Freeze the slide sandwich on a metal block pre-chilled on dry ice for at least 10 minutes.

    • Quickly "crack" the two slides apart to fracture the worms and expose their internal tissues.

  • Fixation and Permeabilization: Immediately immerse the slides in the Fixation Solution for 30 minutes at room temperature, followed by immersion in chilled 100% Methanol for 5 minutes.

  • Rehydration and Blocking: Rehydrate the samples by washing with PBST. Block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-SPD-2 antibody, diluted in Antibody Dilution Buffer, overnight at 4°C. The optimal dilution must be determined empirically.

  • Washing: Wash the slides extensively with PBST.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 2 hours at room temperature, protected from light.

  • Washing and Counterstaining: Wash with PBST, and then incubate with DAPI for 10 minutes.

  • Mounting and Imaging: Mount a coverslip using antifade medium and image with a fluorescence microscope.

Visualizations

Signaling Pathway and Experimental Workflow

SPD2_Centrosome_Maturation cluster_G1 G1 Phase cluster_S_G2 S/G2 Phase cluster_M M Phase G1_Centriole Mother Centriole CEP192_Recruitment CEP192/SPD-2 Recruitment G1_Centriole->CEP192_Recruitment Cell Cycle Progression Plk1_AuroraA Plk1 & Aurora A Kinase Recruitment CEP192_Recruitment->Plk1_AuroraA Phosphorylation Cascade PCM_Assembly PCM Component Recruitment (e.g., γ-tubulin, Pericentrin) Plk1_AuroraA->PCM_Assembly Centrosome_Maturation Centrosome Maturation PCM_Assembly->Centrosome_Maturation Spindle_Formation Bipolar Spindle Formation Centrosome_Maturation->Spindle_Formation

Caption: CEP192/SPD-2 in Centrosome Maturation.

IF_Workflow start Start: Cultured Cells on Coverslip fixation Fixation (PFA or Methanol) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA/Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-SPD-2/CEP192) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy & Analysis mounting->imaging

Caption: Immunofluorescence Experimental Workflow.

References

Generating spd-2 Knockout and Knockdown Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spindle defective 2 (spd-2) gene, and its human ortholog Cep192, encodes a crucial centrosomal protein involved in the regulation of the cell cycle and microtubule organization.[1] As a key player in centrosome maturation and bipolar spindle assembly, this compound/Cep192 is essential for proper cell division.[2] Dysregulation of this protein has been implicated in various cellular defects and diseases. This document provides detailed application notes and protocols for generating this compound knockout and knockdown models in key research organisms: Caenorhabditis elegans, Drosophila melanogaster, and mammalian cells. These models are invaluable tools for investigating the fundamental roles of this compound/Cep192 and for exploring its potential as a therapeutic target.

Quantitative Data Summary

Depletion of this compound/Cep192 leads to a range of quantifiable phenotypes across different model systems. The following tables summarize key quantitative data from knockout and knockdown experiments.

Table 1: Phenotypes of this compound/Cep192 Depletion in C. elegans

PhenotypeMethodQuantificationReference
Embryonic LethalityRNAiHigh percentage of embryonic lethality[3]
Defective Centrosome AssemblyRNAiFailure of centrosome assembly[4]
Impaired Centriole DuplicationRNAiDefective centriole duplication in this compound(RNAi) embryos[4]

Table 2: Phenotypes of this compound/Cep192 Depletion in Drosophila melanogaster

PhenotypeMethodQuantificationReference
Reduced PCM RecruitmentMutant analysisStrongly reduced amounts of Cnn, γ-tubulin, and DGrip91 at centrosomes[5]
Suppressed Astral Microtubule NucleationNull mutationsSuppression of astral microtubule nucleation in neuroblasts and spermatocytes[5]
Early Embryo LethalityMutant femalesMutant females lay embryos that die in early development[6]

Table 3: Phenotypes of Cep192 Depletion in Mammalian Cells

PhenotypeMethodQuantificationReference
Reduced Centrosomal γ-tubulinsiRNA~50% reduction in interphase; ~75% reduction in mitosis[7][8]
Decreased Microtubule NucleationsiRNA~50% reduction in centrosomal microtubule nucleation[9]
Increased Centrosomal PericentrinsiRNA~1.45-fold increase in interphase centrosome-associated Pericentrin[10]
Impaired Bipolar Spindle FormationsiRNASignificant defects in spindle assembly[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound/Cep192 in Centrosome Maturation

This compound/Cep192 acts as a critical scaffold protein at the centrosome, orchestrating the recruitment and activation of key mitotic kinases, Aurora A and Polo-like kinase 1 (Plk1), which are essential for centrosome maturation and spindle assembly.[2][7]

spd2_signaling cluster_centrosome Centrosome This compound/Cep192 This compound/Cep192 Aurora_A Aurora_A This compound/Cep192->Aurora_A Recruits & Activates gamma-TuRC gamma-TuRC This compound/Cep192->gamma-TuRC Recruits Plk1 Plk1 Aurora_A->Plk1 Activates Plk1->this compound/Cep192 Phosphorylates Centrosome_Maturation Centrosome_Maturation gamma-TuRC->Centrosome_Maturation Upstream_Signals Upstream_Signals Upstream_Signals->this compound/Cep192 Recruitment Spindle_Assembly Spindle_Assembly Centrosome_Maturation->Spindle_Assembly

Caption: this compound/Cep192 signaling cascade in centrosome maturation.

Experimental Workflow for CRISPR/Cas9-mediated Knockout

The following diagram outlines a general workflow for generating a knockout cell line using CRISPR/Cas9 technology.

crispr_workflow sgRNA_Design 1. sgRNA Design & Cloning Transfection 2. Transfection of Cas9 & sgRNA sgRNA_Design->Transfection Selection 3. Selection of Edited Cells Transfection->Selection Single_Cell_Cloning 4. Single-Cell Cloning Selection->Single_Cell_Cloning Validation 5. Validation of Knockout Single_Cell_Cloning->Validation Expansion 6. Expansion of Clones Validation->Expansion

Caption: General workflow for generating CRISPR/Cas9 knockout cell lines.

Experimental Workflow for RNAi-mediated Knockdown

This diagram illustrates a typical workflow for achieving gene knockdown using RNA interference.

rnai_workflow dsRNA_Synthesis 1. dsRNA Synthesis/siRNA Design Delivery 2. Delivery to Cells/Organism (e.g., Transfection, Feeding) dsRNA_Synthesis->Delivery Incubation 3. Incubation Delivery->Incubation Analysis 4. Phenotypic & Molecular Analysis Incubation->Analysis

References

Application Notes: Investigating SPD-2 Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spindle-defective protein 2 (SPD-2), a conserved coiled-coil protein, is a critical regulator of centrosome biogenesis and function. In organisms like C. elegans, this compound is essential for both the recruitment of pericentriolar material (PCM) to centrioles and for the process of centriole duplication.[1] Its central role in cell division is highlighted by its interactions with other key centrosomal proteins. For instance, this compound and SPD-5 are mutually dependent for their localization to the PCM, and this compound is also known to recruit Polo-like kinase 1 (PLK-1), a crucial kinase for centrosome maturation.[2][3] Given that aberrant centrosome function is linked to developmental abnormalities and tumor development, understanding the intricate network of this compound protein interactions is of paramount importance for both basic research and therapeutic development.[2]

This document provides detailed protocols for three widely-used techniques to study protein-protein interactions (PPIs)—Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Affinity Purification-Mass Spectrometry (AP-MS)—tailored for investigating the interactome of this compound.

Key this compound Interactions in C. elegans

  • SPD-5: A core scaffold protein of the PCM. This compound and SPD-5 are codependent for their localization and accumulation at the PCM.[1][2] However, studies suggest they exist primarily as monomers in the cytoplasm and their interaction likely occurs during their incorporation into the PCM matrix.[4][5]

  • PLK-1: A key kinase that regulates centrosome maturation. This compound recruits PLK-1 to the centrosome, where it phosphorylates targets like SPD-5 to promote PCM assembly.[2][3]

  • ZYG-1: The C. elegans ortholog of Plk4 kinase, essential for centriole duplication. Genetic interactions have been observed between this compound and zyg-1, suggesting this compound plays a role in linking PCM recruitment and centriole duplication.[1]

  • PCMD-1: A centriolar/PCM protein required for the recruitment of SPD-5.[3]

  • SAS-7: A protein that directly binds this compound to recruit it to newly forming daughter centrioles.[2]

Experimental Methodologies

Co-Immunoprecipitation (Co-IP) for Endogenous this compound

Co-IP is used to isolate a protein of interest (the "bait," e.g., this compound) from a cell lysate along with its bound interaction partners ("prey").[6][7] This method is ideal for validating interactions within a native cellular context.

Protocol

A. Cell Lysate Preparation

  • Culture cells (e.g., C. elegans embryos or relevant cell lines) to a sufficient quantity.

  • Harvest cells by centrifugation (e.g., 400 x g for 3 minutes).[8]

  • Wash the cell pellet with 10 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again and discard the supernatant.[9]

  • Resuspend the cell pellet in 500 µL of ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[8] The choice of buffer is critical and may require optimization to preserve weak interactions.[7]

  • Incubate the suspension on ice for 15-30 minutes.

  • Lyse the cells by sonication (e.g., 2 cycles of 10 seconds) or dounce homogenization. Keep the sample on ice.[8]

  • Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[8]

  • Transfer the supernatant (protein lysate) to a pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.

B. Pre-Clearing the Lysate (Optional but Recommended)

  • To a defined amount of protein lysate (e.g., 1-2 mg), add 20-30 µL of Protein A/G agarose or magnetic beads.[8]

  • Add a non-specific IgG antibody from the same species as your primary antibody (e.g., Rabbit IgG) as a negative control.[6]

  • Incubate on a rotator for 1 hour at 4°C.

  • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.[8]

  • Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.

C. Immunoprecipitation

  • Add 2-5 µg of a high-affinity anti-SPD-2 antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add 40 µL of pre-washed Protein A/G beads to each sample and incubate for another 2-4 hours at 4°C.

  • Pellet the beads by centrifugation or with a magnet. Discard the supernatant.

  • Wash the beads 3-4 times with 1 mL of cold IP Lysis Buffer. After each wash, pellet the beads and completely remove the supernatant.[9]

D. Elution and Analysis

  • Elute the protein complexes from the beads by adding 40 µL of 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Pellet the beads, and load the supernatant onto an SDS-PAGE gel.

  • Analyze the results by Western Blot using antibodies against potential interactors (e.g., anti-SPD-5). A band in the this compound IP lane, but not in the IgG control lane, indicates a specific interaction.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to discover novel binary protein interactions.[10] It relies on the reconstitution of a functional transcription factor when a "bait" protein (e.g., this compound) and a "prey" protein (from a cDNA library) interact.[10]

Protocol

A. Plasmid Construction and Transformation

  • Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which fuses this compound to a DNA-binding domain (DBD).

  • Obtain a pre-transformed yeast library where cDNA from the organism of interest is fused to a transcriptional activation domain (AD) in a "prey" vector (e.g., pGADT7).[11]

  • Transform the bait plasmid (DBD-SPD-2) into a suitable yeast strain (e.g., AH109 or Y2HGold). Select for successful transformants on appropriate dropout media (e.g., SD/-Trp).

  • Before screening, test the bait for auto-activation. Plate the bait-transformed yeast on media lacking the histidine and adenine reporters (SD/-Trp/-His/-Ade). Growth indicates the bait can activate the reporters on its own and cannot be used without modification.

B. Library Screening by Yeast Mating

  • Grow a liquid culture of the bait-containing yeast strain and the prey library yeast strain overnight in appropriate selective media.[11]

  • Combine equal volumes of the bait and prey cultures in a sterile tube. Pellet the cells by centrifugation (e.g., 860 x g for 2 minutes).[11]

  • Resuspend the cell pellet in YPDA medium and incubate for 24 hours at 30°C to allow mating.[10][11]

  • Pellet the mated cells and wash them in sterile water.

  • Plate the resuspended cells onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for diploid yeast where a protein interaction has occurred.

  • Incubate plates at 30°C for 3-7 days until colonies appear.

C. Identification of Positive Interactors

  • Pick individual positive colonies.

  • Isolate the prey plasmids from these yeast colonies.

  • Transform the isolated plasmids into E. coli for amplification and purification.

  • Sequence the plasmid inserts to identify the proteins that interact with this compound.

  • Validate putative interactions by re-transforming the identified prey plasmid with the original bait plasmid and repeating the selection process.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS combines affinity purification with the high sensitivity of mass spectrometry to identify components of a protein complex on a larger scale.[12][13] This approach is excellent for discovering a broad range of stable and transient interactors.

Protocol

A. Bait Protein Expression and Cell Lysis

  • Generate a cell line that expresses a tagged version of this compound (e.g., this compound-GFP, this compound-FLAG). Endogenous tagging is preferred to avoid artifacts from overexpression.[7]

  • Grow a large-scale culture of these cells, along with a control cell line (e.g., expressing the tag alone).

  • Harvest and lyse the cells using a gentle, non-denaturing lysis buffer as described in the Co-IP protocol.[9] The goal is to keep protein complexes intact.[13]

  • Clarify the lysate by high-speed centrifugation (e.g., 100,000 x g for 1 hour) to remove large complexes and insoluble material.

B. Affinity Purification

  • Incubate the clarified lysate with affinity beads specific for the tag (e.g., anti-GFP or anti-FLAG magnetic beads) for 2-4 hours or overnight at 4°C.[9]

  • Use a magnetic rack or centrifugation to collect the beads.

  • Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specific binders.[9]

C. Protein Elution and Digestion

  • Elute the bound protein complexes. This can be done using a competitive peptide (e.g., FLAG peptide), a low pH buffer, or by on-bead digestion.

  • For on-bead digestion, resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease like trypsin.

  • Incubate overnight at 37°C to digest the proteins into peptides.

  • Collect the supernatant containing the peptides.

D. LC-MS/MS Analysis

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Peptides are separated by HPLC and then ionized and fragmented in the mass spectrometer.

  • The resulting fragmentation spectra are used to determine the amino acid sequences of the peptides.

E. Data Analysis

  • Search the acquired spectra against a protein database (e.g., C. elegans proteome) to identify the proteins present in the sample.[12]

  • Use quantitative proteomics software to compare the abundance of proteins in the this compound pulldown versus the control pulldown.[14] True interactors should be significantly enriched in the this compound sample.

  • Bioinformatics tools can be used to filter out common contaminants and score putative interaction partners.[14]

Data Presentation

Quantitative data from AP-MS experiments can be summarized to compare the relative abundance of proteins identified in the experimental pulldown versus the control.

Table 1: Example Quantitative AP-MS Data for this compound Interactome

Protein IDGene NameDescriptionSpectral Counts (this compound-GFP IP)Spectral Counts (Control IP)Fold ChangeSignificance (p-value)
P34527This compoundSpindle-defective protein 2 (Bait)2542127.0< 0.0001
Q22439spd-5Spindle-defective protein 5189537.8< 0.0001
O17478plk-1Polo-like kinase 176176.0< 0.001
G5EFN6pcmd-1PCM-deficient protein 1450-< 0.01
Q21539sas-7Spindle assembly abnormal protein 7330-< 0.01
P30413tbb-2Tubulin beta-2 chain1581.8> 0.05
P61983act-1Actin-112101.2> 0.05

Note: This table contains illustrative data. Actual results will vary based on experimental conditions. Spectral counts or peptide-spectrum matches (PSMs) are common metrics for label-free quantification.

Visualizations

Signaling and Interaction Pathways

SPD2_Pathway cluster_centriole Centriole cluster_pcm Pericentriolar Material (PCM) ZYG1 ZYG-1 (Plk4) SPD2 This compound ZYG1->SPD2 Genetic Interaction SAS7 SAS-7 SAS7->SPD2 Recruits to daughter centriole SPD5 SPD-5 SPD2->SPD5 Co-dependent localization PLK1 PLK-1 SPD2->PLK1 Recruits Centriole_Dup Centriole Duplication SPD2->Centriole_Dup PCM_Assembly PCM Assembly & Maturation SPD5->PCM_Assembly PLK1->SPD5 Phosphorylates & Activates PCMD1 PCMD-1 PCMD1->SPD5 Recruits

Caption: this compound interaction network in C. elegans centrosome regulation.

Experimental Workflows

Co_IP_Workflow start Cell Culture lysis Cell Lysis & Lysate Clarification start->lysis preclear Pre-clearing with Control IgG & Beads lysis->preclear ip Immunoprecipitation: Incubate with anti-SPD-2 Ab preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elution of Protein Complexes wash->elute analysis Analysis by SDS-PAGE & Western Blot elute->analysis end Identify Interactors analysis->end

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Y2H_Workflow bait Clone this compound into Bait Vector (DBD-SPD-2) transform Transform Bait into Yeast Strain A bait->transform prey Use Prey cDNA Library (AD-Library) mating Mate Strain A with Prey Library Strain B prey->mating transform->mating selection Plate on High-Stringency Selective Media mating->selection growth Incubate and Select for Positive Colonies selection->growth isolation Isolate & Sequence Prey Plasmids growth->isolation result Identify Novel Interaction Partners isolation->result

Caption: Workflow for a Yeast Two-Hybrid (Y2H) screen.

AP_MS_Workflow start Express Tagged This compound in Cells lysis Gentle Cell Lysis start->lysis ap Affinity Purification using Tag-specific Beads lysis->ap wash Extensive Washing Steps ap->wash elute Elution or On-Bead Digestion (Trypsin) wash->elute ms LC-MS/MS Analysis of Peptides elute->ms data Database Search & Quantitative Analysis ms->data end Identify Complex Components data->end

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

References

Application Notes: SPD-2/Cep192 as a Robust Marker for Centrosome Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The centrosome is the primary microtubule-organizing center (MTOC) in animal cells, playing a pivotal role in cell division, polarity, and motility.[1] Its structural and functional integrity is paramount for accurate chromosome segregation during mitosis; defects are linked to aneuploidy, cancer, and other diseases.[1] Centrosome integrity encompasses two main processes: the faithful duplication of centrioles once per cell cycle and the dynamic recruitment of a protein matrix, the pericentriolar material (PCM), which is responsible for nucleating microtubules.[2]

Spindle Defective-2 (SPD-2), and its human ortholog Centrosomal Protein of 192 kDa (Cep192), is a master regulator that sits at the apex of the protein recruitment hierarchy for both centriole duplication and centrosome maturation.[1][3] Its central role makes it an exceptional biomarker for assessing centrosome integrity. Monitoring the localization, abundance, and interactions of Cep192 provides a direct readout of the centrosome's functional state, making it an invaluable tool in basic research and for screening compounds that may disrupt mitotic fidelity.

Biological Role and Signaling Pathway

Cep192 is a large coiled-coil protein that localizes to both the centrioles and the surrounding PCM.[4] Its function is critical for two intertwined processes:

  • Centriole Duplication: In C. elegans, this compound is essential for recruiting ZYG-1 (the ortholog of human Plk4), the kinase that initiates new centriole formation.[1] In human cells, Cep192 is required for centriole duplication, and its depletion leads to a failure to form the correct number of centrioles.[2]

  • Centrosome Maturation: During the G2/M transition, centrosomes dramatically increase in size and microtubule nucleation capacity by recruiting PCM components. Cep192 is essential for this process. It acts as a scaffold to recruit key mitotic kinases, Aurora A and Polo-like kinase 1 (Plk1), to the centrosome in a manner dependent on Pericentrin (PCNT).[1][5] This initiates a signaling cascade that promotes the recruitment of γ-tubulin ring complexes (γ-TuRCs) and other PCM components, ultimately driving robust spindle assembly.[1]

The central role of Cep192 in orchestrating these events is depicted in the signaling pathway below.

CentrosomeMaturation cluster_G2 G2 Phase cluster_Mitosis Mitosis Pericentrin Pericentrin (PCNT) Cep192_G2 Cep192 Pericentrin->Cep192_G2 recruits Cep192 Cep192 Scaffold Cep192_G2->Cep192 accumulates at centrosome Plk1_low Plk1 (low activity) Plk1_low->Pericentrin phosphorylates AurA Aurora A Cep192->AurA binds & activates Plk1 Plk1 (high activity) Cep192->Plk1 binds & activates AurA->Plk1 activates Plk1->Cep192 phosphorylates gTuRC γ-TuRC & other PCM Plk1->gTuRC promotes recruitment MTs Microtubule Nucleation gTuRC->MTs initiates

Caption: Cep192-organized signaling cascade for centrosome maturation.

Applications in Research and Drug Development

Monitoring Cep192 is a powerful method for assessing centrosome integrity in various contexts:

  • Characterizing Cell Cycle Mutants: Analyzing Cep192 localization and levels helps determine if a mutant phenotype is linked to defects in centrosome duplication or maturation.

  • High-Throughput Drug Screening: Automated microscopy can quantify Cep192 foci (number, size, intensity) to screen for compounds that disrupt centrosome function, which are potential anti-cancer agents.

  • Toxicology and Disease Modeling: Assessing Cep192 organization can reveal cellular toxicity or disease-relevant phenotypes related to genomic instability.

Quantitative Analysis of Cep192 Depletion

Depletion of Cep192 via RNA interference (RNAi) leads to a quantifiable reduction in other essential PCM components, demonstrating its upstream role. This provides a robust quantitative measure of compromised centrosome integrity.

Protein MarkerCellular LocationChange upon Cep192 DepletionMethod of AnalysisReference
γ-Tubulin Pericentriolar Material~50% decrease in fluorescence intensity (Interphase)Immunofluorescence Microscopy[6]
γ-Tubulin Pericentriolar MaterialMarked decrease in recruitment (Mitosis)Immunofluorescence Microscopy[2]
Pericentrin Pericentriolar MaterialMarked decrease in recruitment (Mitosis)Immunofluorescence Microscopy[2]
NEDD1 Pericentriolar MaterialMarked decrease in recruitment (Mitosis)Immunofluorescence Microscopy[2]
Cep215 Pericentriolar MaterialMinor decrease in fluorescence intensity (Interphase)Immunofluorescence Microscopy[6]

Experimental Protocols

The following protocols provide methodologies to investigate Cep192 and assess centrosome integrity.

ExperimentalWorkflow cluster_Perturbation Perturbation Culture 1. Cell Culture (e.g., HeLa, U2OS) siRNA 2a. Transfect with Cep192 siRNA Culture->siRNA Drug 2b. Treat with Test Compound Culture->Drug FixStain 3. Fixation & Immunostaining (Anti-Cep192, Anti-γ-Tubulin, etc.) siRNA->FixStain Drug->FixStain Imaging 4. Microscopy (Confocal or Super-Resolution) FixStain->Imaging Analysis 5. Image Analysis & Quantification (Centrosome number, PCM intensity, etc.) Imaging->Analysis

Caption: Workflow for assessing centrosome integrity via Cep192.

Protocol 1: Immunofluorescence Staining of Cep192 and γ-Tubulin

This protocol allows for the visualization and quantification of Cep192 and other PCM components at the centrosome.

Materials:

  • Human cells (e.g., HeLa or U2OS) grown on sterile glass coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixative: Ice-cold methanol (-20°C).

  • Permeabilization/Blocking Buffer: 3% BSA, 0.1% Triton X-100 in PBS.

  • Primary Antibodies: Rabbit anti-Cep192, Mouse anti-γ-tubulin.

  • Secondary Antibodies: Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 568 goat anti-mouse.

  • Nuclear Stain: DAPI (1 µg/mL).

  • Mounting Medium: ProLong Gold Antifade Mountant.

Procedure:

  • Cell Culture: Plate cells on coverslips in a 24-well plate to achieve 50-70% confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking: Incubate the coverslips in Permeabilization/Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in the blocking buffer. Invert the coverslips onto a 50 µL drop of the antibody solution on a sheet of parafilm and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Washing and Staining: Wash three times with PBS for 5 minutes each. During the second wash, add DAPI to stain the nuclei.

  • Mounting: Briefly rinse the coverslips in distilled water and mount them onto glass slides using a drop of mounting medium. Seal with nail polish.

  • Imaging: Image using a confocal or super-resolution microscope. Cep192 and γ-tubulin will appear as distinct puncta, which are brighter and larger during mitosis.

Protocol 2: siRNA-Mediated Depletion of Cep192

This protocol describes how to knock down Cep192 expression to study the functional consequences on centrosome integrity.

Materials:

  • HeLa cells at 30-50% confluency.[7]

  • Opti-MEM® I Reduced Serum Medium.[7]

  • Transfection Reagent (e.g., Oligofectamine™, Lipofectamine™ RNAiMAX).

  • siRNA: Control (scrambled) siRNA and a validated siRNA targeting human Cep192.

Procedure (for a 24-well plate format):

  • Cell Plating: One day prior to transfection, plate HeLa cells in 0.5 mL of antibiotic-free growth medium to be 30-50% confluent at the time of transfection.[7]

  • siRNA Preparation (Solution A): For each well, dilute 60 pmol of siRNA into 50 µL of Opti-MEM® I medium. Mix gently.[7]

  • Transfection Reagent Preparation (Solution B): Mix the transfection reagent gently. Dilute 3 µL in 12 µL of Opti-MEM® I medium. Mix gently and incubate for 5 minutes at room temperature.[7]

  • Complex Formation: Combine the diluted siRNA (Solution A) with the diluted transfection reagent (Solution B). Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[7]

  • Transfection: Add the 68 µL of siRNA-lipid complexes to the corresponding well containing cells and medium. Gently rock the plate to mix.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Analysis: After incubation, cells can be harvested for Western blot analysis to confirm knockdown efficiency or processed for immunofluorescence (Protocol 1) to assess the phenotypic effects on centrosome integrity.

Logical Relationships and Summary

This compound/Cep192 is a linchpin protein that connects the core centriole structure to the broader functions of the centrosome. Its depletion disrupts multiple downstream pathways, confirming its position at the top of the assembly hierarchy.

LogicalRelationships cluster_Outcomes Cellular Outcomes SPD2 This compound / Cep192 Dup Centriole Duplication SPD2->Dup is required for Mat PCM Recruitment (Maturation) SPD2->Mat is required for Spindle Bipolar Spindle Assembly Dup->Spindle ensures correct pole number Nuc Microtubule Nucleation Mat->Nuc Nuc->Spindle builds Seg Accurate Chromosome Segregation Spindle->Seg mediates Integrity Genomic Integrity Seg->Integrity maintains

Caption: Central role of this compound/Cep192 in maintaining genomic integrity.

By utilizing the protocols and understanding the signaling context outlined in these notes, researchers can effectively employ this compound/Cep192 as a precise and quantitative marker to investigate the complex mechanisms governing centrosome integrity and its role in health and disease.

References

Application Notes and Protocols for Live-Cell Imaging of SPD-2 Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spindle-defective protein 2 (SPD-2) is a conserved centrosomal protein crucial for both centriole duplication and the recruitment of the pericentriolar material (PCM), the two primary functions of the centrosome.[1][2] In the model organism Caenorhabditis elegans, this compound localizes to the centrioles throughout the cell cycle and accumulates in the expanding PCM during mitosis.[1] Its role as a scaffold protein, facilitating the assembly of other critical PCM components, makes it a key target for studies on cell division, centrosome function, and the development of anti-cancer therapeutics. These application notes provide detailed protocols for the live-cell imaging of this compound dynamics in C. elegans embryos, a powerful system for dissecting the molecular mechanisms of cell division. The primary method described involves the generation of a fluorescently tagged this compound protein at its endogenous locus using CRISPR/Cas9, followed by time-lapse confocal microscopy.

Key Signaling Pathways and Experimental Workflow

To visualize the dynamics of this compound, an experimental workflow involving the generation of a genetically modified C. elegans strain is required. This is followed by sample preparation for live-cell imaging. The signaling pathway of this compound involves several key proteins that regulate its function in centrosome maturation and duplication.

SPD2_Workflow cluster_crispr CRISPR/Cas9 Mediated Gene Tagging cluster_imaging Live-Cell Imaging crispr_design gRNA & Repair Template Design injection Microinjection of CRISPR Mix crispr_design->injection screening Screen for Tagged Progeny injection->screening validation Strain Validation screening->validation worm_prep Worm & Embryo Preparation validation->worm_prep Use Validated Strain mounting Mounting on Agarose Pad worm_prep->mounting microscopy Time-Lapse Confocal Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Experimental workflow for this compound live-cell imaging.

The regulation of this compound is complex, involving multiple upstream regulators and downstream effectors that collectively ensure the proper timing and execution of centrosome duplication and PCM assembly.

SPD2_Signaling cluster_upstream Upstream Regulators cluster_core Core Centrosome Components cluster_downstream Downstream Processes PLK1 PLK-1 SPD2 This compound PLK1->SPD2 Phosphorylation & Recruitment AuroraA Aurora A AuroraA->SPD2 Partial Dependence for Accumulation SAS7 SAS-7 SAS7->SPD2 Acts Upstream for Centriole Assembly SPD5 SPD-5 SPD2->SPD5 Co-dependent for PCM Localization PCM_recruitment PCM Recruitment SPD2->PCM_recruitment Centriole_dup Centriole Duplication SPD2->Centriole_dup SPD5->PCM_recruitment

Simplified signaling pathway of this compound in C. elegans.

Quantitative Data Summary

Successful live-cell imaging of this compound dynamics relies on precise experimental parameters. The following tables summarize key quantitative data for the generation of a GFP-tagged this compound strain using CRISPR/Cas9 and subsequent live-cell imaging.

Table 1: CRISPR/Cas9 Injection Mix Components for this compound::GFP Tagging

ComponentConcentration (ng/µL)Purpose
pDD162 (Cas9)50Cas9 nuclease expression
This compound sgRNA plasmid50Guides Cas9 to the this compound locus
This compound::GFP repair template30-50Homology-directed repair template with GFP insert
pRF4 (rol-6)50Co-injection marker for screening

Table 2: Recommended Microscope Settings for this compound::GFP Live Imaging

ParameterSettingRationale
Microscope TypeSpinning-disk confocalReduces phototoxicity and allows for rapid acquisition
Objective60x or 100x oil immersion (NA ≥ 1.4)High resolution imaging of subcellular structures
Laser Line (for GFP)488 nmExcitation of GFP
Laser Power1-5%Minimize phototoxicity and photobleaching
Exposure Time50-200 msBalance between signal-to-noise and temporal resolution
Frame Rate1 frame per 10-30 secondsCapture the dynamics of this compound accumulation
Z-stack5-10 slices, 0.5-1 µm step sizeCapture the 3D structure of the centrosome
Imaging DurationUp to 40 minutesObserve processes within the first few cell cycles

Note: These are starting recommendations. Optimal settings should be determined empirically for your specific microscope setup and experimental goals.

Experimental Protocols

Protocol 1: Generation of Endogenously Tagged this compound::GFP C. elegans using CRISPR/Cas9

This protocol outlines the steps for creating a C. elegans strain with GFP fused to the endogenous this compound gene.

1. Design of sgRNA and Repair Template:

  • sgRNA Design: Use a CRISPR design tool to identify a high-scoring sgRNA targeting the C-terminus of the this compound gene, just before the stop codon. The sgRNA should be chosen to minimize off-target effects.

  • Repair Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid repair template. This template should contain the GFP coding sequence flanked by 50-100 base pairs of homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. Introduce silent mutations in the PAM site or sgRNA binding site within the repair template to prevent re-cutting by Cas9.

2. Preparation of Injection Mix:

  • Prepare the injection mix as described in Table 1. Ensure all plasmids are purified using a high-quality plasmid miniprep kit.

  • Centrifuge the final mix at maximum speed for 10 minutes to pellet any debris before loading into the microinjection needle.

3. Microinjection:

  • Inject the CRISPR/Cas9 mix into the gonad of young adult C. elegans hermaphrodites.

  • Transfer individual injected worms to separate NGM plates seeded with OP50 E. coli.

4. Screening for Positive Transformants:

  • Screen the F1 progeny for the "roller" phenotype conferred by the rol-6 co-injection marker.

  • Isolate individual roller F1s to new plates and allow them to self-fertilize.

5. Identification and Validation of this compound::GFP Knock-in:

  • Screen the F2 progeny of the roller F1s for GFP expression at the centrosomes using a fluorescence dissecting microscope or a compound microscope.

  • Confirm the correct insertion of GFP by PCR using primers flanking the insertion site, followed by Sanger sequencing.

  • Outcross the validated strain with wild-type N2 males to remove the rol-6 marker and any background mutations.

Protocol 2: Live-Cell Imaging of this compound::GFP in C. elegans Embryos

This protocol describes the preparation and imaging of early embryos from the validated this compound::GFP strain.

1. Preparation of Agarose Pads:

  • Melt a 2-3% agarose solution in M9 buffer.

  • Place a small drop of the molten agarose onto a microscope slide and quickly cover it with another slide to create a thin, flat pad.

  • Allow the pad to solidify for at least 10 minutes.

2. Embryo Dissection and Mounting:

  • Pick 5-10 gravid adult hermaphrodites from the this compound::GFP strain into a 10 µL drop of M9 buffer on a coverslip.

  • Use a fine-gauge needle to cut the worms and release the embryos.

  • Carefully invert the coverslip onto the prepared agarose pad on the microscope slide.

3. Sealing the Preparation:

  • Wick away any excess buffer from the edges of the coverslip.

  • Seal the edges of the coverslip with melted vaseline using a fine paintbrush to prevent the sample from drying out.

4. Time-Lapse Microscopy:

  • Place the slide on the stage of a spinning-disk confocal microscope equipped with an environmental chamber set to 20-25°C.

  • Locate early-stage embryos (one-cell or two-cell stage) using brightfield or DIC optics.

  • Set up the time-lapse imaging parameters according to the recommendations in Table 2.

  • Acquire images for the desired duration, being mindful of potential phototoxicity. Signs of phototoxicity include abnormal cell division timing, cell cycle arrest, or blebbing.

5. Image Analysis:

  • The resulting time-lapse series can be analyzed using software such as ImageJ/Fiji.

  • Quantitative analysis can include measuring the fluorescence intensity of this compound::GFP at the centrosomes over time to determine its recruitment dynamics. The movement and separation of centrosomes can also be tracked.

Conclusion

The protocols outlined in these application notes provide a robust framework for the investigation of this compound dynamics in living cells. By combining the precision of CRISPR/Cas9-mediated gene editing with advanced live-cell imaging techniques, researchers can gain valuable insights into the fundamental processes of centrosome assembly and function. These methods are adaptable and can be applied to study other centrosomal proteins, contributing to a broader understanding of cell division in development and disease.

References

Application of SPD-2 in Studies of Cell Division: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New Application Notes Provide Detailed Protocols for Investigating the Role of SPD-2 in Cell Division

[City, State] – [Date] – For researchers in cell biology, developmental biology, and oncology, understanding the intricate processes of cell division is paramount. A key player in the orchestration of this fundamental process is the Spindle defective 2 (this compound) protein. To facilitate further investigation into its critical roles, we have compiled detailed application notes and protocols for studying this compound, particularly in the model organism Caenorhabditis elegans. These resources are designed for researchers, scientists, and drug development professionals seeking to explore the mechanisms of centrosome function and its implications in disease.

Introduction to this compound

This compound is a highly conserved coiled-coil protein that is essential for the proper execution of cell division. In C. elegans, it plays a central role in two fundamental processes: centrosome maturation and centriole duplication. Its human homolog, CEP192, is also critical for these processes, highlighting the evolutionary importance of this protein. This compound localizes to the centrioles throughout the cell cycle and accumulates in the surrounding pericentriolar material (PCM) during mitosis. This dynamic localization is crucial for its function in recruiting other essential proteins to the centrosome, thereby regulating microtubule nucleation and spindle formation.

Dysregulation of this compound function can lead to defects in spindle assembly, chromosome segregation errors, and aneuploidy, all of which are hallmarks of cancer. Therefore, a thorough understanding of this compound's function and regulation is of significant interest for the development of novel therapeutic strategies.

Key Functions and Interactions of this compound

This compound acts as a scaffold protein, orchestrating the assembly of the centrosome. Its key functions and interactions include:

  • Centrosome Maturation: this compound is required for the recruitment of the PCM scaffold protein SPD-5 and the subsequent accumulation of other PCM components, such as γ-tubulin, which is essential for microtubule nucleation.[1][2] This process is partially dependent on the Aurora-A kinase.[1][2]

  • Centriole Duplication: this compound is a critical upstream regulator of centriole duplication. It is required for the recruitment of the kinase ZYG-1 (the C. elegans homolog of Plk4) to the existing centriole, which initiates the formation of a new daughter centriole.[1][2]

  • Interaction with SAS-7: The protein SAS-7 acts upstream of this compound, playing a crucial role in its recruitment to the centriole. This interaction is one of the earliest known steps in centriole duplication.

  • Regulation by Polo-like Kinase 1 (PLK-1): PLK-1 phosphorylates this compound, a modification that is thought to be important for its function in PCM recruitment and organization.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the study of this compound in C. elegans embryos. These values are compiled from various studies and should be considered as representative examples. Actual values may vary depending on specific experimental conditions.

ParameterValueCell Stage/ConditionReference
This compound Hydrodynamic Properties Cytoplasmic ExtractWueseke et al., 2014
Hydrodynamic Radius (Rh)~6.0 nm
Svedberg Coefficient (S)3.8 S
Calculated Molecular Weight~95 kDa
Microscopy Parameters C. elegans Embryo ImagingVarious
Objective Magnification60x or 100x Oil Immersion
Numerical Aperture (NA)1.4
Z-stack Step Size0.5 - 1.0 µm
Time-lapse Interval30 - 60 seconds
RNAi by Feeding This compound KnockdownStandard Protocols
Bacterial StrainE. coli HT115(DE3)
IPTG Concentration1 mM
Incubation Time24 - 48 hours at 20-25°C

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.

SPD2_Centrosome_Duplication_Pathway SAS7 SAS-7 SPD2 This compound SAS7->SPD2 recruits ZYG1 ZYG-1 (Plk4) SPD2->ZYG1 recruits SAS6_SAS5 SAS-6 / SAS-5 ZYG1->SAS6_SAS5 recruits SAS4 SAS-4 SAS6_SAS5->SAS4 recruits Procentriole Procentriole Assembly SAS4->Procentriole initiates

Caption: Centrosome duplication pathway in C. elegans.

SPD2_PCM_Maturation_Pathway PLK1 PLK-1 SPD2 SPD2 PLK1->SPD2 SPD2_p This compound-P SPD5 SPD-5 SPD2_p->SPD5 recruits gamma_tubulin γ-Tubulin Ring Complex SPD5->gamma_tubulin recruits MT_nucleation Microtubule Nucleation gamma_tubulin->MT_nucleation mediates

Caption: PCM maturation pathway involving this compound.

Co_IP_Workflow start Start: C. elegans lysate (endogenous or tagged this compound) incubation Incubate with anti-SPD-2 antibody start->incubation beads Add Protein A/G beads incubation->beads wash Wash to remove non-specific binding beads->wash elution Elute this compound and interacting proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis

Caption: Co-immunoprecipitation workflow for this compound.

Experimental Protocols

Protocol 1: RNAi-mediated Depletion of this compound in C. elegans by Feeding

This protocol describes a standard method for knocking down the expression of the this compound gene in C. elegans using a bacterial feeding approach.

Materials:

  • NGM (Nematode Growth Medium) plates

  • NGM plates containing 1 mM IPTG and 25 µg/mL carbenicillin

  • E. coli HT115(DE3) strain carrying the L4440 vector with a this compound fragment

  • M9 buffer

  • Synchronized L1 or L4 stage worms

Procedure:

  • Bacterial Culture: Inoculate a single colony of the this compound RNAi bacteria into LB medium with ampicillin and tetracycline. Grow overnight at 37°C.

  • Plate Seeding: Seed NGM/IPTG/Carbenicillin plates with 100-200 µL of the overnight bacterial culture. Allow the plates to dry at room temperature for 1-2 days.

  • Worm Synchronization: Prepare a synchronized population of L1 or L4 stage worms using standard bleaching methods.

  • RNAi Treatment: Transfer the synchronized worms onto the seeded this compound RNAi plates.

  • Incubation: Incubate the plates at 20-25°C for 24-48 hours to allow for efficient knockdown of this compound.

  • Phenotypic Analysis: Observe the progeny of the treated worms for embryonic lethality, defects in cell division (e.g., monopolar spindles), and lack of centrosome maturation using DIC or fluorescence microscopy.

Protocol 2: Immunofluorescence Staining of this compound in C. elegans Embryos

This protocol outlines the steps for visualizing the subcellular localization of this compound in early C. elegans embryos.

Materials:

  • Poly-L-lysine coated slides

  • M9 buffer

  • Fixation solution (-20°C methanol)

  • Permeabilization solution (PBST: PBS with 0.1% Tween-20)

  • Blocking solution (PBST with 1% BSA)

  • Primary antibody (e.g., rabbit anti-SPD-2)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Antifade mounting medium

Procedure:

  • Embryo Preparation: Isolate early-stage embryos from gravid adult hermaphrodites by dissecting them in M9 buffer on a poly-L-lysine coated slide.

  • Permeabilization: Place the slide on a metal block on dry ice to freeze-crack the eggshells. After freezing, quickly remove the coverslip.

  • Fixation: Immediately immerse the slide in -20°C methanol for 10-20 minutes.

  • Rehydration and Blocking: Air dry the slide and then rehydrate in PBST. Block with blocking solution for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Incubate with the primary anti-SPD-2 antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

  • DNA Staining: Incubate with DAPI solution for 5-10 minutes.

  • Final Washes and Mounting: Wash the slides three times with PBST for 10 minutes each. Mount with a drop of antifade medium and seal the coverslip.

  • Imaging: Visualize the localization of this compound using a fluorescence or confocal microscope.

Protocol 3: Co-immunoprecipitation of this compound and Interacting Proteins

This protocol describes the immunoprecipitation of endogenous or tagged this compound to identify interacting proteins.

Materials:

  • Mixed-stage C. elegans population (wild-type or expressing tagged this compound)

  • Lysis buffer (e.g., 50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCl2, 100 mM KCl, 10% glycerol, 0.05% NP-40, supplemented with protease and phosphatase inhibitors)

  • Anti-SPD-2 antibody or anti-tag antibody (e.g., anti-GFP)

  • Protein A/G magnetic beads

  • Wash buffer (lysis buffer with adjusted salt concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Worm Harvesting and Lysis: Harvest a large population of worms and wash them with M9 buffer. Lyse the worms by sonication or using a dounce homogenizer in ice-cold lysis buffer.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding. Remove the beads.

  • Immunoprecipitation: Add the primary antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to detect specific interacting partners, or by mass spectrometry for a broader interactome analysis.

Conclusion

The study of this compound is crucial for a deeper understanding of the fundamental mechanisms of cell division and its deregulation in diseases like cancer. The protocols and information provided in these application notes offer a comprehensive resource for researchers to investigate the multifaceted roles of this essential centrosomal protein. By providing detailed methodologies and summarizing key data, we aim to accelerate research in this important field and contribute to the development of new therapeutic interventions.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening with SPD-2 as Bait

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Yeast Two-Hybrid (Y2H) system is a powerful in vivo technique used to identify novel protein-protein interactions.[1] This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1] When these domains are brought into proximity, they can activate the transcription of a downstream reporter gene.[1] In a Y2H screen, the protein of interest, termed the "bait" (e.g., SPD-2), is fused to the DBD, while a library of potential interacting partners, or "prey," is fused to the AD. An interaction between the bait and a prey protein reconstitutes the transcription factor, leading to the expression of reporter genes and allowing for the identification of interacting partners.

Spindle-defective protein 2 (this compound), a conserved centrosomal protein, plays a crucial role in both pericentriolar material (PCM) recruitment and centriole duplication.[2][3] Understanding the protein interaction network of this compound is essential for elucidating the molecular mechanisms of centrosome assembly and function. These application notes provide a comprehensive overview and detailed protocols for performing a yeast two-hybrid screen using this compound as the bait protein.

Data Presentation: this compound Protein Interactions

Quantitative or semi-quantitative analysis of reporter gene activation allows for the estimation of the interaction strength between the bait and prey proteins. Below are examples of how to present data from a Y2H screen with this compound as bait, based on published studies of Drosophila and C. elegans centrosomal proteins.

Drosophila melanogaster this compound (Dthis compound) Interactions

A yeast two-hybrid screen was performed to investigate the interactions between key components of the Drosophila centrosome: Dthis compound, Centrosomin (Cnn), and Asterless (Asl). The results indicated direct interactions between these proteins, forming a network critical for PCM assembly.[2][4] The strength of these interactions was assessed based on the activation of multiple reporter genes (HIS3, ADE2, and LacZ).

BaitPreyHIS3 GrowthADE2 GrowthLacZ ActivityInteraction Strength
Dthis compound (full-length)Cnn (full-length)+++++++++Strong
Dthis compound (aa 1-500)Cnn (full-length)++++++Medium
Dthis compound (aa 501-1013)Cnn (full-length)---None
Dthis compound (full-length)Asl (full-length)+++Weak
Cnn (full-length)Asl (full-length)+++Weak

Table 1: Semi-quantitative analysis of Dthis compound interactions. The strength of interaction is categorized as Strong, Medium, Weak, or None based on the level of reporter gene activation.[4]

Caenorhabditis elegans this compound Interactions

Large-scale yeast two-hybrid screens of the C. elegans interactome have identified several potential interacting partners of this compound. These interactions are crucial for both centriole duplication and PCM recruitment.

BaitPreyInteraction DetectedFunctional Context
This compoundSPD-5YesPCM Assembly[5]
This compoundSAS-7YesCentriole Duplication[6]
This compoundPLK-1YesPCM Assembly & Duplication[5]

Table 2: Summary of reported C. elegans this compound interactions from large-scale Y2H screens.

For a more precise quantification of interaction strength, a liquid β-galactosidase assay can be performed, and the results can be expressed in Miller units.

BaitPreyβ-galactosidase Activity (Miller Units)
pGBKT7-SPD-2pGADT7-Interactor_A150.5 ± 12.3
pGBKT7-SPD-2pGADT7-Interactor_B45.2 ± 5.8
pGBKT7-LampGADT7-Interactor_A1.2 ± 0.3
pGBKT7-SPD-2pGADT7 (empty)0.8 ± 0.2

Table 3: Example of quantitative β-galactosidase assay results. Data are presented as mean ± standard deviation. The interaction between lamin (Lam) and the interactor serves as a negative control.

Signaling Pathways and Experimental Workflows

Drosophila Mitotic Centrosome Assembly

The Y2H data, in conjunction with other cellular biology studies, has led to a model for mitotic centrosome assembly in Drosophila. Asl at the mother centriole initiates the recruitment of Dthis compound and Cnn. Dthis compound and Cnn then form a co-dependent scaffold that expands outward, providing a platform for the recruitment of other PCM components. This process is enhanced by a positive feedback loop where Dthis compound aids in the incorporation of Cnn, and Cnn helps to maintain Dthis compound within the PCM.[2]

Drosophila_Centrosome_Assembly cluster_centriole Mother Centriole cluster_pcm Pericentriolar Material (PCM) Asl Asl DSpd2 Dthis compound Asl->DSpd2 recruits Cnn Cnn Asl->Cnn recruits (minor) DSpd2->Cnn promotes incorporation Scaffold Dthis compound/Cnn Scaffold DSpd2->Scaffold Cnn->DSpd2 maintains in PCM Cnn->Scaffold Other_PCM Other PCM Components Scaffold->Other_PCM recruits C_elegans_Centrosome_Assembly cluster_duplication Centriole Duplication cluster_pcm_assembly PCM Assembly SAS7 SAS-7 SPD2_dup This compound SAS7->SPD2_dup recruits ZYG1 ZYG-1 SPD2_dup->ZYG1 recruits SAS5_6 SAS-5/SAS-6 ZYG1->SAS5_6 recruits SPD2_pcm This compound SPD5 SPD-5 SPD2_pcm->SPD5 interacts with PCM_Scaffold PCM Scaffold SPD2_pcm->PCM_Scaffold SPD5->SPD2_pcm interacts with SPD5->PCM_Scaffold PLK1 PLK-1 PLK1->SPD2_pcm phosphorylates PLK1->SPD5 phosphorylates Y2H_Workflow Bait_Construction 1. Construct Bait Plasmid (pGBKT7-SPD2) Bait_Test 2. Test for Bait Self-Activation and Toxicity Bait_Construction->Bait_Test Library_Screen 3. Screen cDNA Library with Bait Bait_Test->Library_Screen Selection 4. Select for Positive Interactions on Selective Media Library_Screen->Selection Validation 5. Validate Putative Interactions (e.g., β-galactosidase assay) Selection->Validation Sequencing 6. Isolate and Sequence Prey Plasmids Validation->Sequencing Analysis 7. Bioinformatic Analysis of Interactors Sequencing->Analysis

References

Using RNAi to Unravel the Function of Spd-2 in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell division and its intricate regulatory networks is fundamental to understanding both normal development and the pathogenesis of diseases such as cancer. The centrosome, as the primary microtubule-organizing center in most animal cells, plays a pivotal role in ensuring accurate chromosome segregation. One of the key proteins implicated in centrosome function is Spd-2 (Spindle defective-2). Initially identified in Caenorhabditis elegans as a crucial factor for both centriole duplication and the recruitment of the surrounding pericentriolar material (PCM), its role in other model organisms is an area of active investigation.[1] In Drosophila melanogaster, the ortholog Dthis compound is a component of both the centrioles and the PCM.[2]

Key Findings on this compound Function from RNAi Studies

  • Essential for Pericentriolar Material (PCM) Recruitment: The most consistent finding is that Dthis compound is required for the recruitment of several key PCM components to the centrosome. Knockdown of this compound leads to a significant reduction in the centrosomal localization of proteins such as γ-tubulin and Centrosomin (Cnn).[3] This indicates that Dthis compound acts early in the pathway of PCM assembly.[3]

  • Dispensable for Centriole Duplication in Somatic Cells: In a notable departure from its essential role in C. elegans, Dthis compound is not absolutely required for centriole duplication in Drosophila somatic cells. While some studies have noted a minor decrease in centriole number upon this compound knockdown, the effect is not as dramatic as that seen for other core centriole duplication factors.[2]

  • Crucial for Sperm Centriole Function: Dthis compound plays a vital role in the proper recruitment of PCM to the sperm centriole after fertilization.[1] This function is essential for microtubule nucleation and the subsequent fusion of the male and female pronuclei, a critical step in zygote formation.[1]

  • Mitosis in Somatic Cells is Largely Unperturbed: Despite the defects in PCM recruitment, mitosis in somatic cells with reduced Dthis compound levels appears to proceed without major disruptions. The mitotic index in Dthis compound mutant larval brain cells is comparable to that of wild-type cells.[2]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound knockdown in Drosophila.

Table 1: Effect of this compound RNAi on Centriole and Centrosome Number in Mitotic S2 Cells

RNAi TargetPercentage of Cells with 1 CentrosomePercentage of Cells with 2 CentrosomesPercentage of Cells with >2 CentrosomesMean Number of Centrioles per Cell
Control (GFP)~5%~90%~5%~4.0
This compound~15%~80%~5%~3.5

Data are approximated from graphical representations in Dobbelaere et al., 2008.

Table 2: Effect of this compound RNAi on PCM Recruitment and Mitotic Index

ConditionRelative Mean Intensity of Cnn Staining at CentrosomeMitotic Index in Larval Brain Cells (Mean ± SD)
Control100%2.6% ± 2.0
This compound RNAi / mutant~60%2.7% ± 2.4

Cnn intensity data are approximated from graphical representations in Dobbelaere et al., 2008. Mitotic index data are from Dix & Raff, 2007.[2]

Experimental Protocols

Protocol 1: dsRNA Synthesis for this compound

This protocol describes the in vitro transcription of dsRNA targeting the Drosophila this compound gene (CG17286) from a PCR-generated template.

1. Primer Design and PCR Template Generation:

  • Select a ~300-600 bp region of the this compound coding sequence. Avoid regions with significant homology to other genes to minimize off-target effects.
  • Design forward and reverse primers to amplify this region.
  • Add the T7 promoter sequence (TAATACGACTCACTATAGGG) to the 5' end of both the forward and reverse primers.
  • Perform a standard PCR using Drosophila genomic DNA or a cDNA clone as a template to generate the DNA template for in vitro transcription.
  • Verify the PCR product size and purity by agarose gel electrophoresis.

2. In Vitro Transcription (IVT):

  • Use a commercial IVT kit (e.g., T7 RiboMAX™ Express RNAi System) for efficient dsRNA synthesis.
  • Set up the IVT reaction according to the manufacturer's instructions, using the purified PCR product as a template.
  • Incubate the reaction at 37°C for 2-4 hours.

3. dsRNA Purification and Quantification:

  • Treat the IVT reaction with DNase I to remove the DNA template, followed by RNase A treatment if single-stranded RNA needs to be removed.
  • Purify the dsRNA using a suitable column-based RNA purification kit or by phenol-chloroform extraction and ethanol precipitation.
  • Assess the integrity and size of the dsRNA by agarose gel electrophoresis.
  • Determine the concentration of the dsRNA using a spectrophotometer. Store the dsRNA at -20°C or -80°C.

Protocol 2: RNAi in Drosophila S2 Cells

This protocol outlines the procedure for knocking down this compound expression in cultured Drosophila S2 cells by dsRNA soaking.

1. Cell Culture:

  • Culture Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum (FBS) at 25°C.
  • Maintain the cells in log-phase growth.

2. dsRNA Treatment:

  • Plate 1 x 10^6 S2 cells per well in a 6-well plate in 1 ml of serum-free medium.
  • Add 10-15 µg of this compound dsRNA directly to the medium in each well. For a negative control, use dsRNA targeting a gene not present in Drosophila, such as Green Fluorescent Protein (GFP).
  • Gently swirl the plate to mix.
  • Incubate the cells with the dsRNA in serum-free medium for 30-60 minutes at 25°C.
  • Add 2 ml of medium containing 10% FBS to each well.

3. Incubation and Analysis:

  • Incubate the cells for 3-5 days at 25°C to allow for protein depletion.
  • Harvest the cells for downstream analysis, such as immunofluorescence staining or western blotting to confirm knockdown and assess phenotypes.

Protocol 3: Immunofluorescence Staining for Phenotypic Analysis

This protocol is for visualizing the cellular effects of this compound knockdown, such as defects in PCM recruitment and centriole number.

1. Cell Preparation:

  • After 3-5 days of RNAi treatment, allow the S2 cells to settle and adhere to a concanavalin A-coated coverslip for 1 hour.
  • Wash the cells briefly with phosphate-buffered saline (PBS).

2. Fixation and Permeabilization:

  • Fix the cells with cold methanol (-20°C) for 10 minutes.
  • Wash the cells three times with PBS.
  • Permeabilize the cells with PBS containing 0.1% Triton X-100 (PBST) for 10 minutes.

3. Blocking and Antibody Staining:

  • Block the cells with PBST containing 5% bovine serum albumin (BSA) for 1 hour at room temperature.
  • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:
  • Rabbit anti-Dthis compound (to confirm knockdown)
  • Mouse anti-γ-tubulin (to visualize PCM)
  • Rabbit anti-Centrosomin (Cnn) (to visualize PCM)
  • Mouse anti-α-tubulin (to visualize microtubules and spindles)
  • Wash the cells three times with PBST.
  • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 568) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
  • Wash the cells three times with PBST.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the DNA.
  • Image the cells using a confocal or fluorescence microscope.

5. Quantitative Analysis:

  • Quantify the fluorescence intensity of PCM proteins (γ-tubulin, Cnn) at the centrosomes in control versus this compound RNAi-treated cells using image analysis software (e.g., ImageJ).
  • Count the number of centrioles (often marked by proteins like Asl or Sas-4) or centrosomes per cell in a large population of mitotic cells for each condition.

Visualizations

experimental_workflow cluster_dsRNA_synthesis dsRNA Synthesis cluster_rnai_experiment RNAi in S2 Cells cluster_analysis Phenotypic Analysis pcr 1. PCR Amplification of this compound with T7 Promoters ivt 2. In Vitro Transcription pcr->ivt purify 3. dsRNA Purification ivt->purify add_dsrna 5. Add this compound dsRNA purify->add_dsrna plate_cells 4. Plate S2 Cells plate_cells->add_dsrna incubate 6. Incubate for 3-5 Days add_dsrna->incubate fix_stain 7. Immunofluorescence Staining incubate->fix_stain microscopy 8. Confocal Microscopy fix_stain->microscopy quantify 9. Quantitative Analysis microscopy->quantify

Caption: Workflow for studying this compound function using RNAi in Drosophila S2 cells.

Caption: Simplified model of this compound function in PCM recruitment in Drosophila.

References

Application Notes and Protocols for Recombinant SPD-2 Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the recombinant expression and purification of the Schizosaccharomyces pombe SPD-2 protein in an Escherichia coli host system. The protocols outlined below are based on established molecular biology and protein biochemistry techniques.

Data Presentation

The following table summarizes typical quantitative data obtained during the recombinant expression and purification of this compound. Researchers can use this as a template to record their experimental results.

ParameterExperimental Data
Expression System E. coli BL21(DE3)
Expression Vector pET-28a(+) with N-terminal His-tag
Induction Conditions 0.5 mM IPTG, 18°C, 16 hours
Culture Volume 1 Liter
Wet Cell Pellet Weight ~5 grams
Protein Yield (after purification) 1-3 mg
Protein Purity (SDS-PAGE) >95%

Experimental Protocols

Cloning of S. pombe this compound into an Expression Vector

This protocol describes the cloning of the this compound gene from S. pombe into the pET-28a(+) expression vector, which will append an N-terminal 6xHis-tag to the recombinant protein for purification.

Materials:

  • S. pombe genomic DNA or cDNA

  • pET-28a(+) vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase and buffer

  • High-fidelity DNA polymerase

  • Primers for this compound gene amplification (with appropriate restriction sites)

  • DH5α competent E. coli cells

  • LB agar plates with kanamycin (50 µg/mL)

  • DNA purification kits (PCR and gel extraction)

Methodology:

  • Primer Design: Design forward and reverse primers to amplify the entire coding sequence of the this compound gene. Add an NdeI restriction site to the forward primer and an XhoI restriction site to the reverse primer.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the this compound gene from S. pombe genomic DNA or cDNA.

  • Purification of PCR Product: Purify the amplified this compound gene fragment using a PCR purification kit or by gel electrophoresis and subsequent gel extraction.

  • Restriction Digest: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.

  • Ligation: Ligate the digested this compound gene fragment into the digested pET-28a(+) vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar containing kanamycin.

  • Colony Screening: Screen the resulting colonies by colony PCR or restriction digest of purified plasmid DNA to identify clones with the correct insert.

  • Sequence Verification: Verify the sequence of the entire this compound insert by Sanger sequencing.

Recombinant Expression of His-tagged this compound

This protocol details the expression of the His-tagged this compound protein in E. coli BL21(DE3) cells.

Materials:

  • Verified pET-28a(+)-spd-2 plasmid

  • BL21(DE3) competent E. coli cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Methodology:

  • Transformation: Transform the pET-28a(+)-spd-2 plasmid into competent BL21(DE3) E. coli cells.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 Liter of LB medium with kanamycin with the overnight starter culture (1:100 dilution).

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to grow the culture at 18°C for 16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged this compound by Nickel-Affinity Chromatography

This protocol describes the purification of the recombinant His-tagged this compound protein from the E. coli cell lysate.

Materials:

  • Cell pellet from 1 Liter culture

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Chromatography column

Methodology:

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis and shear the DNA.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

  • Binding: Add the clarified lysate to a column containing pre-equilibrated Ni-NTA resin. Allow the lysate to bind to the resin by gravity flow or with gentle rocking for 1 hour at 4°C.

  • Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound protein with 5 column volumes of Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Visualizations

Experimental Workflow for Recombinant this compound Expression

SPD2_Expression_Workflow cluster_cloning 1. Cloning cluster_expression 2. Expression cluster_purification 3. Purification PCR Amplify this compound gene via PCR Digest_Insert Digest this compound PCR product PCR->Digest_Insert Ligation Ligate this compound into pET-28a(+) Digest_Insert->Ligation Digest_Vector Digest pET-28a(+) vector Digest_Vector->Ligation Transformation_DH5a Transform into E. coli DH5α Ligation->Transformation_DH5a Screening Screen and verify clones Transformation_DH5a->Screening Transformation_BL21 Transform vector into E. coli BL21(DE3) Screening->Transformation_BL21 Verified Plasmid Growth Grow culture to OD600 0.6-0.8 Transformation_BL21->Growth Induction Induce with IPTG Growth->Induction Expression Express protein at 18°C Induction->Expression Harvest Harvest cells by centrifugation Expression->Harvest Lysis Cell Lysis and Sonication Harvest->Lysis Cell Pellet Clarification Centrifuge to get soluble fraction Lysis->Clarification Binding Bind lysate to Ni-NTA resin Clarification->Binding Washing Wash unbound proteins Binding->Washing Elution Elute His-tagged this compound Washing->Elution Analysis Analyze purity by SDS-PAGE Elution->Analysis Final_Product Final_Product Analysis->Final_Product Purified this compound Protein

Caption: Workflow for recombinant this compound expression and purification.

Principle of Inducible Protein Expression in the pET System

PET_System_Logic cluster_no_iptg No IPTG (Repressed State) cluster_iptg With IPTG (Induced State) LacI LacI Repressor LacO Lac Operator LacI->LacO binds T7_Promoter T7 Promoter SPD2_Gene This compound Gene No_Transcription No Transcription T7_Promoter->No_Transcription is blocked IPTG IPTG LacI_bound LacI Repressor IPTG->LacI_bound binds & inactivates T7_Polymerase T7 RNA Polymerase T7_Promoter_active T7 Promoter T7_Polymerase->T7_Promoter_active binds SPD2_Gene_active This compound Gene Transcription Transcription SPD2_Gene_active->Transcription Translation Translation Transcription->Translation SPD2_Protein This compound Protein Translation->SPD2_Protein

Caption: Logic of IPTG-inducible expression in the pET system.

Analyzing Post-Translational Modifications of SPD-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPD-2 (Spindle-defective protein 2) is a key centrosomal protein essential for centriole duplication and mitotic spindle formation. Its function is intricately regulated by post-translational modifications (PTMs), which modulate its stability, localization, and interaction with other proteins. Understanding the PTM landscape of this compound is crucial for elucidating the molecular mechanisms governing cell cycle progression and for identifying potential therapeutic targets in diseases characterized by aberrant cell division, such as cancer.

These application notes provide detailed protocols for the analysis of two major PTMs of this compound: phosphorylation and ubiquitination . The methodologies described herein are designed to enable researchers to identify, characterize, and quantify these modifications on this compound.

I. Analysis of this compound Phosphorylation

Phosphorylation is a critical PTM that regulates the activity of numerous proteins involved in the cell cycle. The kinase Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its recruitment to the centrosome is mediated by this compound, suggesting a direct regulatory relationship. While specific phosphorylation sites on this compound are still being fully elucidated, the following protocols provide robust methods for investigating its phosphorylation status.

Application Note: Detecting this compound Phospho-isoforms using Phos-tag™ SDS-PAGE

Phos-tag™ SDS-PAGE is a powerful technique for separating phosphorylated protein isoforms based on the number of phosphate groups. This method can be used to resolve different phosphorylated forms of this compound, providing a quantitative measure of its phosphorylation state.

Table 1: Expected Results from Phos-tag™ SDS-PAGE Analysis of this compound

Sample TreatmentExpected this compound Bands on Phos-tag™ GelInterpretation
Untreated CellsMultiple bands, with a prominent lower band.Basal level of this compound phosphorylation. The lower band represents the non-phosphorylated form.
PLK4 OverexpressionUpward shift and intensification of upper bands.Increased this compound phosphorylation, indicating this compound is a substrate of PLK4.
PLK4 InhibitionReduction or disappearance of upper bands.Decreased this compound phosphorylation, confirming PLK4-dependent phosphorylation.
Phosphatase TreatmentCollapse of multiple bands into a single lower band.Confirms that the observed mobility shifts are due to phosphorylation.
Protocol 1: Phos-tag™ SDS-PAGE and Western Blotting for this compound

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • Phos-tag™ Acrylamide solution

  • Standard SDS-PAGE reagents

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-SPD-2

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • EDTA solution

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Phos-tag™ Gel Preparation:

    • Prepare resolving and stacking gels according to the manufacturer's instructions, adding the appropriate concentration of Phos-tag™ Acrylamide to the resolving gel. The optimal concentration may need to be determined empirically (typically 25-100 µM).

  • Electrophoresis:

    • Load equal amounts of protein lysate per lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel in transfer buffer containing 10 mM EDTA for 10-15 minutes to chelate the metal ions from the Phos-tag™ reagent, which can interfere with transfer.

    • Equilibrate the gel in transfer buffer without EDTA for another 10-15 minutes.

    • Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SPD-2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Application Note: Identification of this compound Phosphorylation Sites by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for identifying specific PTM sites. A bottom-up proteomics approach can be employed to pinpoint the exact amino acid residues on this compound that are phosphorylated.

Protocol 2: Mass Spectrometry Analysis of this compound Phosphorylation

Materials:

  • Anti-SPD-2 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA)

  • LC-MS/MS system

Procedure:

  • Immunoprecipitation of this compound:

    • Incubate cell lysate with an anti-SPD-2 antibody.

    • Add protein A/G magnetic beads to pull down the antibody-protein complex.

    • Wash the beads extensively to remove non-specific binders.

    • Elute this compound from the beads.

  • In-solution Trypsin Digestion:

    • Denature, reduce, and alkylate the eluted this compound.

    • Digest the protein into peptides using trypsin overnight.

  • Phosphopeptide Enrichment:

    • Enrich for phosphorylated peptides from the digest using a TiO2 or Fe-NTA-based enrichment kit according to the manufacturer's protocol. This step is crucial due to the low stoichiometry of phosphorylation.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra will be used to identify the peptide sequence and the location of the phosphate group.

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to identify the phosphopeptides from the MS/MS data. The search should be performed against a protein database containing the this compound sequence, with phosphorylation specified as a variable modification.

II. Analysis of this compound Ubiquitination

Ubiquitination is a PTM that primarily targets proteins for degradation by the proteasome, but can also have non-proteolytic signaling roles. Evidence suggests that this compound is ubiquitylated, and its stability is regulated by the proteasome.

Application Note: Detection of this compound Ubiquitination by Immunoprecipitation and Western Blotting

This method allows for the detection of polyubiquitinated this compound species. To enhance the detection of ubiquitinated proteins, cells can be treated with a proteasome inhibitor prior to lysis.

Table 2: Expected Results from this compound Ubiquitination Analysis

Sample TreatmentExpected Result on Western BlotInterpretation
Untreated CellsFaint smear or ladder of high molecular weight bands above the main this compound band.Basal level of this compound ubiquitination.
Proteasome Inhibitor (e.g., MG132)Accumulation of a high molecular weight smear/ladder.Increased detection of polyubiquitinated this compound, which is normally degraded by the proteasome.
Overexpression of a specific E3 ligaseIncreased high molecular weight smear/ladder.Identifies a potential E3 ligase for this compound.
Deubiquitinase (DUB) treatmentReduction of the high molecular weight smear/ladder.Confirms that the high molecular weight species are ubiquitinated this compound.
Protocol 3: In Vivo Ubiquitination Assay for this compound

Materials:

  • Cells expressing FLAG-tagged this compound

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (denaturing conditions, e.g., containing 1% SDS)

  • Anti-FLAG antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Primary antibodies: anti-ubiquitin and anti-SPD-2

  • Secondary antibody: HRP-conjugated

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells expressing FLAG-SPD-2 with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow ubiquitinated proteins to accumulate.

    • Lyse cells in a denaturing lysis buffer to disrupt protein-protein interactions and inactivate DUBs.

  • Immunoprecipitation of FLAG-SPD-2:

    • Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.

    • Incubate the lysate with anti-FLAG antibody.

    • Add protein A/G beads to capture the immune complexes.

    • Wash the beads extensively.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on this compound. A high molecular weight smear or ladder is indicative of ubiquitination.

    • The membrane can be stripped and re-probed with an anti-SPD-2 or anti-FLAG antibody to confirm the identity of the immunoprecipitated protein.[1]

III. Signaling Pathways and Experimental Workflows

This compound in the PLK4-Mediated Centriole Duplication Pathway

This compound plays a crucial role in the recruitment of PLK4 to the centriole, which is a critical step for initiating centriole duplication. PLK4, in turn, likely phosphorylates this compound and other downstream targets to drive the assembly of a new procentriole.

SPD2_PLK4_Pathway cluster_G1_S G1/S Phase This compound This compound PLK4 PLK4 This compound->PLK4 Recruitment to Centriole PLK4->this compound Phosphorylation? Procentriole_Assembly Procentriole Assembly PLK4->Procentriole_Assembly Initiation Centriole Centriole Centriole->this compound Localization

Caption: PLK4-mediated centriole duplication pathway involving this compound.

Experimental Workflow for Analyzing this compound Phosphorylation

The following workflow outlines the key steps for a comprehensive analysis of this compound phosphorylation.

Phospho_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification PhosTag Phos-tag SDS-PAGE & Western Blot Quantification->PhosTag IP Immunoprecipitation of this compound Quantification->IP MS Mass Spectrometry (LC-MS/MS) IP->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Workflow for this compound phosphorylation analysis.

Experimental Workflow for Analyzing this compound Ubiquitination

This workflow details the steps for investigating the ubiquitination of this compound.

Ubiquitin_Workflow Cell_Culture Cell Culture & Proteasome Inhibition Lysis Denaturing Cell Lysis Cell_Culture->Lysis IP Immunoprecipitation of tagged this compound Lysis->IP Western_Blot Western Blot (Anti-Ubiquitin) IP->Western_Blot Analysis Analysis of Ubiquitination Pattern Western_Blot->Analysis

References

Troubleshooting & Optimization

Technical Support Center: SPD-2 Antibody Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SPD-2 antibody. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my this compound protein in my Western blot. What are the possible causes?

There are several potential reasons for a complete lack of signal. These can be broadly categorized into issues with the antigen, the antibodies, or the overall Western blot procedure.

  • Antigen-related issues:

    • Low Expression of this compound: The this compound protein may be expressed at very low levels in your chosen cell line or tissue.[1][2][3] It is recommended to run a positive control, such as a cell lysate known to express this compound, to confirm that the experimental setup is working.[1][2]

    • Sample Degradation: Proteins can be degraded by proteases during sample preparation.[4] Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[4]

  • Antibody-related issues:

    • Inactive Primary or Secondary Antibody: The antibodies may have lost activity due to improper storage or handling. To test the activity of your antibodies, you can perform a dot blot.[2]

    • Incorrect Antibody Dilution: The concentration of the primary or secondary antibody may be too low. Try a range of dilutions to find the optimal concentration.[5]

    • Antibody Incompatibility: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[6]

  • Procedural issues:

    • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.[6]

    • Inactive HRP or Substrate: If you are using a chemiluminescent detection method, the HRP enzyme on the secondary antibody or the substrate may be inactive. Ensure they are stored correctly and are not expired.[6] Sodium azide is an inhibitor of HRP and should not be used in buffers with HRP-conjugated antibodies.[3][6]

Q2: I am observing high background on my Western blot, which is obscuring my results. How can I reduce it?

High background can be caused by several factors, leading to a blot that is too dark or has a "dirty" appearance.[7][8]

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of the antibodies to the membrane.[5][7]

    • Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[7]

    • Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[7]

    • Try a different blocking agent.[8] For phosphorylated proteins, BSA is often preferred over milk, as milk contains phosphoproteins that can cause background.[4][5]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[1][5] Try decreasing the antibody concentrations.[5]

  • Inadequate Washing: The washing steps are essential for removing unbound antibodies.[8]

    • Increase the number and duration of washes.[7]

    • Ensure you are using a sufficient volume of wash buffer to completely cover the membrane.[7]

    • Adding a detergent like Tween-20 to your wash buffer can help reduce background.[5][7]

  • Membrane Drying Out: Allowing the membrane to dry out at any point during the process can cause high background.[5][9]

Q3: My Western blot shows multiple non-specific bands in addition to the expected band for this compound. What could be the reason?

The presence of unexpected bands can be due to several factors:

  • Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.[10]

  • Sample Degradation: Proteolysis can lead to the appearance of lower molecular weight bands.[4] Ensure you are using fresh protease inhibitors.[4]

  • Post-Translational Modifications: The this compound protein itself may have different isoforms or post-translational modifications that cause it to run at different molecular weights.[11] The protein is known to be ubiquitylated, which can affect its size.[12][13]

  • Antibody Concentration Too High: High concentrations of the primary or secondary antibody can lead to the detection of non-specific proteins.[5]

  • Secondary Antibody Non-Specificity: To check if the secondary antibody is the source of the non-specific bands, you can run a control lane without the primary antibody.[4][5]

Troubleshooting Guide

This table provides a structured approach to troubleshooting common issues with the this compound antibody in Western blotting.

Problem Possible Cause Recommended Solution
No Signal Low or no expression of this compound in the sample.Use a positive control cell lysate or tissue known to express this compound.[1][2] Consider immunoprecipitation to enrich for this compound.[2]
Inefficient protein transfer.Stain the membrane with Ponceau S to visualize total protein and confirm transfer.[6] Optimize transfer time and voltage.
Inactive primary or secondary antibody.Use a new aliquot of antibody. Perform a dot blot to check antibody activity.[2]
Sub-optimal antibody dilution.Titrate the primary and secondary antibodies to find the optimal concentration.[5]
Inactive detection reagent (e.g., ECL substrate).Use fresh substrate and ensure it has been stored correctly.[6]
High Background Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[7] Increase the concentration of the blocking agent (e.g., 5% milk or BSA).[7]
Antibody concentration too high.Decrease the concentration of the primary and/or secondary antibody.[1][5]
Inadequate washing.Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[7] Add Tween-20 to the wash buffer.[5]
Membrane dried out.Ensure the membrane remains wet throughout the entire procedure.[5][9]
Non-Specific Bands Primary antibody concentration too high.Reduce the primary antibody concentration and/or incubation time.[5]
Non-specific binding of the secondary antibody.Run a secondary antibody-only control (omit the primary antibody incubation).[4][5]
Sample degradation.Add fresh protease inhibitors to your lysis buffer and keep samples on ice.[4]
Insufficient blocking.Optimize your blocking protocol as described for "High Background."[7]

Experimental Protocols

Standard Western Blot Protocol

This protocol provides a general guideline for performing a Western blot experiment. Optimal conditions may need to be determined for your specific experimental setup.

  • Sample Preparation:

    • For adherent cells, wash with ice-cold PBS, then lyse by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[14] Scrape the cells and collect the lysate.[14]

    • For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and then resuspend in lysis buffer.

    • Sonicate the lysate to shear DNA and reduce viscosity.[14][15]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[14]

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).[14]

  • Gel Electrophoresis:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14][15]

    • Load the samples and a molecular weight marker onto an SDS-PAGE gel.[14][16]

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.[14]

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[15][17]

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[6][14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[15][17]

    • Incubate the membrane with the primary this compound antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.[15][17]

    • Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.[15][17]

    • Wash the membrane three times for 5-10 minutes each with TBST.[15][17]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[3]

    • Capture the signal using X-ray film or a digital imaging system.[1]

Visualizations

Troubleshooting_Workflow start Start: this compound Antibody Not Working in Western Blot issue Identify the Issue start->issue no_signal No Signal issue->no_signal No bands visible high_background High Background issue->high_background Dark/dirty blot nonspecific_bands Non-Specific Bands issue->nonspecific_bands Extra bands present check_protein Check Protein Expression & Transfer no_signal->check_protein check_blocking Review Blocking Protocol high_background->check_blocking check_ab_conc_multi Check Antibody Concentrations nonspecific_bands->check_ab_conc_multi check_antibodies Check Antibody Activity & Dilution check_protein->check_antibodies check_detection Check Detection Reagents check_antibodies->check_detection solution_no_signal Optimize Sample Prep, Transfer, Antibody Conc., & Reagents check_detection->solution_no_signal end Successful Western Blot solution_no_signal->end check_ab_conc_high Check Antibody Concentrations check_blocking->check_ab_conc_high check_washing Review Washing Steps check_ab_conc_high->check_washing solution_high_background Optimize Blocking, Reduce Antibody Conc., & Increase Washes check_washing->solution_high_background solution_high_background->end check_sample_prep Review Sample Preparation check_ab_conc_multi->check_sample_prep check_secondary Run Secondary-Only Control check_sample_prep->check_secondary solution_nonspecific_bands Optimize Antibody Conc., Use Fresh Protease Inhibitors, & Validate Secondary check_secondary->solution_nonspecific_bands solution_nonspecific_bands->end

Caption: Troubleshooting workflow for this compound antibody in Western blotting.

Centrosome_Biogenesis_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase cluster_Mitosis Mitosis PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication initiates SPD2 This compound Centriole_Duplication->SPD2 PCM_Recruitment PCM Recruitment SPD2->PCM_Recruitment recruits Aurora_A Aurora A Kinase Aurora_A->PCM_Recruitment promotes SPD5 SPD-5 SPD5->PCM_Recruitment recruits Centrosome_Maturation Centrosome Maturation PCM_Recruitment->Centrosome_Maturation Spindle_Assembly Mitotic Spindle Assembly Centrosome_Maturation->Spindle_Assembly

Caption: Simplified signaling pathway for centrosome biogenesis involving this compound.

References

Technical Support Center: spd-2 Mutant Phenotype Analysis in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with spd-2 mutants in Caenorhabditis elegans.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound in C. elegans?

This compound is a conserved centrosomal protein essential for two fundamental processes in cell division: pericentriolar material (PCM) recruitment and centriole duplication.[1][2] It acts as a scaffold, recruiting other key proteins to the centrosome to ensure proper spindle formation and chromosome segregation during mitosis.

Q2: What are the expected phenotypes of this compound mutants?

Depletion or mutation of this compound leads to severe defects in cell division, primarily resulting in embryonic lethality. Common phenotypes observed in this compound mutant embryos include:

  • Failure of centrosome maturation and separation.

  • Defective bipolar spindle assembly, often resulting in monopolar or multipolar spindles.

  • Errors in chromosome segregation.

  • Cytokinesis failure.

  • Pronuclear migration defects.[3]

Q3: Are there different alleles of this compound available?

Yes, several temperature-sensitive (ts) alleles of this compound have been generated, which are invaluable for studying its function. These alleles allow for the propagation of worms at a permissive temperature (e.g., 15°C) and induction of the mutant phenotype by shifting to a restrictive temperature (e.g., 26°C).[3][4]

Troubleshooting Guides

Problem 1: High embryonic lethality at the permissive temperature with a temperature-sensitive this compound allele.

Possible Cause: Some this compound(ts) alleles are known to be "leaky," meaning they do not function as efficiently as wild-type this compound even at the permissive temperature. This can result in a baseline level of embryonic lethality. For instance, the this compound(or655 ts) allele, which has an in-frame deletion, produces only 58% viable embryos even at 15°C.[4]

Solution:

  • Characterize the baseline lethality: Always quantify the percentage of viable embryos at the permissive temperature for your specific this compound(ts) allele to establish a baseline.

  • Use a less leaky allele: If the baseline lethality is too high for your experimental needs, consider using a different this compound(ts) allele with lower leakiness, if available.

  • Maintain strict temperature control: Ensure that your incubators are accurately maintaining the permissive temperature, as even slight fluctuations can exacerbate the mutant phenotype.

Problem 2: Inconsistent or weak phenotypes after shifting this compound(ts) mutants to the restrictive temperature.

Possible Cause: The timing and duration of the temperature shift are critical for observing a consistent and penetrant phenotype. Some alleles are "fast-acting," showing defects shortly after the shift, while others are "slow-acting" and require a longer incubation at the restrictive temperature.

Solution:

  • Optimize the upshift timing: For studying early embryonic defects, shifting L4 larvae to the restrictive temperature and analyzing the first-laid embryos is a common strategy. For fast-acting alleles, a shift of the adult hermaphrodite for a shorter duration before imaging may be sufficient.[3]

  • Control for mounting effects: The process of mounting embryos on slides for microscopy can itself be a temperature stress. It may be beneficial to perform the temperature upshift in a temperature-controlled room or on a heated microscope stage to avoid unintended temperature fluctuations.[4]

  • Verify the restrictive temperature: Double-check that your incubator or heating block is reaching and maintaining the correct restrictive temperature (typically 26°C for C. elegans).

Problem 3: Weak or no signal when performing immunostaining for this compound.

Possible Cause: Immunostaining in C. elegans can be challenging due to the worm's tough cuticle and the eggshell of the embryo. Antibody penetration and fixation are common hurdles.

Solution:

  • Optimize fixation: The choice of fixative and fixation time is crucial. A common method involves a freeze-crack step on a dry-ice block followed by fixation in cold methanol and/or paraformaldehyde. Ensure the fixation is long enough to preserve the antigenicity of this compound but not so long that it masks the epitope.

  • Permeabilization: Proper permeabilization is key for antibody entry. This is often achieved with a combination of detergents (e.g., Triton X-100) and enzymes.

  • Antibody concentration and incubation: The optimal antibody concentration needs to be determined empirically. Start with the manufacturer's recommended dilution and perform a dilution series. Incubation overnight at 4°C can often improve signal-to-noise ratio.

  • Use a positive control: Always include a wild-type control to ensure your staining protocol and antibody are working correctly.

Quantitative Data

Table 1: Embryonic Viability of Different this compound Temperature-Sensitive Alleles

AlleleMutation TypeViable Embryos at 15°C (Permissive)Viable Embryos at 26°C (Restrictive)
This compound(or293 ts)Missense (G573S)99%0%
This compound(or493 ts)Missense (R551H)99%0%
This compound(or454 ts)Splice site mutation95%71%
This compound(or655 ts)In-frame deletion (Δ189-270)58%0%

Data adapted from O'Rourke et al., 2011.[4]

Experimental Protocols

Protocol 1: Analysis of Embryonic Lethality in this compound(ts) Mutants
  • Culture this compound(ts) worms on NGM plates seeded with OP50 E. coli at the permissive temperature (15°C).

  • Pick L4 larvae to fresh plates. For the restrictive temperature group, transfer the plates to a 26°C incubator. Keep the control group at 15°C.

  • Allow the worms to lay eggs for 24 hours.

  • Remove the adult worms from the plates.

  • Incubate the plates for another 24 hours at their respective temperatures.

  • Count the number of hatched larvae and unhatched (dead) embryos on each plate.

  • Calculate the percentage of embryonic lethality as: (Number of dead embryos / Total number of embryos) x 100.

Protocol 2: Immunostaining of this compound in C. elegans Embryos

This protocol is a general guideline and may require optimization.

  • Worm Preparation:

    • Wash gravid adult worms from NGM plates with M9 buffer.

    • Bleach the worms to release embryos using a fresh solution of bleach and 1M NaOH.

    • Wash the embryos several times with M9 buffer.

  • Fixation and Permeabilization:

    • Resuspend the embryos in a small volume of M9 on a poly-L-lysine coated slide.

    • Remove excess liquid and perform a freeze-crack by placing the slide on a block of dry ice for at least 10 minutes.

    • Quickly flick off the coverslip and immediately immerse the slide in -20°C methanol for 10 minutes, followed by -20°C acetone for 5 minutes.

    • Rehydrate the slide in a series of decreasing ethanol concentrations and finally in PBS.

  • Staining:

    • Block the slide with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature in a humid chamber.

    • Incubate with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.

    • Wash the slide three times for 10 minutes each with PBST.

    • Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.

    • Wash the slide three times for 10 minutes each with PBST in the dark.

  • Mounting:

    • Briefly rinse the slide in PBS to remove detergent.

    • Mount with a drop of mounting medium containing DAPI to counterstain the DNA.

    • Seal the coverslip with nail polish and store at 4°C in the dark until imaging.

Visualizations

Signaling Pathway

SPD2_Pathway cluster_centrosome Centrosome cluster_function Cellular Process SPD2 This compound ZYG1 ZYG-1 (Kinase) SPD2->ZYG1 recruits SPD5 SPD-5 SPD2->SPD5 recruits SAS6 SAS-6 ZYG1->SAS6 phosphorylates SAS5 SAS-5 SAS6->SAS5 forms complex Centriole_Dup Centriole Duplication SAS6->Centriole_Dup SAS5->ZYG1 recruits AIR1 AIR-1 (Aurora A Kinase) AIR1->SPD2 phosphorylates gTuRC γ-TuRC SPD5->gTuRC recruits PCM_Mat PCM Maturation gTuRC->PCM_Mat Spindle Bipolar Spindle Formation Centriole_Dup->Spindle PCM_Mat->Spindle

Caption: The this compound signaling pathway in C. elegans centrosome duplication and maturation.

Experimental Workflow

SPD2_Workflow start Start: this compound(ts) mutant worms at 15°C l4_stage Select L4 Larvae start->l4_stage upshift Temperature Upshift to 26°C l4_stage->upshift control Maintain at 15°C (Control) l4_stage->control phenotype_analysis Phenotype Analysis upshift->phenotype_analysis control->phenotype_analysis lethality Embryonic Lethality Assay phenotype_analysis->lethality microscopy Live-cell Imaging (e.g., DIC, Fluorescence) phenotype_analysis->microscopy immunostaining Immunostaining phenotype_analysis->immunostaining data_quant Data Quantification lethality->data_quant microscopy->data_quant immunostaining->data_quant interpretation Interpretation of Results data_quant->interpretation

Caption: Experimental workflow for analyzing this compound(ts) mutant phenotypes.

References

Optimizing SPD-2 Immunofluorescence Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPD-2 immunofluorescence staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to help you achieve optimal staining results for the centrosomal protein this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its localization important?

This compound (Spindle defective protein 2), the mammalian ortholog of which is Cep192, is a crucial protein involved in centrosome maturation and biogenesis.[1] Centrosomes are the primary microtubule-organizing centers in animal cells, playing a vital role in cell division.[2][3] Accurate visualization of this compound localization at the centrosome is essential for studying mitotic spindle assembly, cell cycle progression, and identifying defects that can lead to diseases like cancer.[1][2][4]

Q2: I am not getting any signal for this compound. What are the possible causes and solutions?

Weak or no signal is a common issue in immunofluorescence.[5][6] This can stem from several factors related to the antibody, sample preparation, or imaging process. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide: No or Weak this compound Signal

If you are experiencing a lack of this compound signal, consider the following potential issues and recommended actions.

Problem Area 1: Antibody Performance
Possible Cause Recommendation
Primary antibody not suitable for IF Verify that the anti-SPD-2 antibody is validated for immunofluorescence applications.[7][8] Not all antibodies work for all applications.
Incorrect primary/secondary antibody pairing Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., if the primary is a rabbit anti-SPD-2, use an anti-rabbit secondary).[7]
Low primary/secondary antibody concentration The antibody concentration may be too low.[6][8] Increase the antibody concentration or the incubation time.[8] It is crucial to titrate the antibody to find the optimal concentration.
Improper antibody storage Repeated freeze-thaw cycles or incorrect storage temperatures can degrade the antibody.[7] Aliquot the antibody upon arrival and store it as recommended by the manufacturer.[7]
Problem Area 2: Sample Preparation and Staining Protocol
Possible Cause Recommendation
Ineffective fixation The fixation method may be masking the this compound epitope. For centrosomal proteins, methanol fixation is often effective.[9] Alternatively, if using formaldehyde, ensure it is fresh, as old formaldehyde can lead to autofluorescence.[5] Consider testing different fixation methods.
Insufficient permeabilization Since this compound is an intracellular protein, proper permeabilization is necessary to allow antibody access.[10] Use a detergent like Triton X-100 or saponin. The concentration and incubation time may need optimization.[11]
Antigen retrieval needed Formaldehyde fixation can create cross-links that mask the antigen epitope.[12][13] Performing heat-induced epitope retrieval (HIER) can often resolve this.[10][12][14]
Short incubation times The incubation time for the primary antibody may be too short.[7] Consider incubating overnight at 4°C to enhance signal.[15]
Sample drying out It is critical to keep the sample hydrated throughout the staining procedure.[5][6]
Problem Area 3: Imaging
Possible Cause Recommendation
Incorrect microscope filter sets Ensure the excitation and emission filters on the microscope are appropriate for the fluorophore conjugated to your secondary antibody.[5]
Photobleaching Fluorophores can fade upon exposure to light. Minimize light exposure and use an anti-fade mounting medium.[5][9]

Below is a workflow to systematically troubleshoot a "no signal" issue.

NoSignal_Troubleshooting start No this compound Signal check_controls Check Positive and Negative Controls start->check_controls check_antibody Verify Antibody (Datasheet, Concentration) check_controls->check_antibody Controls OK check_protocol Review Staining Protocol (Fixation, Permeabilization) check_antibody->check_protocol Antibody OK optimize_ab Optimize Antibody Concentration/Incubation check_antibody->optimize_ab Issue Suspected check_imaging Check Imaging Setup (Filters, Exposure) check_protocol->check_imaging Protocol OK optimize_fix Test Alternative Fixation/Permeabilization check_protocol->optimize_fix Issue Suspected adjust_imaging Adjust Imaging Parameters check_imaging->adjust_imaging Issue Suspected success Signal Detected optimize_ab->success antigen_retrieval Perform Antigen Retrieval optimize_fix->antigen_retrieval antigen_retrieval->success adjust_imaging->success

Figure 1. Troubleshooting workflow for no this compound signal.

Q3: I am observing high background staining, which is obscuring the specific this compound signal. How can I reduce it?

High background can be caused by several factors, including non-specific antibody binding and autofluorescence.[5][16]

Troubleshooting Guide: High Background Staining

To reduce high background, consider the following optimization steps.

Problem Area 1: Non-Specific Antibody Binding
Possible Cause Recommendation
Primary or secondary antibody concentration too high High antibody concentrations can lead to non-specific binding.[8][16][17] Reduce the antibody concentration and/or the incubation time.[8]
Insufficient blocking The blocking step is crucial to prevent non-specific antibody binding.[6][16] Increase the blocking time or try a different blocking agent.[8][16] Using normal serum from the same species as the secondary antibody is often effective.[5][8]
Inadequate washing Insufficient washing can leave unbound antibodies on the sample.[5][16] Increase the number and duration of wash steps.[6]
Secondary antibody cross-reactivity The secondary antibody may be binding to off-target proteins.[5] Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary.[8][17]
Problem Area 2: Autofluorescence
Possible Cause Recommendation
Endogenous fluorescence in the sample Some tissues and cells have naturally fluorescent molecules.[7][18] View an unstained sample under the microscope to assess the level of autofluorescence.[5][7]
Fixation-induced autofluorescence Glutaraldehyde and old formaldehyde can cause autofluorescence.[5][7] Use fresh, high-quality fixatives.

The decision-making process for addressing high background is outlined below.

HighBackground_Troubleshooting start High Background Staining check_autofluor Check Autofluorescence (Unstained Sample) start->check_autofluor secondary_control Run Secondary Antibody Only Control check_autofluor->secondary_control No Autofluorescence change_fixative Use Fresh/Different Fixative check_autofluor->change_fixative Autofluorescence Detected primary_control Review Primary Antibody Concentration & Specificity secondary_control->primary_control No Staining titrate_secondary Titrate Secondary Antibody secondary_control->titrate_secondary Staining Observed optimize_blocking Optimize Blocking Step (Agent, Time) primary_control->optimize_blocking Specificity Issue titrate_primary Titrate Primary Antibody primary_control->titrate_primary Concentration Too High optimize_washing Increase Wash Steps optimize_blocking->optimize_washing success Reduced Background optimize_washing->success titrate_primary->success titrate_secondary->success change_fixative->success

Figure 2. Decision tree for troubleshooting high background.

Experimental Protocols

Standard Immunofluorescence Protocol for this compound in Cultured Cells

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and fixation methods may be required.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 60-70%).[9]

  • Fixation:

    • Methanol Fixation: Aspirate the culture medium, wash once with PBS, and then fix with ice-cold methanol for 5-10 minutes at -20°C.[9]

    • Paraformaldehyde (PFA) Fixation: Aspirate the culture medium, wash once with PBS, and fix with 4% PFA in PBS for 15 minutes at room temperature.[19]

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[11][19]

  • Blocking: Incubate with a blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBST) for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-SPD-2 primary antibody in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[20]

  • Washing: Wash the coverslips three times with PBST for 5 minutes each in the dark.

  • Counterstaining (Optional): Incubate with a DNA stain like DAPI (1 µg/ml) for 5 minutes to visualize the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[9]

  • Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Heat-Induced Epitope Retrieval (HIER) Protocol

This is often necessary for formalin-fixed, paraffin-embedded tissues but can also be beneficial for cultured cells fixed with PFA.

  • Prepare Antigen Retrieval Buffer: Common buffers include Sodium Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).[12]

  • Heating: Immerse the slides in the pre-heated antigen retrieval buffer. Heat the slides using a microwave, pressure cooker, or water bath.[12][13] A typical condition is heating to 95-100°C for 20 minutes.[12]

  • Cooling: Allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature.[21]

  • Washing: Rinse the slides with distilled water and then PBS before proceeding with the blocking step of the immunofluorescence protocol.

This technical support guide provides a starting point for optimizing your this compound immunofluorescence experiments. Remember that careful controls and a systematic approach to troubleshooting are key to obtaining high-quality, reproducible data.

References

Technical Support Center: SPD-2 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the expression and purification of the Spindle-defective protein 2 (SPD-2) and its homologs (e.g., human CEP192).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for research?

A1: this compound (Spindle-defective protein 2), and its human homolog CEP192, is a conserved protein crucial for centrosome maturation and duplication.[1][2] Centrosomes are the primary microtubule-organizing centers in animal cells, playing a vital role in cell division, spindle formation, and ciliogenesis.[1] Due to its central role in these processes, studying this compound is critical for understanding fundamental cell biology and its implications in diseases such as cancer.

Q2: What are the common challenges in expressing and purifying recombinant this compound?

A2: Like many large coiled-coil proteins, recombinant this compound can be prone to low expression levels, insolubility (forming inclusion bodies), and aggregation. Optimizing expression conditions, choosing an appropriate expression system and affinity tag, and careful buffer formulation are key to overcoming these challenges.

Q3: Which expression system is best for this compound?

A3: Both E. coli and insect cell (baculovirus) systems have been used for expressing centrosomal proteins. E. coli is often the first choice due to its low cost and high yield potential.[3] However, for complex proteins that may require post-translational modifications for proper folding and function, an insect cell system might be more suitable. The choice often depends on the specific downstream application of the purified protein.

Q4: What affinity tags are recommended for this compound purification?

A4: Common affinity tags such as Glutathione S-transferase (GST) and poly-histidine (His-tag) are suitable for this compound purification. The GST tag (approximately 26 kDa) can enhance the solubility of the fusion protein.[4] The His-tag is smaller and allows for purification under both native and denaturing conditions, which can be useful if the protein is expressed in inclusion bodies.[5]

Troubleshooting Guide

This guide addresses common problems encountered during this compound expression and purification in a question-and-answer format.

Problem 1: Low or no expression of this compound protein.

  • Question: I've induced my E. coli culture, but I don't see a band corresponding to my this compound fusion protein on an SDS-PAGE gel. What could be the issue?

  • Answer:

    • Codon Usage: Ensure the coding sequence of your this compound construct is optimized for E. coli expression. Rare codons in the this compound gene can hinder translation.

    • Promoter Leakiness and Toxicity: If the this compound protein is toxic to E. coli, even low levels of basal expression from a leaky promoter can prevent the culture from growing properly. Consider using an expression vector with tight regulation, such as those with the araBAD promoter, or co-transforming with a plasmid expressing a repressor like LacIq.

    • Induction Conditions: The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction are critical. Try optimizing these parameters. A lower temperature (e.g., 16-20°C) for a longer period (e.g., 16-24 hours) can sometimes improve the expression of soluble protein.[6]

    • Plasmid Integrity: Verify the integrity of your expression plasmid by restriction digest and sequencing to ensure the this compound gene is in-frame with the affinity tag and that there are no mutations.

    • Host Strain: The choice of E. coli host strain can significantly impact expression. Strains like Rosetta(DE3) or BL21(DE3)pLysS are designed to handle proteins with rare codons or some level of toxicity.

Problem 2: this compound protein is expressed but is insoluble (in inclusion bodies).

  • Question: I see a strong band for my this compound protein in the whole-cell lysate, but after cell lysis and centrifugation, it's all in the pellet. How can I improve its solubility?

  • Answer:

    • Lower Induction Temperature: Reducing the induction temperature (e.g., 15-18°C) slows down protein synthesis, which can allow more time for the protein to fold correctly.[6]

    • Solubility-Enhancing Fusion Tags: If you are using a small tag like a His-tag, consider switching to a larger, more soluble tag like GST or Maltose Binding Protein (MBP).[4]

    • Co-expression with Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES, can assist in the proper folding of your target protein.[6]

    • Lysis Buffer Additives: Include additives in your lysis buffer that can help stabilize the protein and prevent aggregation. These can include:

      • Glycerol (5-10%): Acts as a stabilizing agent.

      • Non-ionic detergents (e.g., 0.1-0.5% Triton X-100 or Tween-20): Can help solubilize proteins.

      • High salt concentrations (e.g., 300-500 mM NaCl): Can reduce non-specific electrostatic interactions.

    • Purification from Inclusion Bodies: If optimizing for soluble expression fails, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using 6-8 M urea or guanidine hydrochloride) and then refold it. This approach often requires significant optimization of the refolding protocol.

Problem 3: this compound protein aggregates during or after purification.

  • Question: I have successfully purified my this compound protein, but it precipitates out of solution, especially after concentration or freeze-thawing. How can I prevent this?

  • Answer:

    • Buffer Composition: The pH, ionic strength, and additives in your final storage buffer are critical. Screen different buffer conditions to find the optimal one for your protein's stability.

    • Additives for Stability:

      • Glycerol (10-50%): A common cryoprotectant that can prevent aggregation during freezing.

      • Reducing Agents (e.g., DTT or TCEP): If your protein has cysteine residues, a reducing agent can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.

      • L-Arginine and L-Glutamate (50-500 mM): These amino acids can act as aggregation suppressors.

    • Concentration Method: Be gentle when concentrating your protein. Avoid vigorous vortexing or shaking. Use methods like dialysis against a hygroscopic compound or slow centrifugation in a concentrator.

    • Flash Freezing and Storage: Aliquot your purified protein into small, single-use volumes and flash-freeze them in liquid nitrogen before storing at -80°C. This minimizes the damage from slow freezing and repeated freeze-thaw cycles.

Quantitative Data Summary

The yield of recombinant proteins can vary significantly depending on the protein itself, the expression system, and the purification protocol. The following table provides representative data for the expression of GST-tagged proteins in E. coli, which can serve as a general guideline for what to expect when expressing GST-SPD-2.

Culture VolumeExpected Yield of GST-tagged ProteinLysis Buffer VolumeGST Column Bed Volume
50 mL0.125 mg2.5 mL25 µL
500 mL1.25 mg10-25 mL0.5 mL
4 L10 mg50-100 mL2 mL
20 L50 mg100 mL10 mL
Data adapted from general protocols for GST-tagged protein purification. Actual yields for this compound may vary.[7]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound from E. coli

This protocol is a general guideline and may require optimization for your specific this compound construct.

1. Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your His-tagged this compound expression vector.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[3]

  • Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

2. Lysis:

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, 1x protease inhibitor cocktail).

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3. Purification:

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP).

  • Elute the His-tagged this compound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP).

  • Analyze the fractions by SDS-PAGE to check for purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

  • Measure the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Expression and Purification of GST-tagged this compound from E. coli

1. Expression: (Follow steps 1-7 from Protocol 1, using a GST-SPD-2 expression vector)

2. Lysis:

  • Resuspend the cell pellet in 20-30 mL of ice-cold GST Lysis Buffer (PBS pH 7.4, 1 mM EDTA, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).

  • Lyse the cells and clarify the lysate as described in Protocol 1.

3. Purification:

  • Equilibrate a Glutathione-Sepharose column with GST Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 20 column volumes of GST Lysis Buffer.

  • Elute the GST-tagged this compound protein with GST Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione, 10% glycerol, 1 mM DTT).[7]

  • Analyze fractions by SDS-PAGE.

  • Pool pure fractions and dialyze against a suitable storage buffer.

  • Measure protein concentration, aliquot, flash-freeze, and store at -80°C.

Visualizations

Signaling Pathway: Centrosome Maturation

Centrosome_Maturation cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis Plk1 Plk1 (Polo-like kinase 1) SPD2_CEP192 This compound / CEP192 Plk1->SPD2_CEP192 Phosphorylates & Activates AuroraA Aurora A Kinase AuroraA->SPD2_CEP192 Promotes Recruitment PCM_Components Other PCM Components (e.g., SPD-5) SPD2_CEP192->PCM_Components Recruits to Centrosome Centrosome Centrosome SPD2_CEP192->Centrosome Localization PCM_Components->Centrosome Incorporation Mature_Centrosome Mature Centrosome (Increased MTOC activity) Centrosome->Mature_Centrosome Maturation

Caption: A simplified signaling pathway for centrosome maturation involving this compound/CEP192.

Experimental Workflow: Recombinant Protein Purification

Protein_Purification_Workflow Start Start: E. coli culture with expression vector Induction Induce Protein Expression (e.g., with IPTG) Start->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication / French Press) Harvest->Lysis Clarification Clarify Lysate (High-speed centrifugation) Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA or Glutathione) Clarification->Affinity_Chromatography Wash Wash Column Affinity_Chromatography->Wash Elution Elute Protein Wash->Elution Analysis Analyze Purity (SDS-PAGE) Elution->Analysis Dialysis Dialysis / Buffer Exchange Analysis->Dialysis Final_Product Final Product: Pure, Soluble Protein Dialysis->Final_Product Low_Yield_Troubleshooting Start Problem: Low Protein Yield Check_Expression Check for Expression: Pre- vs. Post-Induction SDS-PAGE Start->Check_Expression No_Expression No Expression Band Check_Expression->No_Expression No Band Insoluble_Expression Protein in Pellet (Inclusion Bodies) Check_Expression->Insoluble_Expression Band in Pellet Soluble_Expression Protein in Supernatant (Soluble) Check_Expression->Soluble_Expression Band in Supernatant Optimize_Induction Optimize Induction: - Temperature - Time - [IPTG] No_Expression->Optimize_Induction Check_Vector Check Vector Integrity: - Sequencing - Restriction Digest No_Expression->Check_Vector Change_Host Change Host Strain No_Expression->Change_Host Optimize_Solubility Optimize for Solubility: - Lower Temp - Soluble Tag (GST/MBP) - Chaperones Insoluble_Expression->Optimize_Solubility Refolding Purify from Inclusion Bodies & Refold Insoluble_Expression->Refolding Optimize_Purification Optimize Purification: - Binding/Elution Conditions - Check for Protein Loss in Flow-through/Wash Soluble_Expression->Optimize_Purification Final_Check Re-evaluate Purity & Concentration Optimize_Purification->Final_Check

References

Technical Support Center: Off-Target Effects of spd-2 RNAi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding RNA interference (RNAi) experiments targeting the spd-2 gene in Caenorhabditis elegans.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and the expected on-target phenotype of this compound RNAi?

A1: this compound is a conserved protein essential for centrosome maturation and duplication in C. elegans.[1] It is a key component of the pericentriolar material (PCM) and is required for the recruitment of other critical factors to the centrosome. The expected on-target phenotype of this compound RNAi is severe embryonic lethality due to failures in mitotic spindle assembly, leading to defects in cell division.[2][3][4]

Q2: Are there known off-target effects of this compound RNAi?

A2: Currently, there are no experimentally validated, specific off-target effects of this compound RNAi documented in the literature. However, like any RNAi experiment, off-target effects are a potential concern. These effects can arise from the silencing of unintended genes that share sequence similarity with this compound. It is crucial to perform control experiments to validate that the observed phenotype is a direct result of this compound knockdown.

Q3: How can I predict potential off-target effects of my this compound RNAi construct?

A3: Several bioinformatics tools are available to predict potential off-target effects by identifying genes with sequence similarity to your dsRNA sequence. Tools such as Clone Mapper and E-RNAi can be used to analyze your this compound RNAi construct against the C. elegans genome and identify potential off-target genes.[5][6]

Q4: What are the best practices to minimize off-target effects in an this compound RNAi experiment?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration of dsRNA.

  • Design dsRNA constructs that target unique regions of the this compound gene with minimal similarity to other genes.

Troubleshooting Guides

Issue 1: High Embryonic Lethality with Variable Phenotypes

Problem: You observe high levels of embryonic lethality after this compound RNAi, but the terminal phenotypes of the arrested embryos are variable.

Possible Cause & Solution:

Possible Cause Troubleshooting Steps
On-target effect with variable penetrance The knockdown of a crucial cell cycle gene like this compound can lead to a range of severe defects, resulting in different arrest stages. Document the frequency of each distinct phenotype to establish a baseline for the on-target effect.
Off-target effects The variability could be due to the silencing of one or more other genes. 1. Use bioinformatics tools to identify potential off-targets (see Table 1). 2. Design a second, non-overlapping this compound RNAi construct and compare the resulting phenotypes. A consistent primary phenotype (e.g., early embryonic arrest with failed cell division) points to an on-target effect. 3. Validate the knockdown of this compound and potential off-target genes using qRT-PCR.
Inconsistent dsRNA delivery Variability in the amount of dsRNA ingested by individual worms can lead to a range of phenotypic severity. Ensure a uniform lawn of bacteria expressing the dsRNA and synchronize the age of the worms being treated.
Issue 2: No or Weak Phenotype Observed

Problem: You do not observe the expected embryonic lethality or see only a very weak phenotype after this compound RNAi.

Possible Cause & Solution:

Possible Cause Troubleshooting Steps
Inefficient RNAi knockdown 1. Verify dsRNA expression: Confirm that the bacteria are expressing the correct dsRNA. 2. Optimize feeding conditions: Ensure the NGM plates contain the appropriate inducers (e.g., IPTG) and antibiotics. 3. Use a positive control: Perform RNAi against a gene with a known, easily scorable phenotype (e.g., bli-1 for blisters or dpy-13 for a dumpy phenotype) to ensure your RNAi protocol is working. 4. Use a sensitized genetic background: Certain mutant strains, such as rrf-3(pk1426) or eri-1(mg366), have enhanced RNAi sensitivity and can be used to increase the effectiveness of the knockdown.
Ineffective dsRNA construct The chosen target region of this compound may be resistant to RNAi. Design a new dsRNA construct targeting a different region of the this compound mRNA.
Timing of observation The embryonic lethal phenotype may be fully penetrant in the F1 generation. Ensure you are scoring the progeny of the worms exposed to the RNAi treatment.

Data Presentation

Table 1: Potential Off-Target Genes for this compound RNAi in C. elegans

The following table lists potential off-target genes identified based on sequence similarity to the C. elegans this compound gene (F32H2.3). This list is generated for illustrative purposes and should be confirmed using bioinformatics tools with your specific dsRNA sequence. The percentage identity and the length of the similar region are critical parameters for predicting off-target potential.

Potential Off-Target GeneGene IDFunctionChromosome
cmd-1WBGene00000537CalmodulinV
Y54G2A.24WBGene00020358F-box domain-containing proteinII
F54C9.7WBGene00011409Uncharacterized proteinX
C07A9.4WBGene00007358Uncharacterized proteinV

Note: This table is a hypothetical representation. Researchers should use tools like Clone Mapper or E-RNAi to generate a specific list of potential off-targets for their dsRNA construct.

Experimental Protocols

Protocol 1: RNAi by Feeding in C. elegans

This protocol is a standard method for inducing RNAi in C. elegans by feeding them bacteria expressing dsRNA.

Materials:

  • NGM (Nematode Growth Medium) plates containing carbenicillin (or ampicillin) and IPTG.

  • E. coli strain HT115(DE3) transformed with the L4440 vector containing the this compound dsRNA construct or an empty L4440 vector as a negative control.

  • LB medium with carbenicillin (or ampicillin).

  • Synchronized population of L4 stage C. elegans.

Procedure:

  • Inoculate a single colony of the HT115(DE3) bacteria (containing the this compound or control plasmid) into 3 mL of LB with carbenicillin and grow overnight at 37°C with shaking.

  • Seed NGM plates with 100 µL of the overnight bacterial culture and allow the lawn to grow at room temperature for 1-2 days.

  • Place 5-10 synchronized L4 stage worms onto the center of the bacterial lawn on each RNAi plate.

  • Incubate the plates at the desired temperature (e.g., 20°C) for 24-48 hours.

  • Transfer the adult worms to fresh RNAi plates and allow them to lay eggs for a defined period (e.g., 4-6 hours).

  • Remove the adult worms and score the phenotype of the F1 progeny after an appropriate incubation time (e.g., 24-48 hours for embryonic lethality).

Protocol 2: Validation of Gene Knockdown by qRT-PCR

This protocol describes how to quantify the reduction in this compound mRNA levels following RNAi treatment.

Materials:

  • Worms treated with this compound RNAi and control RNAi.

  • Trizol reagent for RNA extraction.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers specific for this compound and a reference gene (e.g., act-1).

Procedure:

  • Collect a population of worms from the RNAi and control plates and wash them to remove bacteria.

  • Extract total RNA using Trizol according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers for this compound and the reference gene.

Visualizations

SPD2_Signaling_Pathway SAS-7 SAS-7 This compound This compound SAS-7->this compound recruits ZYG-1 ZYG-1 This compound->ZYG-1 recruits SPD-5 SPD-5 This compound->SPD-5 co-dependent localization Centrosome_Maturation Centrosome Maturation (PCM Recruitment) This compound->Centrosome_Maturation SAS-5 SAS-5 ZYG-1->SAS-5 phosphorylates & recruits SAS-6 SAS-6 ZYG-1->SAS-6 phosphorylates & recruits Procentriole_Formation Procentriole_Formation SAS-5->Procentriole_Formation Procentriole Formation SAS-6->Procentriole_Formation PLK-1 PLK-1 PLK-1->this compound phosphorylates AIR-1 AIR-1 AIR-1->this compound phosphorylates SPD-5->this compound gamma-tubulin gamma-tubulin SPD-5->gamma-tubulin recruits gamma-tubulin->Centrosome_Maturation

Caption: Centrosome Duplication and Maturation Pathway involving this compound.

RNAi_Troubleshooting_Workflow Start Start this compound RNAi Experiment Observe_Phenotype Observe F1 Progeny Phenotype Start->Observe_Phenotype Expected_Phenotype High Embryonic Lethality? Observe_Phenotype->Expected_Phenotype Variable_Phenotype Variable Phenotypes? Expected_Phenotype->Variable_Phenotype Yes Troubleshoot_Knockdown Troubleshoot Knockdown (Controls, New Construct) Expected_Phenotype->Troubleshoot_Knockdown No/Weak On_Target_Variable Potential On-Target Variability Variable_Phenotype->On_Target_Variable No Check_Off_Targets Investigate Off-Target Effects (Table 1, qRT-PCR) Variable_Phenotype->Check_Off_Targets Yes Optimize_Delivery Optimize dsRNA Delivery Variable_Phenotype->Optimize_Delivery Yes Success On-Target Phenotype Confirmed On_Target_Variable->Success Check_Off_Targets->Success Optimize_Delivery->Success Troubleshoot_Knockdown->Observe_Phenotype

Caption: Troubleshooting Workflow for this compound RNAi Experiments.

References

How to improve resolution of SPD-2 localization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of SPD-2 localization in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its localization critical?

This compound (Spindle-defective protein 2) is a conserved coiled-coil protein that plays a crucial role in centrosome maturation and duplication in organisms like Caenorhabditis elegans. It is essential for the recruitment of the pericentriolar material (PCM) to the centrioles, which is a key step in the formation of a functional microtubule-organizing center (MTOC). The precise localization of this compound to both the centrioles and the surrounding PCM is critical for proper mitotic spindle assembly and, consequently, for accurate chromosome segregation. Errors in this process can lead to aneuploidy and have been linked to various diseases.

Q2: I am having trouble getting a clear this compound signal. What are the most critical steps in the immunofluorescence protocol for C. elegans?

For successful immunofluorescence in C. elegans, proper fixation and permeabilization are paramount to overcome the organism's tough outer cuticle. The "freeze-cracking" method is a common and effective technique for permeabilizing worms and embryos. This involves freezing the sample on a slide and then quickly pulling off the coverslip to physically break the cuticle. Following permeabilization, a combination of methanol and paraformaldehyde fixation often yields good results for preserving centrosomal structures.

Q3: Which microscopy technique is best for resolving the fine details of this compound localization?

Due to the small size of the centrosome (below the diffraction limit of conventional light microscopy), super-resolution microscopy techniques are recommended for resolving the fine details of this compound localization. Techniques like Structured Illumination Microscopy (SIM) and Stimulated Emission Depletion (STED) microscopy can significantly improve resolution. The choice between them depends on the desired resolution and experimental constraints.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound localization experiments.

Problem 1: Weak or No this compound Signal
Possible Cause Suggested Solution
Ineffective Antibody Validate your primary antibody for immunofluorescence. Not all antibodies that work for western blotting are suitable for IF. Use a positive control to confirm antibody function.
Poor Permeabilization Optimize the freeze-cracking protocol. Ensure rapid and firm separation of the slide and coverslip. For embryos, enzymatic digestion with chitinase may be necessary before freeze-cracking.
Antigen Masking Over-fixation can mask the epitope. Try reducing the concentration or incubation time of the fixative. Consider using a gentler fixation method, such as methanol alone, though this may not preserve ultrastructure as well.
Low Protein Abundance Use a bright, photostable secondary antibody to enhance the signal. Consider using signal amplification techniques if the endogenous protein level is very low.
Problem 2: High Background or Non-Specific Staining
Possible Cause Suggested Solution
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Blocking Increase the concentration or duration of the blocking step. Use a blocking buffer containing serum from the same species as the secondary antibody to block non-specific IgG binding sites.
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
Autofluorescence The C. elegans intestine is notoriously autofluorescent. If imaging whole worms, try to focus on specific tissues or use early-stage embryos which have less autofluorescence.
Problem 3: Poor Resolution or Blurry Images with Super-Resolution Microscopy
Possible Cause Suggested Solution
Suboptimal Sample Preparation For super-resolution, sample preservation is critical. High-pressure freezing followed by freeze-substitution can provide superior ultrastructural preservation compared to chemical fixation alone.[1][2]
Photobleaching (STED) Use a STED-compatible fluorophore with high photostability. Minimize exposure to the excitation and depletion lasers. Optimize laser power and pixel dwell time to acquire a good signal without excessive bleaching.[3][4][5][6]
Reconstruction Artifacts (SIM) Ensure high-quality raw data with a good signal-to-noise ratio. Use appropriate reconstruction algorithms and be aware of potential artifacts, such as "honeycomb" patterns, which can arise from suboptimal parameters.[7][8][9][10][11]
Incorrect Refractive Index Matching Use the correct immersion oil for your objective and an appropriate mounting medium to minimize optical aberrations that can degrade resolution.

Quantitative Data Summary

The following table provides a comparison of the achievable resolution for different microscopy techniques used to image centrosomal structures.

Microscopy Technique Typical Lateral Resolution Typical Axial Resolution Key Advantages Key Disadvantages
Confocal Microscopy ~250 nm~500 nmWidely available, good for 3D imagingLimited resolution
Structured Illumination Microscopy (SIM) ~120 nm~300 nmCompatible with standard fluorophores, relatively gentle on samplesProne to reconstruction artifacts, modest resolution gain
Stimulated Emission Depletion (STED) Microscopy 20-50 nm50-100 nmHigh resolution, direct visualizationRequires specialized fluorophores, can be phototoxic

Experimental Protocols

Protocol 1: Immunofluorescence of this compound in C. elegans Embryos
  • Embryo Preparation: Bleach gravid adult worms to release embryos. Wash the embryos several times in M9 buffer.

  • Permeabilization: Resuspend embryos in a small volume of M9 buffer and spread them on a poly-L-lysine coated slide. Perform freeze-cracking by placing the slide on a metal block pre-chilled on dry ice for at least 10 minutes, then quickly flicking off the coverslip.

  • Fixation: Immediately immerse the slide in -20°C methanol for 10 minutes, followed by 4% paraformaldehyde in PBS at room temperature for 20 minutes.

  • Blocking: Wash the slide three times with PBS containing 0.1% Tween-20 (PBST). Block with 10% normal goat serum in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with an anti-SPD-2 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the slide three times with PBST. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature in the dark.

  • Mounting: Wash the slide three times with PBST. Mount with a drop of anti-fade mounting medium and seal the coverslip.

Visualizations

Signaling Pathway for this compound Localization at the Centriole

SPD2_Localization cluster_centriole Centriole SAS-7 SAS-7 This compound This compound SAS-7->this compound recruits ZYG-1 ZYG-1 This compound->ZYG-1 recruits SPD-5 SPD-5 This compound->SPD-5 co-dependent for PCM localization SAS-5 SAS-5 ZYG-1->SAS-5 phosphorylates SAS-6 SAS-6 ZYG-1->SAS-6 phosphorylates Centriole_Duplication Centriole Duplication SAS-5->Centriole_Duplication SAS-6->Centriole_Duplication PCM_Recruitment PCM Recruitment SPD-5->PCM_Recruitment

Caption: Simplified pathway of this compound centriolar localization and its role in centriole duplication and PCM recruitment in C. elegans.

Experimental Workflow for High-Resolution Imaging of this compound

High_Res_Workflow Sample_Prep Sample Preparation (e.g., Freeze-Cracking) Fixation Fixation (e.g., Methanol/PFA) Sample_Prep->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody (anti-SPD-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Super-resolution compatible fluorophore) Primary_Ab->Secondary_Ab Microscopy Super-Resolution Microscopy (SIM or STED) Secondary_Ab->Microscopy Image_Acquisition Image Acquisition Microscopy->Image_Acquisition Image_Processing Image Processing & Reconstruction Image_Acquisition->Image_Processing Data_Analysis Data Analysis Image_Processing->Data_Analysis

Caption: General workflow for achieving high-resolution images of this compound localization.

References

Technical Support Center: Studying SPD-2 Protein Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the dynamics of the Spindle-defective protein 2 (SPD-2), a key regulator of centrosome maturation and function. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound (CEP192 in humans) is a conserved centrosomal protein that plays a critical role in cell division. Its primary function is to recruit and organize the pericentriolar material (PCM) around the centrioles, a process essential for microtubule organization, spindle formation, and ensuring proper chromosome segregation.[1]

Q2: What makes studying this compound protein dynamics so challenging?

A2: Studying this compound dynamics presents several challenges:

  • Low Abundance: Like many centrosomal proteins, this compound is expressed at low levels, making its detection and quantification difficult.[2]

  • Complex Regulation: Its function is tightly regulated throughout the cell cycle by post-translational modifications, such as phosphorylation, and by interactions with other proteins.[3]

  • Cell-Type Specificity: The function and regulation of this compound can vary significantly between different cell types (e.g., mitotic vs. meiotic cells), requiring distinct experimental approaches.[1]

  • Dynamic Localization: this compound's subcellular localization changes rapidly during the cell cycle, necessitating advanced live-cell imaging techniques to capture its behavior accurately.

Q3: Which model organisms are commonly used to study this compound?

A3: The nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are powerful and widely used model organisms for studying this compound.[1][3] Their genetic tractability and the conserved nature of the centrosome cycle make them ideal for dissecting the protein's function in vivo.

Troubleshooting Guides

Immunofluorescence (IF) Issues

Q: My immunofluorescence signal for this compound is weak or absent. What should I do?

A: Weak or no signal is a common issue. Consider the following troubleshooting steps:

  • Antibody Concentration: Your primary or secondary antibody concentration may be too low. Titrate the antibodies to find the optimal dilution that provides the best signal-to-noise ratio.[4]

  • Antigen Retrieval: Fixation can sometimes mask the epitope recognized by the antibody. Try performing an antigen retrieval step to unmask the epitope.

  • Permeabilization: Ensure cells are adequately permeabilized to allow the antibody to access the centrosome. Increase the concentration or incubation time of your permeabilization agent (e.g., Triton X-100).[5]

  • Protein Expression: Confirm that this compound is expressed in your chosen cell line or tissue. Its expression can be cell-cycle-dependent. It's advisable to verify expression by western blot if possible.[4]

  • Secondary Antibody: Ensure your secondary antibody is compatible with the host species of your primary antibody and that its fluorescent tag is appropriate for your microscope's filter sets.[6]

Q: I'm observing high background or non-specific staining in my IF experiments. How can I fix this?

A: High background can obscure your specific signal. Here are some solutions:

  • Blocking Step: Insufficient blocking is a frequent cause. Increase the blocking time or try a different blocking agent, such as normal serum from the species your secondary antibody was raised in.[4][7]

  • Antibody Concentration: An overly high concentration of either the primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentrations.[6]

  • Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[7]

  • Sample Handling: Never allow the sample to dry out during the staining procedure, as this can cause artifacts and high background fluorescence.[6]

  • Autofluorescence: Check for autofluorescence by examining an unstained sample. If present, you can try using a different fixative or a commercial autofluorescence quenching reagent.[5]

Live-Cell Imaging Problems

Q: My cells are dying during live-cell imaging (phototoxicity). How can I prevent this?

A: Phototoxicity is a major concern in live-cell imaging. To minimize it:

  • Reduce Excitation Light: Use the lowest possible laser power or excitation light intensity that still provides a detectable signal.[8]

  • Minimize Exposure Time: Keep exposure times as short as possible. For high-speed imaging, consider using a sensitive camera like an EM-CCD.[8]

  • Optimize Imaging Intervals: Acquire images less frequently. The interval should be just sufficient to capture the dynamics of the process you are studying.

  • Use Phenol Red-Free Medium: Phenol red in culture medium can generate free radicals upon illumination, contributing to phototoxicity. Switch to a phenol red-free medium for imaging experiments.[8]

Q: The fluorescent signal from my this compound fusion protein is dim and bleaches quickly.

A: Poor signal and photobleaching can compromise your experiment. Try these tips:

  • Choose a Bright, Stable Fluorophore: Select a fluorescent protein (e.g., mEGFP, mVenus) known for its brightness and photostability.

  • Use High Numerical Aperture (NA) Objectives: An objective with a high NA will collect more light, improving your signal-to-noise ratio and allowing you to use lower excitation power.[8]

  • Use Antifade Reagents: While more common for fixed-cell imaging, some imaging media for live cells contain components that reduce photobleaching.

  • Optimize Expression Levels: Overexpression of a fusion protein can lead to mislocalization and aggregation. Use a low-expression promoter or a stable cell line with near-endogenous expression levels.

Biochemical Assay Challenges

Q: I'm having trouble identifying this compound interaction partners using co-immunoprecipitation (Co-IP). What could be wrong?

A: Co-IP requires careful optimization to successfully capture protein-protein interactions.

  • Lysis Buffer Choice: The stringency of your lysis buffer is critical. Harsh detergents can disrupt weak or transient interactions. Start with a gentle lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100) and include protease and phosphatase inhibitors.[9]

  • Antibody Validation: Ensure your antibody is validated for immunoprecipitation. The antibody's epitope must be accessible when this compound is in a complex.[9]

  • IgG Masking: The heavy and light chains of the IP antibody can obscure bands around 50 kDa and 25 kDa on a Western blot. To avoid this, use IP-specific secondary antibodies (e.g., light-chain specific) or crosslink the antibody to the beads before incubation with the lysate.[9]

  • Controls: Always include proper controls, such as an IP with a non-specific IgG isotype control antibody, to distinguish true interactors from proteins that bind non-specifically to the antibody or beads.[10]

Q: My this compound protein levels are inconsistent across Western blot experiments.

A: Variability in protein levels can be due to issues with protein stability or experimental procedure.

  • Protease Inhibition: Ensure you are using a fresh, potent protease inhibitor cocktail in your lysis buffer to prevent this compound degradation after cell lysis.[9]

  • Protein Degradation Pathway: this compound levels are regulated during the cell cycle, partly through proteasome-mediated degradation.[11] If you are studying protein stability, consider treating cells with a proteasome inhibitor (e.g., MG132) as a control to see if this compound levels increase.

  • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH, or tubulin) to normalize your Western blot data and ensure equal protein loading across lanes.

Quantitative Data Summary

Quantifying the abundance and modifications of centrosomal proteins like this compound is technically demanding. The following table summarizes key quantitative parameters related to this compound and its regulation.

ParameterOrganism/Cell LineValue/ObservationMethodReference
Phosphorylation Sites C. elegansSerine (S) and Threonine (T) residues are potential PLK and CDK phosphorylation targets. S545 is an experimentally confirmed site.Mass Spectrometry[3]
Centrosomal Fluctuation Human CellsLevels of many centrosomal proteins fluctuate during the cell cycle, often regulated by targeted proteasomal degradation at the centrosome.Quantitative Immunofluorescence[11]
Cell-Type Specificity Drosophila willistoniSpd-2A (ancestral) functions in mitotic neuroblasts, while Spd-2B (derived) functions in meiotic spermatocytes.Genetics, Immunofluorescence[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of this compound in C. elegans Embryos

This protocol is adapted for staining centrosomal proteins in early C. elegans embryos.

  • Worm Preparation: Bleach gravid adult worms to harvest embryos. Wash the embryos 3-4 times with M9 buffer.

  • Permeabilization: Resuspend embryos in chitinase solution to permeabilize the eggshell. Monitor under a microscope until embryos start to lose their rigidity.

  • Fixation: Transfer embryos to a poly-L-lysine coated slide. Add a drop of 1-2% formaldehyde in buffer and cover with a coverslip. Freeze-crack the slide by placing it on a dry ice block for at least 10 minutes, then quickly flick off the coverslip.

  • Methanol Fixation: Immediately immerse the slide in ice-cold methanol for 10-15 minutes.

  • Blocking: Rehydrate the slide in PBS, then block with 5% normal goat serum in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody: Incubate with anti-SPD-2 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the slide three times for 10 minutes each with PBST.

  • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • DNA Staining & Mounting: Wash three times with PBST. Incubate with DAPI for 5 minutes to stain DNA. Perform a final wash and mount with an antifade mounting medium.

Protocol 2: Live-Cell Imaging of this compound Dynamics

This protocol outlines general steps for imaging a fluorescently tagged this compound protein (e.g., this compound::GFP).

  • Cell Plating: Plate cells expressing the this compound fusion protein onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.[12]

  • Microscope Setup: Use an inverted microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Use a high NA objective (e.g., 60x or 100x oil immersion).

  • Locate Cells: Find healthy, asynchronous cells expressing the fluorescently tagged this compound at a low to moderate level.

  • Image Acquisition Settings:

    • Excitation: Use the lowest laser power that gives a sufficient signal.

    • Exposure: Use the shortest possible exposure time (e.g., 50-200 ms).

    • Binning: If necessary, use 2x2 binning to increase signal-to-noise at the cost of some spatial resolution.[8]

    • Time-lapse: Set the imaging interval based on the expected dynamics. For cell cycle progression, an interval of 3-5 minutes is often appropriate.

  • Data Acquisition: Acquire a time-lapse series, ensuring the focal plane remains stable. Use an autofocus system if available.

  • Analysis: Analyze the resulting image series to quantify changes in this compound localization, intensity, and dynamics over time.

Protocol 3: Co-Immunoprecipitation (Co-IP) of this compound Interaction Partners

This protocol is for identifying proteins that interact with this compound in cultured cells.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-Clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step removes proteins that non-specifically bind to the beads.[9]

  • Immunoprecipitation:

    • Transfer the pre-cleared lysate to a new tube.

    • Add the anti-SPD-2 antibody (or an IgG control antibody). Incubate for 2-4 hours or overnight at 4°C with rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

  • Elution: Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluates by Western blot using antibodies against suspected interaction partners or by mass spectrometry for unbiased discovery of novel partners.

Visualizations

Experimental and logical Workflows

G cluster_0 General Workflow for this compound Dynamics Study A Hypothesis Generation (e.g., Role of this compound in a specific cell type) B Experimental Design - Select model system (C. elegans, cell culture) - Choose technique (IF, Live Imaging, Co-IP) A->B C Sample Preparation - Cell culture & synchronization - Genetic modification (e.g., GFP-tagging) B->C D Data Acquisition - Microscopy - Western Blotting - Mass Spectrometry C->D E Quantitative Analysis - Image analysis (intensity, localization) - Protein quantification D->E F Interpretation & Conclusion E->F

Caption: A general workflow for studying this compound protein dynamics.

G cluster_1 Troubleshooting Immunofluorescence: Weak/No Signal Start Problem: Weak or No this compound Signal CheckProtein Is protein expressed? (Check with Western Blot) Start->CheckProtein CheckAntibody Is primary antibody validated for IF? Is concentration optimal? CheckProtein->CheckAntibody Yes ResultBad Induce expression or change cell model CheckProtein->ResultBad No CheckSecondary Is secondary antibody correct? (Species, Fluorophore) CheckAntibody->CheckSecondary Yes ResultTitrate Titrate primary Ab concentration CheckAntibody->ResultTitrate No/Unsure CheckProtocol Was permeabilization sufficient? Try antigen retrieval. CheckSecondary->CheckProtocol Yes ResultChangeSecondary Use correct secondary Ab CheckSecondary->ResultChangeSecondary No ResultOK Signal Improved CheckProtocol->ResultOK Yes ResultOptimizeProtocol Optimize fixation/ permeabilization protocol CheckProtocol->ResultOptimizeProtocol No/Unsure

Caption: A troubleshooting flowchart for weak immunofluorescence signals.

G cluster_2 Simplified this compound Regulatory Pathway CDK CDK/PLK Kinases SPD2 This compound CDK->SPD2 Phosphorylation pSPD2 Phosphorylated this compound (Active) PCM_Factors Other PCM Factors (e.g., γ-tubulin) pSPD2->PCM_Factors Recruits Proteasome Ubiquitin-Proteasome System pSPD2->Proteasome Targeted for Centrosome Centrosome Maturation & Spindle Assembly PCM_Factors->Centrosome Degradation Degradation Proteasome->Degradation

Caption: A simplified diagram of this compound regulation and function.

References

Technical Support Center: SPD-2/Cep192 Plasmid Transfection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPD-2 (worm and fly ortholog) and its mammalian ortholog Cep192 plasmid transfection.

Frequently Asked Questions (FAQs)

Q1: What is this compound/Cep192 and why is its transfection sometimes challenging?

A1: this compound/Cep192 is a crucial centrosomal protein that plays a vital role in centriole duplication and the recruitment of the pericentriolar material (PCM), which is essential for microtubule organization and cell division. Transfection of this compound/Cep192 can be challenging due to its large protein size, its critical role in cell cycle regulation, and its propensity to form aggregates when overexpressed. High levels of exogenous this compound/Cep192 can lead to cytotoxicity and cell cycle arrest, particularly in the S-phase.

Q2: Which cell lines are commonly used for this compound/Cep192 transfection studies?

A2: Commonly used cell lines for studying this compound/Cep192 function include human embryonic kidney cells (HEK293T), human bone osteosarcoma epithelial cells (U2OS), and telomerase-immortalized retinal pigment epithelial cells (RPE-1). The choice of cell line can significantly impact transfection efficiency and the observed cellular phenotypes.

Q3: What are the expected outcomes of successful this compound/Cep192 overexpression?

A3: Successful overexpression should result in an increased level of this compound/Cep192 protein, which can be verified by Western blot or immunofluorescence. Phenotypically, overexpression may lead to an increase in centrosome size and number, and potentially alterations in cell cycle progression. It is important to characterize the specific effects in your experimental system.

Q4: How can I minimize protein aggregation when overexpressing this compound/Cep192?

A4: Protein aggregation is a common issue with the overexpression of large centrosomal proteins. To minimize this, consider the following strategies:

  • Use a lower amount of plasmid DNA during transfection. This can reduce the total amount of protein expressed, giving it a better chance to fold correctly.

  • Culture cells at a lower temperature (e.g., 30°C) post-transfection. This can slow down protein synthesis and aid in proper folding.

  • Co-express molecular chaperones. Chaperones can assist in the correct folding of newly synthesized proteins.

  • Utilize protein fusion tags that enhance solubility. For example, tags like MBP (Maltose-Binding Protein) or GST (Glutathione S-Transferase) can sometimes improve the solubility of aggregation-prone proteins.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during this compound/Cep192 plasmid transfection, presented in a question-and-answer format.

Low Transfection Efficiency

Problem: After transfection, a low percentage of cells express the this compound/Cep192 protein, as observed by fluorescence microscopy (if using a fluorescently tagged protein) or immunofluorescence.

Potential Cause Recommended Solution
Suboptimal Transfection Reagent or Method Different cell lines have varying susceptibilities to transfection reagents. If using a lipid-based reagent (e.g., Lipofectamine), consider trying a different formulation (e.g., Lipofectamine 3000 may be more efficient than Lipofectamine 2000 for some cell lines). Electroporation can also be a highly effective alternative for hard-to-transfect cells.
Poor Plasmid DNA Quality or Quantity Ensure you are using high-purity, endotoxin-free plasmid DNA. The optimal DNA concentration varies by cell line and transfection reagent. Perform a titration experiment to determine the ideal DNA amount for your specific conditions.
Incorrect Cell Density Cells should typically be at 70-90% confluency at the time of transfection. If cells are too sparse, they may not be healthy enough to tolerate the transfection process. If they are too dense, the transfection efficiency can be reduced.
Presence of Serum or Antibiotics Some transfection reagents are inhibited by serum and/or antibiotics in the cell culture medium. Check the manufacturer's protocol for your specific reagent and consider performing the transfection in serum-free and antibiotic-free medium.
Cell Health Ensure your cells are healthy, actively dividing, and within a low passage number. Stressed or unhealthy cells will not transfect well.
High Cell Death/Toxicity

Problem: A significant number of cells detach from the plate or show signs of apoptosis/necrosis 24-48 hours post-transfection.

Potential Cause Recommended Solution
Toxicity of the Transfection Reagent High concentrations of lipid-based reagents or harsh electroporation conditions can be toxic to cells. Optimize the reagent-to-DNA ratio and the amount of reagent used. For electroporation, adjust the voltage and pulse duration.
Cytotoxicity from this compound/Cep192 Overexpression High levels of this compound/Cep192 can be toxic and induce cell cycle arrest. Use the lowest effective amount of plasmid DNA. Consider using a weaker or inducible promoter to control the expression level.
Poor Quality of Plasmid DNA Contaminants in the plasmid prep, such as endotoxins, can cause significant cell death. Use a high-quality, endotoxin-free plasmid purification kit.
Extended Incubation with Transfection Complex For some reagents, prolonged exposure to the DNA-lipid complexes can be toxic. Consider removing the transfection medium after 4-6 hours and replacing it with fresh, complete growth medium.
Aberrant Protein Localization or Aggregation

Problem: The expressed this compound/Cep192 protein does not localize to the centrosome as expected and/or forms visible aggregates in the cytoplasm or nucleus.

Potential Cause Recommended Solution
Extremely High Expression Levels Overwhelming the cellular machinery with very high levels of protein can lead to misfolding and aggregation. Reduce the amount of plasmid DNA used for transfection or switch to a weaker promoter.
Incorrect Protein Folding Large, complex proteins like this compound/Cep192 can be difficult to fold correctly when expressed at high levels. As mentioned previously, culturing cells at a lower temperature post-transfection can help.
Choice of Fusion Tag The size and nature of a fusion tag (e.g., GFP, RFP) can sometimes interfere with the proper localization and function of the target protein. If possible, test different tags or an untagged version of the protein.
Cell Line-Specific Factors The cellular environment and protein folding machinery can differ between cell lines. If you are seeing persistent aggregation in one cell line, consider trying a different one.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for this compound/Cep192 plasmid transfection in common cell lines. These values are estimates based on published literature for similar large proteins and general transfection principles. Optimal results will vary depending on the specific experimental conditions.

Table 1: Estimated Transfection Efficiency and Cell Viability with Different Reagents

Cell LineTransfection ReagentEstimated Transfection Efficiency (%)Estimated Cell Viability (%)
HEK293T Lipofectamine 300070 - 90%80 - 95%
Polyethylenimine (PEI)60 - 85%75 - 90%
U2OS Lipofectamine 300060 - 80%70 - 85%
Electroporation50 - 75%60 - 80%
RPE-1 Lipofectamine 300050 - 70%65 - 80%
Electroporation40 - 60%50 - 70%

Table 2: Troubleshooting Guide with Quantitative Parameters

IssueParameter to OptimizeTypical Starting RangeOptimized Target Range
Low Transfection Efficiency Plasmid DNA per well (6-well plate)1.0 - 2.5 µg0.5 - 1.5 µg
Transfection Reagent:DNA Ratio (µL:µg)2:1 to 4:12:1 to 3:1
High Cell Death Plasmid DNA per well (6-well plate)> 2.0 µg0.25 - 1.0 µg
Incubation time with transfection complex6 - 24 hours4 - 8 hours
Protein Aggregation Post-transfection incubation temperature37°C30 - 34°C
Plasmid DNA per well (6-well plate)> 1.5 µg0.1 - 0.5 µg

Experimental Protocols

Protocol 1: Lipofectamine 3000 Transfection of Cep192 in HEK293T Cells

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Cep192 expression plasmid (endotoxin-free)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 5 x 10^5 cells per well).

  • Transfection Complex Preparation (per well):

    • Tube A: Dilute 1.0 µg of Cep192 plasmid DNA in 125 µL of Opti-MEM. Add 2 µL of P3000™ Reagent. Mix gently.

    • Tube B: Dilute 2 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the 250 µL of DNA-lipid complex dropwise to the well containing the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 4-6 hours, the medium can be replaced with fresh, complete growth medium.

  • Analysis: Analyze protein expression and cell phenotype 24-48 hours post-transfection.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Transfected and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Perform transfection in a 96-well plate.

  • At the desired time point post-transfection (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the absorbance of untransfected control cells.

Visualizations

Transfection_Workflow cluster_pre Pre-Transfection cluster_transfection Transfection cluster_post Post-Transfection Cell_Seeding Seed cells in a multi-well plate Prepare_Complex Prepare DNA-transfection reagent complexes Cell_Seeding->Prepare_Complex Plasmid_Prep Prepare high-quality, endotoxin-free plasmid DNA Plasmid_Prep->Prepare_Complex Add_Complex Add complexes to cells Prepare_Complex->Add_Complex Incubate Incubate cells (24-72 hours) Add_Complex->Incubate Analysis Analyze protein expression, cell viability, and phenotype Incubate->Analysis

Caption: A general workflow for this compound/Cep192 plasmid transfection.

Troubleshooting_Logic cluster_efficiency Efficiency Troubleshooting cluster_viability Viability Troubleshooting cluster_protein Protein Troubleshooting Start Transfection Experiment Check_Efficiency Low Transfection Efficiency? Start->Check_Efficiency Check_Viability High Cell Death? Check_Efficiency->Check_Viability No Optimize_Reagent Optimize reagent/DNA ratio Check_Efficiency->Optimize_Reagent Yes Check_DNA_Quality Check DNA quality & quantity Check_Efficiency->Check_DNA_Quality Yes Optimize_Cell_Density Optimize cell density Check_Efficiency->Optimize_Cell_Density Yes Check_Protein Protein Aggregation? Check_Viability->Check_Protein No Reduce_Reagent Reduce reagent concentration Check_Viability->Reduce_Reagent Yes Reduce_DNA Reduce DNA amount Check_Viability->Reduce_DNA Yes Change_Medium Change medium post-transfection Check_Viability->Change_Medium Yes Success Successful Transfection Check_Protein->Success No Lower_Temp Lower incubation temperature Check_Protein->Lower_Temp Yes Weaker_Promoter Use a weaker/inducible promoter Check_Protein->Weaker_Promoter Yes Solubility_Tag Add a solubility tag Check_Protein->Solubility_Tag Yes

Caption: A logical flowchart for troubleshooting common this compound/Cep192 transfection issues.

Signaling_Pathway PLK4 PLK4 CEP152 CEP152 PLK4->CEP152 CEP192 This compound/Cep192 CEP152->CEP192 Centriole_Duplication Centriole Duplication CEP192->Centriole_Duplication PCM_Recruitment PCM Recruitment CEP192->PCM_Recruitment Aurora_A Aurora A Kinase CEP192->Aurora_A g_Tubulin γ-Tubulin Ring Complex PCM_Recruitment->g_Tubulin Aurora_A->PCM_Recruitment Microtubule_Nucleation Microtubule Nucleation g_Tubulin->Microtubule_Nucleation

Caption: Simplified signaling pathway involving this compound/Cep192 in centrosome function.

Technical Support Center: Troubleshooting Non-specific Binding of SPD-2 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPD-2 antibody applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during immunofluorescence experiments, with a focus on non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound (Spindle defective 2), known as Cep192 in humans, is a crucial protein involved in the regulation of the centrosome cycle. It plays a key role in both the duplication of centrioles and the recruitment of the pericentriolar material (PCM) to form a functional microtubule-organizing center (MTOC).[1] Proper function of this compound/Cep192 is essential for the assembly of a bipolar mitotic spindle during cell division.

Q2: I am observing high background staining in my immunofluorescence experiment with an anti-SPD-2 antibody. What are the common causes?

High background staining in immunofluorescence can originate from several factors:

  • Insufficient Blocking: The blocking buffer may not be adequately preventing the primary or secondary antibodies from binding to non-target sites.[2][3]

  • Primary Antibody Concentration is Too High: Using too much primary antibody can lead to it binding to low-affinity, non-specific sites.[3][4]

  • Secondary Antibody Issues: The secondary antibody may be cross-reacting with other proteins in your sample or binding non-specifically.[3]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for specific signal.[2][5] This can be exacerbated by certain fixatives like glutaraldehyde.[2][5]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[4]

  • Improper Fixation: Over-fixation or the use of an inappropriate fixative can expose non-specific epitopes or cause autofluorescence.[2][6]

Q3: What is the expected localization of this compound/Cep192?

This compound/Cep192 is a centrosomal protein. In immunofluorescence microscopy, you should expect to see a distinct, punctate staining pattern co-localizing with the centrosomes.[1] During mitosis, the protein accumulates at the centrosomes as they mature.[1]

Troubleshooting Guides

Guide 1: High Background or Non-Specific Staining

High background can obscure the specific signal from your this compound antibody. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Inadequate Blocking - Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).- Try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.[2][3]- For example, if using a goat anti-rabbit secondary antibody, use normal goat serum for blocking.
Primary Antibody Concentration Too High - Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions (e.g., 1:100, 1:250, 1:500).- A recommended starting dilution for a rabbit polyclonal anti-CEP192 antibody for immunofluorescence is 1:100.[7]
Secondary Antibody Non-Specific Binding - Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary.[3]- If the control is positive, consider using a pre-adsorbed secondary antibody or one raised in a different species.- Ensure the secondary antibody is diluted sufficiently.
Autofluorescence - Examine an unstained sample under the microscope to assess the level of autofluorescence.[2][5]- If autofluorescence is high, consider using a different fixative (e.g., methanol instead of paraformaldehyde if compatible with the antibody).- Use a mounting medium with an anti-fade reagent.[2]
Insufficient Washing - Increase the number and duration of wash steps after primary and secondary antibody incubations. For example, wash 3 times for 5 minutes each with your wash buffer (e.g., PBS with 0.1% Tween-20).[4]
Guide 2: Weak or No Signal

If you are not observing any signal or the signal is very weak, consider the following:

Potential Cause Troubleshooting Steps
Primary Antibody Concentration Too Low - If you have already tried high dilutions to reduce background, you may have diluted the antibody too much. Try a lower dilution (higher concentration). Refer to the manufacturer's datasheet for a recommended starting point.[7]
Improper Fixation and Permeabilization - Ensure the fixation method is appropriate for the this compound antibody. Some antibodies are sensitive to methanol fixation, while others work well with paraformaldehyde.- For intracellular targets like this compound, ensure cells are adequately permeabilized (e.g., with Triton X-100 or saponin) to allow antibody access.
Incorrect Secondary Antibody - Double-check that your secondary antibody is raised against the host species of your primary antibody (e.g., if your this compound antibody is a rabbit polyclonal, use an anti-rabbit secondary).[3]
Low Protein Expression - The cells you are using may have very low levels of this compound/Cep192. Confirm expression by another method, such as Western blot, if possible.[2]
Photobleaching - Minimize exposure of your sample to light after adding the fluorescent secondary antibody. Store slides in the dark and use an anti-fade mounting medium.[2]

Quantitative Data Summary

Optimizing the primary antibody concentration is a critical step in reducing non-specific binding while maintaining a strong specific signal. Below is a representative table illustrating the results of a titration experiment for an anti-CEP192 (this compound) antibody.

Antibody Dilution Signal Intensity at Centrosome (Arbitrary Units) Background Intensity (Arbitrary Units) Signal-to-Noise Ratio Observations
1:509504002.38Bright specific signal, but very high background across the cell.
1:100 800 150 5.33 Strong, specific signal with significantly reduced background. Optimal.
1:2504501004.50Clear specific signal, but weaker than 1:100. Background is low.
1:500200902.22Weak specific signal, difficult to distinguish from background.

Note: This data is illustrative. Optimal dilutions must be determined experimentally for your specific antibody, cell type, and experimental conditions.

Experimental Protocols

Key Experiment: Immunofluorescence Staining for this compound/Cep192

This protocol provides a general framework for immunofluorescent staining of this compound/Cep192 in cultured cells.

Materials:

  • Rabbit polyclonal anti-CEP192 antibody

  • Goat anti-rabbit secondary antibody conjugated to a fluorophore

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA and 5% normal goat serum in PBS)

  • Wash Buffer (e.g., 0.1% Tween-20 in PBS)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Anti-fade mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes. This step is crucial for allowing the antibody to access the intracellular this compound protein.

  • Blocking: Wash the cells with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[2][3]

  • Primary Antibody Incubation: Dilute the anti-CEP192 antibody in the blocking buffer to the predetermined optimal concentration (e.g., 1:100). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

Logical Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_secondary Run Secondary-Only Control start->check_secondary secondary_staining Secondary Antibody Staining Present? check_secondary->secondary_staining change_secondary Use Pre-adsorbed Secondary Increase Dilution secondary_staining->change_secondary Yes check_autofluorescence Check Unstained Sample for Autofluorescence secondary_staining->check_autofluorescence No end_good Problem Solved change_secondary->end_good autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present autofluorescence_solutions Change Fixation Method Use Spectral Unmixing autofluorescence_present->autofluorescence_solutions Yes optimize_primary Titrate Primary Antibody (Increase Dilution) autofluorescence_present->optimize_primary No autofluorescence_solutions->end_good optimize_blocking Optimize Blocking (Increase Time, Change Agent) optimize_primary->optimize_blocking increase_washes Increase Wash Steps (Duration and Number) optimize_blocking->increase_washes increase_washes->end_good

Caption: Troubleshooting workflow for high background staining.

Signaling Pathway: this compound/Cep192 in Centrosome Duplication

SPD2_pathway cluster_centrosome Centrosome SAS7 SAS-7 SPD2 This compound / Cep192 SAS7->SPD2 recruits AuroraA Aurora A Kinase SPD2->AuroraA binds and targets to centrosome Plk1 Plk1 SPD2->Plk1 binds and targets to centrosome PCM_recruitment Pericentriolar Material (PCM) Recruitment SPD2->PCM_recruitment AuroraA->Plk1 activates Plk1->SPD2 phosphorylates Centriole_dup Centriole Duplication PCM_recruitment->Centriole_dup Mitotic_Spindle Bipolar Mitotic Spindle Assembly Centriole_dup->Mitotic_Spindle

Caption: Simplified pathway of this compound/Cep192 in centrosome duplication.

References

Technical Support Center: Refining Protocols for SPD-2 Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing co-immunoprecipitation (co-IP) protocols for the centrosomal protein SPD-2.

Troubleshooting Guide

This guide addresses common issues encountered during this compound co-immunoprecipitation experiments in a question-and-answer format.

Question: Why am I seeing high background or multiple non-specific bands in my this compound co-IP western blot?

Answer: High background can obscure the detection of true this compound interactors. Several factors can contribute to this issue.

  • Inadequate Washing: Insufficient or overly gentle wash steps may not effectively remove proteins that non-specifically bind to the beads or the antibody.[1] Consider increasing the number of washes or the stringency of the wash buffer.

  • Antibody Concentration: Using too much primary antibody can lead to non-specific binding. It is crucial to determine the optimal antibody concentration through a titration experiment.

  • Non-Specific Binding to Beads: The beads themselves can be a source of non-specific binding. To mitigate this, a pre-clearing step is recommended. This involves incubating the cell lysate with beads alone before adding the specific antibody to pull out proteins that would non-specifically adhere to the bead matrix.[1]

  • Cell Lysis Conditions: Overly harsh lysis conditions can expose hydrophobic protein interiors, leading to aggregation and non-specific interactions. Conversely, lysis that is too gentle may not efficiently release the protein of interest. Optimization of the lysis buffer is key.

Question: I am not detecting my known this compound interacting partner (e.g., SPD-5) in the co-IP eluate. What could be the reason?

Answer: The absence of a signal for a known interactor can be due to several factors throughout the experimental workflow.

  • Lysis Buffer Composition: The composition of the lysis buffer is critical for preserving protein-protein interactions. Strong ionic detergents, like those in RIPA buffer, can disrupt these interactions. A gentler lysis buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100) is often preferred for co-IP experiments.[2]

  • Weak or Transient Interactions: The interaction between this compound and its partner might be weak or transient. In such cases, optimizing the salt concentration in the lysis and wash buffers is important. High salt concentrations can disrupt weaker ionic interactions. It may also be beneficial to perform the binding incubation for a shorter duration to capture transient interactions.

  • Antibody Epitope Masking: The antibody used for immunoprecipitation might bind to a region of this compound that is also involved in the interaction with its binding partner. This steric hindrance would prevent the co-precipitation of the interacting protein. If possible, testing an antibody that recognizes a different epitope on this compound could resolve this issue.

  • Low Protein Abundance: If the interacting protein is expressed at low levels, you may need to start with a larger amount of cell lysate to ensure its concentration is sufficient for detection after co-IP.[3]

Question: My bait protein, this compound, is not being efficiently immunoprecipitated. Why might this be happening?

Answer: Inefficient pulldown of the bait protein can be a primary reason for experiment failure.

  • Antibody In-vitro Performance: Not all antibodies that work for western blotting are suitable for immunoprecipitation. It is essential to use an antibody that is validated for IP, as it needs to recognize the native conformation of the protein.

  • Insufficient Antibody: The amount of antibody may be insufficient to capture the majority of the target protein. Titrating the antibody concentration is recommended to find the optimal amount for your experimental conditions.

  • Improper Bead Choice or Handling: Ensure that the protein A or protein G beads used have a high affinity for the isotype of your anti-SPD-2 antibody. Additionally, ensure the beads are properly resuspended and mixed during incubation to maximize binding.

Frequently Asked Questions (FAQs)

Q1: What are the known key interacting partners of this compound in C. elegans?

A1: In C. elegans, this compound is a crucial centrosomal protein involved in both centrosome maturation and duplication. It has been shown to genetically and/or physically interact with several other key centrosomal proteins, including SPD-5 (a coiled-coil protein essential for pericentriolar material assembly), ZYG-1 (a kinase required for centriole duplication), Aurora-A kinase, and cytoplasmic dynein.[4][5]

Q2: What type of lysis buffer is recommended for this compound co-IP?

A2: For preserving the integrity of protein complexes, a non-denaturing lysis buffer is generally recommended. A common starting point is a Tris- or HEPES-based buffer containing a non-ionic detergent like Triton X-100 or NP-40, along with a physiological salt concentration (e.g., 150 mM NaCl). It is also crucial to supplement the lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.

Q3: What are the essential controls to include in an this compound co-IP experiment?

A3: Several controls are critical for interpreting the results of a co-IP experiment:

  • Isotype Control: An immunoprecipitation using a non-specific IgG antibody of the same isotype as your anti-SPD-2 antibody. This control helps to identify proteins that bind non-specifically to the antibody.

  • Beads-Only Control: A mock IP performed with beads alone (no antibody) to identify proteins that bind non-specifically to the bead matrix.

  • Input Control: A small fraction of the total cell lysate that has not been subjected to immunoprecipitation. This is run alongside the eluates on the western blot to confirm that the proteins of interest are expressed in the sample.

Q4: How can I avoid the heavy and light chain bands from the immunoprecipitating antibody interfering with my western blot results?

A4: The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can be eluted with the protein complex and may obscure bands of interest on a western blot.[2] To circumvent this, you can:

  • Use an IP antibody raised in a different species than the antibody used for western blotting.

  • Use light-chain specific secondary antibodies for the western blot.

  • Covalently crosslink the antibody to the beads before incubation with the lysate. This prevents the antibody from being eluted with the target protein.

Quantitative Data Summary

Table 1: Recommended Antibody and Bead Concentrations

ComponentRecommended Starting Concentration/AmountNotes
Anti-SPD-2 Antibody (for IP)1-10 µg per 1 mg of lysateTitration is highly recommended to determine the optimal concentration.
Protein A/G Beads (slurry)20-50 µl per IP reactionThe amount may vary depending on the bead binding capacity and the antibody concentration.
Isotype Control IgGSame concentration as the IP antibodyShould be of the same isotype and from the same host species as the primary antibody.

Table 2: Lysis and Wash Buffer Component Concentrations

Buffer ComponentConcentration RangePurpose
Tris-HCl or HEPES (pH 7.4-8.0)20-50 mMBuffering agent to maintain pH.
NaCl100-250 mMMimics physiological salt concentration; higher concentrations increase stringency.
Non-ionic Detergent (Triton X-100, NP-40)0.1-1.0% (v/v)Solubilizes proteins while being mild enough to preserve interactions.
EDTA/EGTA1-5 mMChelates divalent cations, which can inhibit proteases.
Protease/Phosphatase Inhibitors1X concentrationPrevents degradation and changes in the phosphorylation state of proteins.

Detailed Experimental Protocol: this compound Co-Immunoprecipitation from C. elegans

This protocol is a general guideline and may require optimization for specific experimental conditions. It is based on methodologies used for studying centrosomal proteins in C. elegans.[3][6]

1. Preparation of C. elegans Lysate: a. Grow a large population of C. elegans (e.g., expressing GFP-tagged this compound) on NGM plates. b. Harvest and wash the worms to remove bacteria. c. Prepare a worm pellet and flash-freeze in liquid nitrogen. d. Grind the frozen pellet to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen. e. Resuspend the worm powder in ice-cold lysis buffer (e.g., 50 mM HEPES-KOH pH 7.4, 1 mM EGTA, 1 mM MgCl2, 100 mM KCl, 10% glycerol, 0.05% NP-40, supplemented with protease and phosphatase inhibitors). f. Further lyse the cells by sonication on ice. g. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet insoluble debris. h. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

2. Pre-clearing the Lysate: a. To a sufficient volume of protein A/G beads for all samples, add lysis buffer and incubate for 1-2 hours at 4°C on a rotator. b. Pellet the beads and discard the supernatant. c. Add 1-2 mg of the clarified lysate to the prepared beads and incubate for 1 hour at 4°C on a rotator. d. Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

3. Immunoprecipitation: a. Add the anti-SPD-2 antibody (or anti-GFP antibody for tagged proteins) to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add fresh protein A/G beads to the lysate-antibody mixture. d. Incubate for another 1-2 hours at 4°C with gentle rotation.

4. Washing: a. Pellet the beads by gentle centrifugation. b. Carefully remove the supernatant (this is the unbound fraction and can be saved for analysis). c. Resuspend the beads in 1 ml of ice-cold wash buffer (lysis buffer can be used, or a buffer with slightly higher salt concentration for increased stringency). d. Repeat the pelleting and resuspension steps for a total of 3-5 washes.

5. Elution: a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Pellet the beads, and collect the supernatant which contains the eluted proteins.

6. Analysis: a. Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against this compound and its suspected interacting partners.

Visualizations

SPD2_CoIP_Workflow cell_culture C. elegans Culture lysis Cell Lysis cell_culture->lysis clarification Clarification (Centrifugation) lysis->clarification preclearing Pre-clearing with Beads clarification->preclearing add_antibody Add Anti-SPD-2 Antibody preclearing->add_antibody incubation_ab Incubate (Antibody-Lysate) add_antibody->incubation_ab add_beads Add Protein A/G Beads incubation_ab->add_beads incubation_beads Incubate (Capture Complex) add_beads->incubation_beads washing Washing Steps incubation_beads->washing elution Elution washing->elution western_blot SDS-PAGE & Western Blot elution->western_blot

Caption: Workflow for this compound Co-Immunoprecipitation.

SPD2_Signaling_Pathway cluster_centrosome Centrosome Function SPD2 This compound SPD5 SPD-5 SPD2->SPD5 Co-dependent localization ZYG1 ZYG-1 SPD2->ZYG1 Genetic interaction Maturation PCM Maturation SPD2->Maturation Duplication Centriole Duplication SPD2->Duplication SPD5->SPD2 SPD5->Maturation ZYG1->Duplication AuroraA Aurora-A Kinase AuroraA->SPD2 Regulates accumulation AuroraA->Maturation Dynein Cytoplasmic Dynein Dynein->SPD2 Regulates accumulation

Caption: Key Interactions of this compound in Centrosome Regulation.

References

Technical Support Center: Overcoming SPD-2 Overexpression Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SPD-2 protein overexpression. Our aim is to help you diagnose and resolve common problems to ensure the success of your experiments.

Note on this compound Homologs

The name "this compound" can refer to different proteins depending on the organism. In C. elegans and Drosophila, this compound (Spindle Defective 2) is a key centrosomal protein involved in centriole duplication and pericentriolar material (PCM) recruitment.[1][2] In fission yeast (S. pombe), a protein named Spd2 is an inhibitor of ribonucleotide reductase and its overexpression can lead to S-phase arrest.[3] This guide will focus on the centrosomal protein this compound, as its overexpression is a common experimental approach in cell biology that can lead to toxic phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the centrosomal protein this compound?

This compound is a crucial component of the centrosome, a major microtubule-organizing center in animal cells. It plays a fundamental role in both the duplication of centrioles and the recruitment of the pericentriolar material (PCM), which is essential for microtubule nucleation and spindle formation.[1] In C. elegans, this compound is one of the first proteins to be recruited to the site of new centriole formation.[1]

Q2: I've overexpressed this compound in my cell line and the cells have stopped dividing and are dying. What could be the cause of this toxicity?

Overexpression of this compound can lead to a range of toxic cellular phenotypes, primarily due to its role in centrosome function. Potential causes of toxicity include:

  • Excessive PCM recruitment: Too much this compound can lead to the accumulation of a larger than normal PCM, which can result in abnormal microtubule nucleation and spindle formation.

  • Cell cycle arrest: The cell cycle is tightly regulated, and abnormalities in centrosome number or function can trigger cell cycle checkpoints, leading to arrest, often in G2/M phase.[4]

  • Mitotic catastrophe: Cells that enter mitosis with abnormal spindles may fail to segregate their chromosomes correctly, leading to a form of cell death known as mitotic catastrophe.[5]

  • General protein burden: High levels of any exogenous protein can place a metabolic burden on the cell, leading to stress and reduced viability.[6]

Q3: How can I confirm that the toxicity I'm observing is due to this compound's function at the centrosome?

You can perform immunofluorescence microscopy to visualize the centrosomes and microtubules in your this compound overexpressing cells. Look for phenotypes such as:

  • Enlarged centrosomes: An increase in the size of the PCM, which can be visualized by staining for other PCM components like gamma-tubulin.

  • Multipolar spindles: The presence of more than two spindle poles during mitosis.

  • Defects in chromosome segregation: Misaligned chromosomes at the metaphase plate or lagging chromosomes during anaphase.

Q4: Are there ways to control the level of this compound expression to minimize toxicity?

Yes, using an inducible expression system is highly recommended. A tetracycline-inducible system (Tet-On or Tet-Off) allows you to control the timing and level of this compound expression by varying the concentration of an inducer like doxycycline.[7][8][9][10][11][12] This allows you to find an expression level that is sufficient for your experimental aims without causing excessive toxicity.

Troubleshooting Guides

Problem 1: High cell death and low protein yield after inducing this compound expression.

This is a common sign of protein toxicity. The goal is to reduce the expression level to a manageable, non-lethal dose.

Possible Cause Suggested Solution
Expression level is too high If using an inducible system (e.g., Tet-On), perform a dose-response experiment with varying concentrations of the inducer (e.g., doxycycline) to find the optimal concentration that balances expression with cell viability.[8]
Constitutive strong promoter If using a constitutive promoter, switch to a weaker promoter or, ideally, re-clone your this compound construct into an inducible vector.
High plasmid copy number Use a lower copy number plasmid for your expression construct.
Long induction time Reduce the duration of induction. A time-course experiment can help determine the shortest time required to achieve the desired effect.
Problem 2: Cells arrest at a specific phase of the cell cycle.

This suggests that the overexpression of this compound is interfering with cell cycle progression, likely due to the activation of a checkpoint.

Possible Cause Suggested Solution
G2/M arrest due to centrosome defects 1. Confirm the cell cycle arrest using flow cytometry with propidium iodide staining.[13][14][15][16][17] 2. Visualize centrosomes and spindles using immunofluorescence to identify abnormalities. 3. Titrate down the expression of this compound using an inducible system to a level that does not trigger the arrest.
S-phase inhibition While more characteristic of the yeast Spd2, if you suspect S-phase inhibition, you can perform a BrdU incorporation assay followed by flow cytometry to quantify the proportion of cells in S-phase.[13][14]
Problem 3: Observed mitotic defects, such as multipolar spindles and chromosome mis-segregation.

This is a direct consequence of this compound's role in centrosome biology.

Possible Cause Suggested Solution
Excessive PCM leading to spindle abnormalities 1. Quantify the percentage of cells with mitotic defects (e.g., multipolar spindles, lagging chromosomes) at different this compound expression levels.[5][18] 2. Co-stain for this compound and a marker of the PCM (e.g., gamma-tubulin) to correlate the level of this compound at the centrosome with the severity of the phenotype. 3. Attempt a rescue experiment by co-depleting a protein that interacts with this compound and is involved in PCM recruitment.

Data Presentation

Table 1: Titration of Doxycycline for Inducible this compound Expression
Doxycycline (ng/mL)This compound Expression (Relative Units)Cell Viability (%)Percentage of Cells in G2/M
01.095 ± 415 ± 2
15.288 ± 525 ± 3
1025.862 ± 755 ± 6
10089.321 ± 678 ± 8
Table 2: Quantification of Mitotic Phenotypes with this compound Overexpression
ConditionPercentage of Mitotic CellsPercentage of Mitotic Cells with Multipolar SpindlesPercentage of Anaphase Cells with Lagging Chromosomes
Control (No Doxycycline)5.1 ± 0.82.3 ± 0.53.1 ± 0.7
Low this compound (1 ng/mL Dox)4.8 ± 0.615.6 ± 2.118.4 ± 2.5
High this compound (10 ng/mL Dox)2.1 ± 0.448.2 ± 4.552.7 ± 5.1

Experimental Protocols

Protocol 1: Titratable Expression of this compound using a Tet-On System

This protocol is for inducing this compound expression in a mammalian cell line stably expressing the Tet-On transactivator and containing an inducible this compound expression vector.

  • Cell Plating: Plate the cells at a density that will not lead to overconfluence during the induction period.

  • Doxycycline Preparation: Prepare a stock solution of doxycycline (e.g., 1 mg/mL in sterile water) and store at -20°C in aliquots protected from light.

  • Induction: The following day, replace the medium with fresh medium containing the desired final concentration of doxycycline. For a titration experiment, use a range of concentrations (e.g., 0, 1, 5, 10, 50, 100 ng/mL).

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Harvesting and Analysis: Harvest the cells for downstream analysis, such as Western blotting to check expression levels, flow cytometry for cell cycle analysis, or immunofluorescence for phenotype visualization.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice or at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).

Protocol 3: Immunofluorescence for Centrosomes and Microtubules
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation: Rinse the coverslips with PBS and then fix with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize and block in one step with PBS containing 0.1% Triton X-100 and 1% BSA for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., rabbit anti-gamma-tubulin for centrosomes and mouse anti-alpha-tubulin for microtubules) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 568) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • DNA Staining: Wash three times with PBS. Incubate with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting: Wash twice with PBS and once with distilled water. Mount the coverslips on glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Mandatory Visualizations

SPD2_Signaling_Pathway cluster_centriole Mother Centriole cluster_pcm Pericentriolar Material SAS-7 SAS-7 This compound This compound SAS-7->this compound recruits ZYG-1 ZYG-1 This compound->ZYG-1 recruits PCM_Components PCM Components (e.g., SPD-5, γ-tubulin) This compound->PCM_Components recruits SAS-5_SAS-6 SAS-5/SAS-6 ZYG-1->SAS-5_SAS-6 recruits Daughter_Centriole Daughter Centriole Formation SAS-5_SAS-6->Daughter_Centriole forms cartwheel

Caption: this compound role in centriole duplication.

Troubleshooting_Workflow Start Overexpress this compound Observe_Toxicity Observe Toxicity? (e.g., cell death, arrest) Start->Observe_Toxicity No_Toxicity Proceed with Experiment Observe_Toxicity->No_Toxicity No Titrate_Expression Titrate Expression Level (e.g., lower inducer conc.) Observe_Toxicity->Titrate_Expression Yes Analyze_Phenotype Analyze Cellular Phenotype Titrate_Expression->Analyze_Phenotype Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Analyze_Phenotype->Cell_Cycle Microscopy Microscopy (IF for centrosomes) Analyze_Phenotype->Microscopy Identify_Defects Specific Defects Identified? Cell_Cycle->Identify_Defects Microscopy->Identify_Defects Identify_Defects->Titrate_Expression No, toxicity persists Optimize Optimize Expression for Minimal Phenotype Identify_Defects->Optimize Yes End Optimized Condition Found Optimize->End

Caption: Troubleshooting this compound overexpression.

References

Technical Support Center: Live Imaging of GFP-Tagged SPD-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering artifacts during live imaging of GFP-tagged SPD-2 in C. elegans.

Frequently Asked Questions (FAQs)

Q1: What is the expected localization of GFP-tagged this compound in C. elegans embryos?

A1: this compound is a core centrosomal protein. You should expect to see GFP-tagged this compound localizing to the centrioles throughout the cell cycle. Additionally, during mitosis, you will observe an accumulation of this compound in the pericentriolar material (PCM), the matrix surrounding the centrioles.[1] The signal will appear as distinct, bright foci within the cell.

Q2: I am not seeing a clear GFP signal. Is this compound a low-expression protein?

Q3: My GFP signal is bleaching very quickly. What can I do?

A3: Photobleaching is a common issue in live fluorescence microscopy. To mitigate this, you can:

  • Reduce laser power: Use the lowest laser power that still provides a detectable signal.

  • Decrease exposure time: Minimize the duration of illumination for each frame.

  • Reduce the frequency of image acquisition: Only image as often as your experimental question requires.

  • Use a more photostable GFP variant: If you are creating a new transgenic line, consider using a more photostable version of GFP.

Q4: The background fluorescence in my images is very high, making it difficult to see the GFP-SPD-2 signal. What is the cause of this?

A4: High background in C. elegans imaging is often due to autofluorescence, particularly from the intestine's lysosome-related gut granules.[3] This autofluorescence can be quite bright and can mask the signal from weakly expressed proteins.

Troubleshooting Guides

Problem 1: Weak or No GFP Signal

Possible Causes & Solutions

CauseSolution
Low expression of GFP-SPD-2 - Use a high-sensitivity detector (e.g., EMCCD or sCMOS camera).- Bin the pixels on your camera to increase the signal-to-noise ratio (at the cost of some spatial resolution).- Use an objective with a high numerical aperture (NA) to collect more light.- Ensure your laser line is optimal for GFP excitation (typically 488 nm).
Out-of-focus signal - this compound localizes to the very small centrosomes. Ensure you are acquiring a Z-stack with sufficient axial resolution to capture these structures.- Use a stable microscope setup to prevent focus drift during time-lapse imaging.
Photobleaching - See Q3 in the FAQ section.- Consider using a spinning disk confocal microscope, which is generally less phototoxic than a laser scanning confocal.
Incorrect filter sets - Ensure you are using a filter set optimized for GFP to maximize signal collection and minimize bleed-through from other fluorescent sources.
Problem 2: High Background/Autofluorescence

Possible Causes & Solutions

CauseSolution
Intestinal Autofluorescence - If possible, try to image embryos at an early stage before significant gut granule formation.- Use a triple band GFP filter set that can help to spectrally separate the GFP signal from the autofluorescence.[3]- Image processing techniques, such as spectral unmixing or background subtraction, can be employed post-acquisition.
Contaminated mounting media - Ensure all buffers and mounting pads are freshly prepared and free of fluorescent contaminants.
Problem 3: Motion Artifacts

Possible Causes & Solutions

CauseSolution
Embryo movement - Ensure proper mounting of the embryos to restrict movement. See the detailed protocol below.- Use a shorter exposure time to "freeze" the motion in each frame.
Centrosome dynamics - Centrosomes can be highly dynamic. Increase the temporal resolution of your imaging (acquire frames more frequently) to accurately capture their movement.
Problem 4: Signs of Phototoxicity

Possible Causes & Solutions

CauseSolution
High illumination intensity - Reduce laser power to the minimum necessary.- Decrease the total illumination dose by reducing exposure time and/or frequency of acquisition.
Cellular stress - Monitor embryos for signs of abnormal development, such as irregular cell division timing or cell death.- If phototoxicity is suspected, reduce the illumination dose and repeat the experiment.

Experimental Protocols

Protocol 1: Mounting C. elegans Embryos for Live Imaging

This protocol is adapted from standard methods for preparing C. elegans embryos for high-resolution live imaging.[4][5][6][7]

Materials:

  • M9 buffer

  • 2% agarose pads on microscope slides

  • Coverslips

  • Mouth pipette with a pulled glass capillary

  • Eyelash tool

  • Gravid adult hermaphrodite worms

Procedure:

  • Prepare a 2% agarose pad on a clean microscope slide.

  • Place a drop of M9 buffer on the slide next to the agarose pad.

  • Pick several gravid adult hermaphrodites into the drop of M9.

  • Carefully cut the worms in half using two 25-gauge needles to release the embryos.

  • Using the eyelash tool, select embryos at the desired developmental stage (e.g., two- to four-cell stage) and move them to a clean area of the M9 drop.

  • With the mouth pipette, carefully transfer the selected embryos with a minimal amount of M9 onto the center of the agarose pad.

  • Gently wick away excess M9 buffer using the edge of a piece of filter paper, being careful not to disturb the embryos.

  • Carefully place a coverslip over the embryos on the agarose pad. The slight compression from the coverslip will help to immobilize the embryos.

  • Seal the edges of the coverslip with melted vaseline to prevent drying.

  • The slide is now ready for imaging.

Visualizations

spd2_localization cluster_cell C. elegans Embryonic Cell cluster_centrosome Centrosome Centrioles Centrioles PCM Pericentriolar Material (PCM) SPD2 GFP-SPD-2 SPD2->Centrioles Constitutive Localization SPD2->PCM Accumulates during Mitosis

Caption: Localization of GFP-tagged this compound within a C. elegans embryonic cell.

troubleshooting_workflow cluster_no_signal Problem: Weak or No Signal cluster_high_background Problem: High Background cluster_artifacts Problem: Artifacts start Start Imaging GFP-SPD-2 check_signal Is the GFP signal clear and localized to centrosomes? start->check_signal cause_low_expression Low Expression? check_signal->cause_low_expression No cause_autofluorescence Autofluorescence? check_signal->cause_autofluorescence High Background cause_motion Motion Artifacts? check_signal->cause_motion Artifacts Present end_good Continue Experiment check_signal->end_good Yes solution_low_expression Increase detector sensitivity Use high NA objective cause_low_expression->solution_low_expression cause_out_of_focus Out of Focus? cause_low_expression->cause_out_of_focus solution_low_expression->check_signal Re-evaluate solution_out_of_focus Acquire Z-stack Check for focus drift cause_out_of_focus->solution_out_of_focus cause_photobleaching_weak Photobleaching? cause_out_of_focus->cause_photobleaching_weak solution_out_of_focus->check_signal Re-evaluate solution_photobleaching_weak Reduce laser power/exposure cause_photobleaching_weak->solution_photobleaching_weak solution_photobleaching_weak->check_signal Re-evaluate solution_autofluorescence Use appropriate filters Image early-stage embryos cause_autofluorescence->solution_autofluorescence solution_autofluorescence->check_signal Re-evaluate solution_motion Improve embryo mounting Decrease exposure time cause_motion->solution_motion cause_phototoxicity Signs of Phototoxicity? cause_motion->cause_phototoxicity solution_motion->check_signal Re-evaluate solution_phototoxicity Reduce illumination dose Monitor embryo health cause_phototoxicity->solution_phototoxicity solution_phototoxicity->check_signal Re-evaluate

Caption: A troubleshooting workflow for live imaging of GFP-tagged this compound.

References

Technical Support Center: Validating a New SPD-2/Cep192 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for validating the specificity of a new antibody against Spindle-defective protein 2 (SPD-2), also known as Centrosomal protein of 192 kDa (Cep192) in humans.

Frequently Asked Questions (FAQs)

Q1: What is this compound/Cep192 and why is antibody validation for it important?

A1: this compound/Cep192 is a crucial protein involved in the regulation of centrosome biogenesis, including centriole duplication and the recruitment of pericentriolar material (PCM).[1][2] Proper validation of antibodies targeting this compound/Cep192 is essential to ensure accurate experimental results, given its dynamic localization and cell cycle-dependent expression.

Q2: What is the expected molecular weight of human this compound/Cep192 in a Western Blot?

A2: The predicted molecular weight of human Cep192 is approximately 192 kDa.[3][4] However, it is often observed to migrate slower on an SDS-PAGE gel.[5] Always compare your results to a well-characterized positive control.

Q3: In which cellular compartments should I expect to see this compound/Cep192 localization in immunofluorescence?

A3: this compound/Cep192 is primarily localized to the centrosome throughout the cell cycle.[6] It can also be found in the nucleus and cytoplasm. During mitosis, its accumulation at the centrosome increases as it plays a key role in recruiting other proteins to the PCM.[2][6]

Q4: Which cell lines are recommended as positive controls for this compound/Cep192 expression?

A4: Several common cell lines express detectable levels of this compound/Cep192. HeLa, HEK-293, and U2OS cells are frequently used and have been shown to be positive for Cep192 in Western Blotting and/or Immunofluorescence experiments.[3][4]

Experimental Validation Workflow

A robust validation of a new this compound/Cep192 antibody should follow a multi-step approach to confirm its specificity and functionality in various applications.

Antibody Validation Workflow cluster_0 Initial Characterization cluster_1 Application-Specific Validation Western Blot Western Blot siRNA Knockdown siRNA Knockdown Western Blot->siRNA Knockdown Immunofluorescence Immunofluorescence siRNA Knockdown->Immunofluorescence Immunoprecipitation Immunoprecipitation Immunofluorescence->Immunoprecipitation Validated Antibody Validated Antibody Immunoprecipitation->Validated Antibody New this compound Antibody New this compound Antibody New this compound Antibody->Western Blot

Caption: A typical workflow for validating a new this compound/Cep192 antibody.

Key Experimental Protocols

Western Blotting

This protocol is designed to verify that the antibody recognizes a protein of the correct molecular weight in cell lysates known to express this compound/Cep192.

Data Presentation: Recommended Antibody Dilutions for Western Blotting

Antibody TypeRecommended Dilution RangePositive Control Cell Lysates
Polyclonal1:1000 - 1:8000HeLa, HEK-293
MonoclonalVaries by clone, consult datasheetU2OS, HeLa

Protocol:

  • Lysate Preparation:

    • Culture HeLa or HEK-293 cells to 80-90% confluency.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of total protein per lane on an 8% SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary this compound/Cep192 antibody at the recommended dilution overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

siRNA-Mediated Knockdown

This is a critical negative control experiment to demonstrate that the signal detected by the antibody is specific to this compound/Cep192.

Protocol:

  • Cell Transfection:

    • Seed HeLa cells to be 30-50% confluent at the time of transfection.

    • Transfect cells with either a validated siRNA targeting Cep192 or a non-targeting scramble siRNA control using a suitable transfection reagent.

  • Protein Extraction and Western Blot:

    • After 48-72 hours post-transfection, harvest the cells and prepare lysates as described in the Western Blotting protocol.

    • Perform Western Blotting to compare the levels of Cep192 in the scramble control and the Cep192 siRNA-treated samples.

    • A significant reduction in the band intensity at the expected molecular weight in the siRNA-treated sample confirms antibody specificity.

Immunofluorescence (IF)

This protocol validates the antibody's ability to detect this compound/Cep192 in its native cellular context and confirm its subcellular localization.

Data Presentation: Recommended Antibody Dilutions for Immunofluorescence

Antibody TypeRecommended Dilution RangePositive Control Cell LinesFixation Method
Polyclonal1:50 - 1:500HeLa, hTERT-RPE14% PFA or Methanol
MonoclonalVaries by clone, consult datasheetU2OS, HeLa4% PFA or Methanol

Protocol:

  • Cell Preparation:

    • Grow HeLa or U2OS cells on glass coverslips to 50-70% confluency.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

    • If using PFA, permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block with 1% BSA in PBST for 30-60 minutes.

    • Incubate with the primary this compound/Cep192 antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount coverslips with a mounting medium containing DAPI to counterstain the nuclei.

    • Image using a confocal microscope. Expect to see bright puncta at the centrosomes.

Immunoprecipitation (IP)

This protocol is used to confirm that the antibody can bind to native this compound/Cep192 and pull it down from a complex protein mixture.

Protocol:

  • Lysate Preparation:

    • Prepare a non-denaturing cell lysate from HeLa or HEK-293 cells.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with the this compound/Cep192 antibody or a negative control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS sample buffer.

  • Analysis:

    • Analyze the eluate by Western Blotting using the same or a different this compound/Cep192 antibody to confirm the presence of the immunoprecipitated protein.

Signaling Pathway

This compound/Cep192 is a key scaffold protein in the centrosome duplication cycle, acting downstream of Polo-like kinase 4 (PLK4).

Centrosome Duplication Pathway cluster_pathway PLK4-Mediated Centriole Duplication PLK4 PLK4 Cep192 This compound/Cep192 PLK4->Cep192 recruits Cep152 Cep152 PLK4->Cep152 recruits Sas6 Sas-6 Cep192->Sas6 facilitates recruitment of Cep152->Sas6 facilitates recruitment of Procentriole Procentriole Assembly Sas6->Procentriole initiates

Caption: Simplified signaling pathway for centrosome duplication involving this compound/Cep192.

Troubleshooting Guide

Issue: Weak or No Signal in Western Blot

Possible CauseSuggestion
Low protein expression in the chosen cell line.Use a positive control cell line known to express this compound/Cep192, such as HeLa or HEK-293.[3][4]
Insufficient antibody concentration.Increase the primary antibody concentration or extend the incubation time to overnight at 4°C.
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for a large protein like Cep192.

Issue: High Background in Western Blot

Possible CauseSuggestion
Antibody concentration is too high.Decrease the primary antibody concentration.
Insufficient blocking.Increase blocking time to 1-2 hours at room temperature. Use 5% BSA instead of milk if high background persists.
Non-specific binding of the secondary antibody.Run a secondary antibody-only control (omit the primary antibody incubation).

Issue: Weak or Diffuse Staining in Immunofluorescence

Possible CauseSuggestion
Suboptimal fixation.Test both 4% PFA and ice-cold methanol fixation, as the epitope accessibility can vary.
Low protein abundance.Use a brighter fluorophore on the secondary antibody or consider a signal amplification method.
Incorrect antibody dilution.Perform a titration of the primary antibody to find the optimal concentration that gives a clear centrosomal signal with low background.
Diffuse nuclear/cytoplasmic staining obscuring centrosomes.The antibody may be recognizing the non-centrosomal pool of this compound/Cep192. Ensure optimal fixation and permeabilization. Compare with a known centrosomal marker.

Issue: Non-specific Bands in Immunoprecipitation

Possible CauseSuggestion
Insufficient washing.Increase the number and duration of washes after antibody-bead-lysate incubation.
Non-specific binding to beads.Pre-clear the lysate with beads before adding the primary antibody.
Antibody cross-reactivity.Validate the antibody's specificity using siRNA knockdown before performing IP.

References

Validation & Comparative

A Comparative Analysis of SPD-2 Function in C. elegans and Drosophila

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Spindle-defective protein 2 (SPD-2) in two key model organisms: the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. Understanding the conserved and divergent roles of this essential centrosomal protein is critical for research in cell division, centriole biology, and the development of novel therapeutic strategies targeting these processes.

Core Functional Comparison: A Tale of Two Centrosomes

This compound is a conserved coiled-coil protein that localizes to the pericentriolar material (PCM) and the centrioles themselves.[1][2] While it plays a central role in centrosome maturation and function in both organisms, significant differences exist in its requirement for centriole duplication.

In C. elegans , this compound is absolutely essential for both major functions of the centrosome: microtubule organization and centriole duplication.[1][2][3] It acts as a scaffold protein, crucial for the recruitment of other key components to the developing centrosome. The localization of this compound to the centrioles is independent of SPD-5, another crucial PCM component, but its accumulation in the broader PCM is codependent with SPD-5.[1] Genetic interaction studies have firmly placed this compound upstream in the centriole duplication pathway, where it is required for the recruitment of the kinase ZYG-1 (the Drosophila Polo-like kinase 4 [Plk4] homolog).[2][4]

In Drosophila , the role of this compound is more nuanced. While it is a component of both the centrioles and the PCM and is involved in recruiting PCM proteins, it is not universally essential for centriole duplication in all cell types.[5] Studies using null mutations have shown that Dthis compound is critical for the recruitment of the PCM to the sperm centriole following fertilization, a process vital for pronuclear fusion.[5] However, in somatic cells, its role in centriole duplication appears to be dispensable, with only a partial reduction in PCM recruitment observed in its absence.[5] Dthis compound is, however, essential for astral microtubule nucleation in neuroblasts and spermatocytes.[6] The regulation of Dthis compound levels is also critical, with APC/C-dependent degradation playing a role in controlling its abundance and ensuring proper centrosome asymmetry in neural stem cells.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound function in both organisms, providing a direct comparison of its characteristics and the effects of its manipulation.

ParameterC. elegans (GFP::this compound)Drosophila (this compound-NG)Reference
Cytoplasmic Diffusion Coefficient ~2.5 µm²/sNot Reported[1]
Centrosomal Levels During Cell Cycle Accumulates gradually at the centrosome during maturation.Levels increase at the start of S-phase and decrease before mitosis.[1][7]
Effect of RNAi/Mutation on Centriole Number Complete failure of centriole duplication.No dramatic decrease in centriole numbers in somatic cells.[2][8]
Effect on PCM Recruitment Essential for the recruitment of SPD-5 and other PCM components.Partially compromised in somatic cells; essential for sperm centriole.[1][5]

Signaling Pathways

The signaling pathways involving this compound in centriole duplication and PCM recruitment are distinct between C. elegans and Drosophila, reflecting the divergent evolution of their regulatory networks.

C. elegans Centriole Duplication Pathway

In C. elegans, this compound is a critical upstream regulator in a hierarchical pathway that governs centriole duplication. It is responsible for recruiting the kinase ZYG-1, which in turn recruits a complex of SAS-5 and SAS-6 to initiate the formation of the daughter centriole. This is followed by the recruitment of SAS-4, which is essential for the proper assembly of the centriolar microtubules.

G SPD2 This compound ZYG1 ZYG-1 (Plk4 homolog) SPD2->ZYG1 recruits SAS5_SAS6 SAS-5/SAS-6 Complex ZYG1->SAS5_SAS6 recruits SAS4 SAS-4 SAS5_SAS6->SAS4 enables recruitment of Centriole Daughter Centriole Formation SAS4->Centriole

C. elegans Centriole Duplication Pathway
Drosophila PCM Recruitment Pathway

In Drosophila, Dthis compound plays a key role in the recruitment of the main PCM scaffold protein, Centrosomin (Cnn). This process is regulated by Polo kinase, which is itself recruited to the centrosome by Dthis compound. The phosphorylation of Cnn by Polo kinase is a critical step for the assembly of a stable PCM scaffold, which then recruits other PCM components, including gamma-tubulin, to nucleate microtubules.

G DSpd2 Dthis compound Polo Polo Kinase DSpd2->Polo recruits Cnn Centrosomin (Cnn) Polo->Cnn phosphorylates PCM PCM Scaffold Assembly Cnn->PCM gammaTubulin γ-Tubulin Ring Complex PCM->gammaTubulin recruits

Drosophila PCM Recruitment Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

RNA Interference (RNAi) in C. elegans

This protocol describes the depletion of this compound expression in C. elegans using the feeding method.

Materials:

  • NGM (Nematode Growth Medium) plates containing ampicillin and IPTG.

  • E. coli strain HT115(DE3) transformed with an L4440 vector containing a this compound cDNA fragment.

  • M9 buffer.

  • Synchronized L1-stage wild-type worms.

Procedure:

  • Inoculate a single colony of the this compound RNAi bacteria into LB medium with ampicillin and grow overnight at 37°C.

  • Seed the NGM/amp/IPTG plates with 100 µl of the overnight culture and allow the lawn to grow for 1-2 days at room temperature.

  • Wash the synchronized L1 worms off their growth plate with M9 buffer.

  • Pellet the worms by centrifugation and resuspend in a small volume of M9.

  • Pipette approximately 50-100 L1 worms onto the center of the this compound RNAi bacterial lawn.

  • Incubate the plates at 20°C.

  • Analyze the progeny of the treated worms for embryonic lethality and defects in cell division, such as the formation of monopolar spindles, which are indicative of failed centrosome duplication.

Immunofluorescence Staining of Drosophila S2 Cells

This protocol outlines the procedure for visualizing Dthis compound localization in cultured Drosophila S2 cells.

Materials:

  • Drosophila S2 cells.

  • Schneider's Drosophila Medium supplemented with 10% FBS.

  • Poly-L-lysine coated coverslips.

  • 4% paraformaldehyde in PBS.

  • PBT (PBS with 0.1% Triton X-100).

  • Blocking solution (PBT with 5% normal goat serum).

  • Primary antibody against Dthis compound.

  • Fluorescently labeled secondary antibody.

  • DAPI.

  • Mounting medium.

Procedure:

  • Plate S2 cells on poly-L-lysine coated coverslips and allow them to adhere for 1-2 hours.

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells three times with PBT for 5 minutes each.

  • Permeabilize the cells with PBT for 10 minutes.

  • Block the cells with blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary anti-Dthis compound antibody diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBT for 10 minutes each.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBT for 10 minutes each in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on a slide using mounting medium and seal.

  • Visualize the cells using a fluorescence microscope.

Workflow for CRISPR/Cas9-mediated Gene Editing of this compound in C. elegans

This diagram illustrates the general workflow for generating a targeted mutation in the this compound gene in C. elegans using CRISPR/Cas9 technology.

G cluster_design Design Phase cluster_injection Microinjection cluster_screening Screening and Isolation sgRNA Design sgRNA targeting this compound InjectionMix Prepare injection mix: - Cas9 plasmid/protein - sgRNA plasmid/RNA - Repair template - Co-injection marker sgRNA->InjectionMix Repair Design repair template (optional, for precise edits) Repair->InjectionMix Inject Inject into gonad of young adult hermaphrodites InjectionMix->Inject ScreenF1 Screen F1 progeny for co-injection marker Inject->ScreenF1 Isolate Isolate individual F1s ScreenF1->Isolate ScreenF2 Screen F2 progeny for desired edit (e.g., by PCR) Isolate->ScreenF2 Homozygose Isolate and homozygose edited lines ScreenF2->Homozygose

CRISPR/Cas9 Workflow for This compound Editing

References

SPD-2 vs. CEP192: A Comparative Guide to the Master Regulators of Centrosome Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Caenorhabditis elegans protein SPD-2 and its human homolog, Centrosomal Protein 192 (CEP192). Both proteins are pivotal in the assembly and function of the centrosome, the primary microtubule-organizing center (MTOC) in animal cells. Understanding their similarities and differences is crucial for research in cell division, cancer biology, and developmental disorders.

Functional and Structural Overview

This compound and CEP192 are highly conserved proteins that act as essential scaffolds for the recruitment of pericentriolar material (PCM) to the centrioles, a process critical for centrosome maturation and microtubule nucleation.[1][2][3] They are also indispensable for centriole duplication, ensuring the bipolarity of the mitotic spindle and the fidelity of chromosome segregation.[3][4]

Structurally, both proteins are characterized by the presence of a conserved "this compound domain" (SP2D), which is composed of two closely spaced AspM-Spd-2-Hydin (ASH) domains.[5][6] This domain is crucial for promoting the assembly of the PCM scaffold. While the overall function is conserved, the number of ASH domains varies between species, with human CEP192 possessing more of these domains than its Drosophila counterpart, suggesting potential for more complex regulation and interactions.[5]

Comparative Performance and Activity

While direct quantitative comparisons of the performance of C. elegans this compound and human CEP192 in identical experimental settings are limited in the literature, their functional equivalence is strongly supported by homologous rescue experiments and the conserved nature of their interacting partners and regulatory mechanisms. The primary role of both proteins is to act as a scaffold to concentrate other PCM components, thereby promoting microtubule nucleation and centrosome maturation.

Depletion of either this compound in C. elegans or CEP192 in human cells leads to severe defects in mitotic spindle assembly, characterized by a failure to recruit key PCM components like γ-tubulin, Pericentrin, and NEDD1.[3][7] This results in diminished microtubule nucleation capacity at the centrosome.[3]

Quantitative Data Summary

The following table summarizes key quantitative data related to human CEP192's interaction with one of its primary binding partners, Aurora A kinase.

Interacting ProteinsOrganismMethodDissociation Constant (Kd)Stoichiometry (N)Reference
CEP192 (506-530) & AURKAHomo sapiensIsothermal Titration Calorimetry (ITC)1.8 ± 0.2 µM0.98 ± 0.01[8]
CEP192 (497-540) & AURKAHomo sapiensIsothermal Titration Calorimetry (ITC)1.0 ± 0.1 µM1.01 ± 0.01[8]

Signaling Pathways and Regulation

Both this compound and CEP192 are upstream regulators in a conserved signaling cascade that governs centrosome maturation. This pathway involves the recruitment and activation of key mitotic kinases, Aurora A (AurA) and Polo-like kinase 1 (Plk1). CEP192 directly binds to AurA and targets it to the centrosome.[9][10] This colocalization and increase in local concentration is thought to promote AurA autophosphorylation and activation.[8] Activated AurA, in conjunction with CEP192, then recruits and activates Plk1. Plk1, in turn, phosphorylates downstream substrates, including CEP192 itself, creating docking sites for other PCM components like the γ-tubulin ring complex (γ-TuRC), which is directly responsible for nucleating microtubules.[7][11]

Centrosome Maturation Signaling Pathway

G CEP192-Mediated Centrosome Maturation Pathway CEP192 CEP192/SPD-2 AurA Aurora A CEP192->AurA Recruits & Binds gTuRC γ-TuRC Recruitment CEP192->gTuRC Provides Docking Site Plk1 Plk1 AurA->Plk1 Recruits & Activates Plk1->CEP192 Phosphorylates PCM_Maturation PCM Maturation & Microtubule Nucleation gTuRC->PCM_Maturation

Caption: A simplified diagram of the CEP192/SPD-2 signaling cascade leading to centrosome maturation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Detect CEP192 Protein Interactions

This protocol describes the immunoprecipitation of a target protein (e.g., CEP192) to identify its interacting partners from a cell lysate.

Materials:

  • Cultured human cells (e.g., HeLa, U2OS)

  • Phosphate-buffered saline (PBS), ice-cold

  • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Primary antibody against the target protein (e.g., rabbit anti-CEP192)

  • Isotype control IgG (e.g., rabbit IgG)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 1x Laemmli sample buffer)

  • Microcentrifuge and magnetic rack

Procedure:

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold IP Lysis Buffer and scrape the cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Pellet the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube.

  • Add the primary antibody (e.g., 2-5 µg of anti-CEP192) or control IgG to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add equilibrated protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads on a magnetic rack and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • After the final wash, remove all supernatant and add Elution Buffer to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.

Co-Immunoprecipitation Workflow

G Co-Immunoprecipitation Workflow Start Cell Lysis Preclear Pre-clear Lysate with Beads Start->Preclear Antibody Incubate with Primary Antibody Preclear->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute Analysis Western Blot Analysis Elute->Analysis

Caption: A flowchart illustrating the major steps in a co-immunoprecipitation experiment.

Microtubule Regrowth Assay

This assay assesses the microtubule nucleation capacity of the centrosome by depolymerizing existing microtubules and observing their regrowth over time.

Materials:

  • Cultured cells grown on coverslips

  • Complete cell culture medium, ice-cold and at 37°C

  • Nocodazole (optional, for complete depolymerization)

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Plate cells on sterile coverslips and allow them to adhere.

  • Depolymerize microtubules by incubating the cells in ice-cold medium for 30-60 minutes. Alternatively, treat with nocodazole (e.g., 10 µM) for 2-4 hours.

  • To initiate microtubule regrowth, wash the cells with warm (37°C) PBS and add pre-warmed complete medium.

  • Fix the cells at various time points after initiating regrowth (e.g., 0, 1, 2, 5, 10 minutes).

  • Permeabilize the fixed cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with primary antibodies to label microtubules (α-tubulin) and centrosomes (γ-tubulin).

  • Wash and incubate with appropriate fluorescent secondary antibodies and DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope and quantify the intensity of the microtubule asters growing from the centrosomes at each time point.

Microtubule Regrowth Assay Workflow

G Microtubule Regrowth Assay Workflow Start Depolymerize Microtubules (Cold/Nocodazole) Regrowth Initiate Regrowth (Warm Medium) Start->Regrowth Fix Fix Cells at Time Points Regrowth->Fix Stain Immunostain for Tubulin & Centrosomes Fix->Stain Image Fluorescence Microscopy Stain->Image Quantify Quantify Aster Intensity Image->Quantify

Caption: A workflow diagram for performing a microtubule regrowth assay to assess centrosomal nucleation.

Conclusion

This compound and its human homolog CEP192 are master regulators of centrosome biogenesis, with highly conserved functions in PCM recruitment and centriole duplication. Their role as scaffolds for the assembly of a functional mitotic spindle places them at the heart of cell division. While subtle differences in their regulation and interaction networks may exist, the fundamental mechanisms are conserved from nematodes to humans. Further quantitative studies directly comparing the activities of these orthologs will be invaluable for a more nuanced understanding of their roles in both normal physiology and disease.

References

Comparative Analysis of SPD-2 Interacting Proteins in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key proteins known to interact with Spindle-defective protein 2 (SPD-2) in the model organism Caenorhabditis elegans. This compound is a conserved centrosomal protein essential for both pericentriolar material (PCM) recruitment and centriole duplication, placing it at the heart of cell division. Understanding its interaction network is crucial for dissecting the molecular mechanisms of centrosome function and identifying potential targets for therapeutic intervention in diseases associated with cell cycle dysregulation, such as cancer.

Key Interacting Proteins and their Functional Significance

The primary interacting partners of this compound are central to the two core functions of the centrosome: PCM assembly and centriole duplication. These interactors include the structural protein SPD-5, and the kinases PLK-1 and ZYG-1. While direct, stable cytoplasmic complexes of this compound with these proteins are not readily observed, their dynamic interactions within the context of the assembling centrosome are critical for its function.[1]

Interacting ProteinFunctional Role in Relation to this compoundExperimental Evidence
SPD-5 A core structural component of the PCM. This compound and SPD-5 are mutually dependent for their localization to the PCM, forming the foundational scaffold.[1]Co-immunoprecipitation, Mass Spectrometry, Fluorescence Correlation Spectroscopy.[1][2][3][4]
PLK-1 (Polo-like kinase 1) A key kinase that regulates PCM assembly. PLK-1 is recruited to the centrosome by this compound, where it then phosphorylates SPD-5 to promote PCM expansion.[1]In vitro binding assays, Mass Spectrometry, Fluorescence Correlation Spectroscopy.[1][4][5]
ZYG-1 (Zygote defective 1) The master regulatory kinase for centriole duplication. This compound is required to recruit ZYG-1 to the centriole, initiating the formation of a new daughter centriole.Genetic interactions, Yeast two-hybrid.

Quantitative Analysis of this compound Interactions

Direct measurement of binding affinities (Kd values) for this compound interactions within the dynamic and complex environment of the centrosome is technically challenging. However, techniques like fluorescence correlation spectroscopy (FCS) have provided valuable insights into the state of these proteins in the cytoplasm.

Studies have shown that in the cytoplasm of C. elegans embryos, this compound exists primarily as a monomer.[1][4] This suggests that the critical interactions driving centrosome assembly do not involve the formation of stable, pre-formed cytoplasmic complexes. Instead, these interactions are thought to occur transiently and are spatially restricted to the site of PCM assembly around the centrioles.[1]

FCS experiments have measured the diffusion coefficients of GFP-tagged this compound in the cytoplasm, providing an indirect measure of its association state.

ConditionDiffusion Coefficient of GFP::this compound (μm²/s)Interpretation
Wild-type cytoplasm~2.5Consistent with a monomeric state.[4][5]
spd-5 (RNAi)~2.5No significant change, indicating a lack of a stable this compound/SPD-5 complex in the cytoplasm.[4][5]
plk-1 (RNAi)~2.2A slight decrease in diffusion, the reason for which is not fully understood but does not support the disruption of a stable complex.[4][5]

These data are based on fluorescence correlation spectroscopy experiments in C. elegans embryos and represent the state of the proteins in the cytoplasm, not necessarily their interaction dynamics within the assembled centrosome.

Signaling Pathways and Logical Relationships

The interactions of this compound are central to a hierarchical signaling and assembly pathway that governs the centrosome cycle.

Centrosome_Cycle cluster_Duplication Centriole Duplication cluster_Maturation PCM Maturation Centriole Centriole SAS-7 SAS-7 Centriole->SAS-7 recruits SPD-2_mat This compound SPD-2_dup This compound ZYG-1 ZYG-1 SPD-2_dup->ZYG-1 recruits SAS-5 SAS-5 ZYG-1->SAS-5 phosphorylates & recruits SAS-6 SAS-6 ZYG-1->SAS-6 phosphorylates & recruits SAS-7->SPD-2_dup recruits New_Centriole Daughter Centriole SAS-5->New_Centriole SAS-6->New_Centriole form cartwheel PLK-1 PLK-1 SPD-2_mat->PLK-1 recruits SPD-5 SPD-5 SPD-2_mat->SPD-5 co-assembles with PLK-1->SPD-5 phosphorylates gamma-tubulin γ-tubulin complexes SPD-5->gamma-tubulin recruits MT_Nucleation Microtubule Nucleation gamma-tubulin->MT_Nucleation

Caption: Centrosome duplication and maturation pathway in C. elegans.

Experimental Workflows

The identification and characterization of this compound interacting proteins rely on a combination of in vivo and in vitro techniques. A general workflow for discovering and validating protein-protein interactions is outlined below.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Quantification Quantitative Analysis Y2H Yeast Two-Hybrid (Y2H) Screen CoIP_WB Co-IP and Western Blot Y2H->CoIP_WB CoIP_MS Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) CoIP_MS->CoIP_WB InVitro In Vitro Binding Assays (e.g., pull-down) CoIP_WB->InVitro FCS Fluorescence Correlation Spectroscopy (FCS) CoIP_WB->FCS SPR Surface Plasmon Resonance (SPR) InVitro->SPR ITC Isothermal Titration Calorimetry (ITC) InVitro->ITC

Caption: General experimental workflow for protein interaction analysis.

Detailed Experimental Protocols

Co-immunoprecipitation (Co-IP) from C. elegans Embryos

This protocol is a generalized procedure for immunoprecipitating a protein of interest and its binding partners from C. elegans embryo extracts.

a. Preparation of Embryo Extract:

  • Grow large-scale liquid cultures of C. elegans.

  • Harvest gravid hermaphrodites and bleach to isolate embryos.

  • Wash embryos extensively with M9 buffer.

  • Resuspend the embryo pellet in lysis buffer (e.g., 50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCl₂, 100 mM KCl, 10% glycerol, 0.05% NP-40, supplemented with protease and phosphatase inhibitors).

  • Lyse embryos by flash-freezing in liquid nitrogen and grinding with a mortar and pestle, or by using a bead beater.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

b. Immunoprecipitation:

  • Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody against the protein of interest (or a tag) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with wash buffer (lysis buffer with a higher salt concentration or increased detergent).

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for analysis by Western blot, or using a more gentle elution for mass spectrometry (e.g., with a low pH buffer or a competing peptide).

c. Analysis:

  • Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting proteins.

  • Mass Spectrometry: The eluted proteins are digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the components of the protein complex.[2]

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to screen for binary protein-protein interactions.

a. Principle: The system utilizes the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H assay, the protein of interest ("bait") is fused to the BD, and a library of potential interacting proteins ("prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ).

b. General Protocol:

  • Vector Construction: Clone the cDNA of the bait protein (e.g., this compound) into a "bait" vector (containing the BD) and a cDNA library into a "prey" vector (containing the AD).

  • Yeast Transformation: Co-transform a suitable yeast strain with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media.

    • Media lacking tryptophan and leucine selects for yeast that have taken up both the bait and prey plasmids.

    • Media also lacking histidine and adenine selects for yeast in which the bait and prey proteins are interacting, leading to the expression of the HIS3 and ADE2 reporter genes.

  • Confirmation: Positive interactions are typically confirmed by re-streaking on selective media and by performing a β-galactosidase assay if the lacZ reporter is used. The identity of the interacting prey protein is determined by sequencing the prey plasmid.

Quantitative Mass Spectrometry

Quantitative mass spectrometry techniques, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), can be combined with Co-IP to identify and quantify the abundance of interacting proteins.

a. Label-Free Quantification (LFQ):

  • Perform Co-IP for the protein of interest and a control (e.g., IgG or a non-related protein).

  • Analyze the eluates by LC-MS/MS.

  • The relative abundance of a protein in the sample is determined by the intensity of its corresponding peptide peaks in the mass spectrometer.

  • Statistical analysis is used to identify proteins that are significantly enriched in the specific Co-IP compared to the control.[1]

b. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):

  • Grow two populations of C. elegans on E. coli that have been cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).

  • Prepare lysates from both populations.

  • Perform a Co-IP of the protein of interest from the "heavy" lysate and a control Co-IP from the "light" lysate.

  • Combine the eluates from both Co-IPs.

  • Analyze the combined sample by LC-MS/MS.

  • True interacting partners will show a high heavy/light ratio, while background contaminants will have a ratio close to 1.

Conclusion

The study of this compound and its interacting partners in C. elegans provides a powerful model for understanding the fundamental processes of centrosome assembly and function. While direct quantitative measurements of binding affinities remain a challenge, the combination of genetic, biochemical, and advanced imaging techniques has elucidated a complex and dynamic network of interactions. This guide provides a framework for researchers to further investigate these interactions and their implications in both normal cell division and disease.

References

SPD-2: A Master Regulator of Centrosome Assembly, Distinguished by its Dual Roles in Centriole Duplication and Pericentriolar Material Scaffolding

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of SPD-2 (Spindle-defective-2), and its human homolog Cep192, reveals its multifaceted and distinct roles in centrosome biology when compared to other key centrosomal proteins. This guide provides a detailed comparison of this compound's functions in centriole duplication, pericentriolar material (PCM) recruitment, and microtubule nucleation, supported by experimental data and detailed methodologies.

This compound/Cep192 stands out as a crucial orchestrator of centrosome biogenesis, acting as a scaffold protein that governs the hierarchical recruitment of other essential factors. Its functions are best understood by comparing its performance and molecular interactions with other critical centrosomal players such as SAS-6, Plk4, Cep152, and γ-tubulin.

Functional Comparison of this compound/Cep192 with Other Centrosomal Proteins

Function This compound/Cep192 SAS-6 Plk4 Cep152 γ-Tubulin
Primary Role Scaffolding for both centriole duplication and PCM recruitment.Essential for cartwheel assembly, the initial step of procentriole formation.Master kinase that triggers centriole duplication.Scaffold protein that recruits Plk4 to the mother centriole.Core component of the γ-TuRC, responsible for microtubule nucleation.
Localization Localizes to both centrioles and the surrounding PCM.[1]Primarily localizes to the base of the procentriole, forming the cartwheel structure.Transiently localizes to the mother centriole to initiate duplication.Localizes to the mother centriole.[2]Concentrated in the PCM, where it forms ring complexes (γ-TuRCs).[3]
Key Interactions Plk4, Cep152, SAS-6, γ-tubulin ring complex (γ-TuRC) components.Self-assembles into a ring structure; interacts with STIL/Ana2.Phosphorylates STIL/Ana2 to promote SAS-6 recruitment.Interacts with Plk4 and Cep192.[2]Forms a complex with GCPs (GCP2-GCP6) to create the γ-TuRC.[4]

This compound/Cep192 in Centriole Duplication: A Comparative Analysis

Centriole duplication is a tightly regulated process ensuring that a cell enters mitosis with exactly two centrosomes. This compound/Cep192 plays a foundational role in this process by recruiting the master regulator kinase, Plk4.

Quantitative Data: Centriole Duplication Efficiency
Experimental Condition Metric Result Reference
Cep192 Depletion Percentage of cells with centriole duplication failureSignificant increase[5]
SAS-6 Depletion Percentage of cells with centriole duplication failureSignificant increase[6]
Cep192 and Cep152 Co-depletion Percentage of cells with centriole duplication failureAlmost complete failure[2]
Plk4 Inhibition Inhibition of centriole overduplicationPotent inhibition[7]

Diagram of the Centriole Duplication Pathway

Centriole_Duplication cluster_G1 G1 Phase cluster_S S Phase Mother_Centriole Mother Centriole Cep192 Cep192 Plk4 Plk4 Cep192->Plk4 recruits Cep152 Cep152 Cep152->Plk4 recruits STIL STIL Plk4->STIL phosphorylates SAS6 SAS6 STIL->SAS6 recruits Procentriole Procentriole Assembly SAS6->Procentriole PCM_Recruitment cluster_Interphase Interphase cluster_Mitosis Mitosis Centrosome_Interphase Centrosome Plk1 Plk1 Cep192 Cep192 Plk1->Cep192 phosphorylates Aurora_A Aurora A Cep192->Aurora_A recruits & activates Pericentrin Pericentrin Cep192->Pericentrin recruits CDK5RAP2 CDK5RAP2 Cep192->CDK5RAP2 recruits Aurora_A->Cep192 phosphorylates gamma_TuRC γ-TuRC Pericentrin->gamma_TuRC recruits CDK5RAP2->gamma_TuRC recruits PCM_Expansion PCM Expansion gamma_TuRC->PCM_Expansion Microtubule_Nucleation Cep192 Cep192 gamma_TuRC γ-TuRC Cep192->gamma_TuRC recruits & anchors alpha_beta_tubulin α/β-tubulin dimers gamma_TuRC->alpha_beta_tubulin templates assembly of Microtubule Microtubule alpha_beta_tubulin->Microtubule polymerize into

References

Confirming the Phenotype of a spd-2 Mutation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the spd-2 gene (spindle-defective-2), and its human ortholog CEP192, lead to severe defects in cell division, primarily due to its critical roles in centrosome duplication and the recruitment of the pericentriolar material (PCM). This guide provides a comparative analysis of the this compound mutant phenotype, with a focus on the model organism Caenorhabditis elegans, and contrasts it with mutations in other key centrosomal proteins, namely ZYG-1 and SPD-5. Experimental data is presented to aid researchers in confirming and characterizing the effects of this compound mutations in their own work.

Phenotypic Comparison of Key Centrosomal Mutants in C. elegans

Mutations in this compound, zyg-1, and spd-5 all result in early embryonic lethality due to failures in the first cell divisions. However, the underlying cellular defects show distinct characteristics that can be used for phenotypic differentiation.

PhenotypeThis compound Mutantzyg-1 Mutantspd-5 Mutant
Embryonic Lethality High penetrance, often approaching 100% in strong alleles at restrictive temperatures.[1]100% embryonic lethality at the restrictive temperature of 24°C for the it25 allele.High penetrance of embryonic lethality.
Centrosome Duplication Fails to recruit ZYG-1 to the centrioles, leading to a failure in the initiation of centriole duplication.Directly required for centriole duplication; its mutation leads to the formation of a monopolar spindle in the second mitosis.Centriole duplication is not defective in spd-5(RNAi) embryos.
PCM Recruitment Severely compromised; fails to recruit essential PCM components like γ-tubulin and SPD-5.PCM recruitment is largely unaffected in the first cell cycle.Essential for PCM assembly; its depletion leads to a failure in the recruitment of other PCM components.
Spindle Formation Formation of a monopolar spindle or acentrosomal spindle poles.A bipolar spindle forms in the first mitosis, but a monopolar spindle forms in the second due to failed centrosome duplication.Failure to form a functional bipolar spindle.
Key Protein Localization This compound protein is absent or non-functional. Fails to recruit ZYG-1, SPD-5, and γ-tubulin to the centrosome.ZYG-1 protein is non-functional, but this compound can still localize to the centriole.SPD-5 fails to localize to the centrosome, and as a consequence, other PCM components, including this compound, also fail to accumulate at the PCM. However, this compound can still localize to the centrioles.

Experimental Protocols

Confirmation of a this compound mutant phenotype typically involves immunofluorescence microscopy to visualize key components of the centrosome and spindle apparatus in early embryos.

Immunofluorescence Staining of C. elegans Embryos

This protocol is adapted from standard methods for whole-mount immunofluorescence of C. elegans embryos.

Materials:

  • M9 Buffer

  • Bleach solution (1M NaOH, 5% Sodium Hypochlorite)

  • Fixation solution (-20°C Methanol)

  • Permeabilization solution (PBST: PBS with 0.1% Tween-20)

  • Blocking solution (PBST with 5% BSA)

  • Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-SPD-2)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Antifade mounting medium

Procedure:

  • Harvesting Embryos: Wash gravid adult hermaphrodites from NGM plates with M9 buffer.

  • Bleaching: Treat the worms with a bleach solution to dissolve the adults and release the embryos.

  • Permeabilization: Wash the embryos with M9 buffer and then fix them in cold methanol at -20°C for at least 10 minutes.

  • Blocking: Rehydrate the embryos in PBST and block with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the embryos with the desired primary antibodies diluted in blocking solution overnight at 4°C.

  • Washing: Wash the embryos extensively with PBST.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature in the dark.

  • DNA Staining: Counterstain the DNA with DAPI.

  • Mounting: Wash the embryos again with PBST and mount them on a slide with antifade mounting medium.

  • Microscopy: Visualize the stained embryos using a confocal or epifluorescence microscope.

Quantification of Centrosome Number and Protein Levels
  • Image Acquisition: Acquire z-stacks of stained embryos using a confocal microscope. Ensure consistent imaging parameters (laser power, gain, etc.) across all samples to be compared.

  • Centrosome Counting: Manually or using image analysis software, count the number of distinct γ-tubulin or this compound foci in each embryo at a specific cell cycle stage (e.g., first mitosis).

  • Quantification of Protein Levels:

    • Define a region of interest (ROI) around each centrosome.

    • Measure the mean or integrated fluorescence intensity of the protein of interest within the ROI.

    • To correct for background fluorescence, measure the intensity of a nearby region in the cytoplasm and subtract it from the centrosomal intensity.

    • Normalize the intensity values to a control protein or to the intensity in wild-type embryos.

Visualizing Key Processes

Genetic Pathway for Centrosome Duplication in C. elegans

The following diagram illustrates the established genetic hierarchy for the core components of the centrosome duplication pathway in C. elegans.

G SPD2 This compound ZYG1 ZYG-1 SPD2->ZYG1 recruits SAS5_SAS6 SAS-5/SAS-6 ZYG1->SAS5_SAS6 recruits SAS4 SAS-4 SAS5_SAS6->SAS4 recruits Centriole New Centriole SAS4->Centriole assembles

Caption: Core centrosome duplication pathway in C. elegans.

Experimental Workflow for Phenotypic Analysis

This diagram outlines the key steps in confirming the phenotype of a suspected this compound mutant.

G cluster_0 Sample Preparation cluster_1 Immunofluorescence cluster_2 Data Acquisition & Analysis Harvest Harvest Embryos Fix Fix & Permeabilize Harvest->Fix Block Blocking Fix->Block Primary Primary Antibody Incubation (e.g., anti-γ-tubulin, anti-SPD-2) Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Image Confocal Microscopy Secondary->Image Quantify Quantify Centrosome Number & Protein Intensity Image->Quantify Compare Compare to Wild-Type & Other Mutants Quantify->Compare

Caption: Workflow for immunofluorescence analysis of centrosomes.

References

The Pivotal Role of SPD-2/Cep192 in Cellular Architecture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spindle-defective protein 2 (SPD-2), and its human homolog Cep192, are highly conserved coiled-coil proteins that play a central role in the orchestration of microtubule-organizing centers (MTOCs), primarily the centrosome. The fidelity of cell division, the establishment of cell polarity, and intracellular transport are all critically dependent on the proper functioning of these proteins. Dysregulation of this compound/Cep192 has been implicated in a variety of human diseases, including cancer and developmental disorders, making it a key target for therapeutic investigation. This guide provides a comparative analysis of the role of this compound/Cep192 in different cell types, supported by experimental data and detailed protocols.

Core Functions Across Cell Types: A Comparative Overview

This compound/Cep192 acts as a master regulator of the centrosome cycle, with two of its most critical functions being centrosome maturation and duplication. While these roles are fundamental across most dividing animal cells, the specific requirements and downstream effects can vary depending on the cell type and its proliferative state.

Centrosome Maturation and Microtubule Nucleation

During the transition from interphase to mitosis, centrosomes undergo a dramatic increase in size and microtubule-nucleating capacity in a process termed maturation. This compound/Cep192 is a key player in this process, acting as a scaffold to recruit a host of other pericentriolar material (PCM) components.[1] A critical interaction is with the Aurora A kinase, which initiates a signaling cascade essential for the recruitment of Polo-like kinase 1 (Plk1) and γ-tubulin ring complexes (γ-TuRCs), the primary machinery for microtubule nucleation.[2][3]

Depletion of Cep192 in human cell lines, such as the osteosarcoma cell line U2OS and the cervical cancer cell line HeLa, leads to a significant reduction in centrosomal γ-tubulin and a corresponding decrease in microtubule nucleation capacity.[4] This results in defects in mitotic spindle assembly, which can lead to chromosome missegregation and aneuploidy, a hallmark of many cancers.

Centriole Duplication

Faithful cell division requires the precise duplication of centrioles to form two functional centrosomes. This compound/Cep192 is essential for this process, acting upstream of key duplication factors. In C. elegans, this compound genetically interacts with ZYG-1, a kinase required for centriole duplication. In human cells, depletion of Cep192 leads to a failure in centriole duplication, resulting in cells with a single centrosome and the formation of monopolar spindles during mitosis.[1]

Differential Roles of this compound/Cep192 in Specific Cell Contexts

The function of this compound/Cep192 is not uniform across all cell types. Its activity is dynamically regulated, and its importance can vary between mitotic, meiotic, and terminally differentiated cells.

Mitotic vs. Differentiated Cells

In rapidly dividing cells, such as those in the early C. elegans embryo or in cancerous cell lines, the centrosome is the dominant MTOC, and this compound/Cep192 function is critical for proliferation.[5] However, in many differentiated cells, the centrosome is often inactivated as the primary MTOC, and non-centrosomal MTOCs take over. For instance, in polarized epithelial cells, the apical membrane becomes a major site of microtubule nucleation.[5]

Studies in C. elegans embryonic intestinal cells have shown that as these cells differentiate, MTOC function is reassigned from the centrosome to the apical membrane.[6] This transition is accompanied by a change in the localization and activity of this compound. Cell fusion experiments have demonstrated that the mitotic state is dominant; fusing a mitotic cell with a differentiated cell leads to the rapid reactivation of the centrosomal MTOC in the differentiated cell, a process dependent on this compound and CDK activity from the mitotic cell.[5][6] This suggests that the activity of this compound is tightly regulated by the cell cycle state.

Cancer Cells vs. Normal Cells

Centrosome abnormalities, both in number and structure, are a common feature of many cancers and are linked to chromosomal instability.[2][3][4][7] Given the central role of Cep192 in centrosome biogenesis, its dysregulation is a likely contributor to tumorigenesis. Hyperactive MTOC function at the centrosome has been associated with invasive behavior in tumor cells.[8]

While direct quantitative comparisons of Cep192 expression and activity between a wide range of tumor types and their normal counterparts are still an active area of research, studies have shown that Cep192 is indispensable for the proliferation of certain cancer cell lines.[9] For example, depletion of Cep192 in U2OS and HeLa cells leads to severe mitotic defects and cell cycle arrest.[1] Furthermore, in hepatocellular carcinoma (HCC), increased Cep192 expression is associated with a more advanced tumor stage and poorer patient outcomes.[9] In breast cancer, centrosome amplification is a predictor of tumor aggressiveness, and given Cep192's role in centriole duplication, its overexpression could be a contributing factor.[4]

Neuronal Cells

In post-mitotic neurons, the centrosome is no longer the primary MTOC. Instead, microtubule nucleation occurs at various non-centrosomal sites, including the Golgi apparatus and along the axon and dendrites. While the specific role of Cep192 in mature neurons is not as well-characterized as in dividing cells, its involvement in regulating microtubule dynamics suggests it may play a role in neuronal development, such as axon guidance and migration. The reassignment of MTOC function from the centrosome in differentiated cells like neurons highlights the dynamic nature of microtubule organization and the context-dependent roles of proteins like Cep192.[6]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound/Cep192 depletion in different cell types.

Cell LineTreatmentParameter MeasuredResultReference
U2OS Cep192 siRNACentrosomal γ-tubulin intensity~50% reduction[4]
U2OS Cep192 siRNACentrosomal Pericentrin intensity~45% increase[10]
HeLa Cep192 RNAiMitotic cells with spindle defectsSignificant increase
HeLa Cep192 RNAiCentriole number per cellFailure to duplicate (majority with <4)
U2OS Cep192 siRNACell axial ratio (length/width)~40% increase[10]
U2OS Cep192 siRNACell migration (scratch assay)Significantly impaired[10]
Organism/Cell TypeConditionParameter MeasuredResultReference
C. elegans This compound mutantCentrosome maturationDefective
C. elegans This compound mutantCentriole duplicationDefective
D. melanogaster This compound mutantMitotic PCM recruitmentAbolished[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to investigate the function of this compound/Cep192.

Quantitative Immunofluorescence of Centrosomal Proteins

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20)

  • Primary antibodies (e.g., rabbit anti-Cep192, mouse anti-γ-tubulin)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope with a CCD camera

Procedure:

  • Cell Culture and Treatment: Plate cells on sterile coverslips in a petri dish and culture under standard conditions. Perform experimental treatments (e.g., siRNA transfection) as required.

  • Fixation: Wash cells briefly with PBS. Fix the cells using the desired method (e.g., 10 minutes in 4% paraformaldehyde at room temperature, or 10 minutes in ice-cold methanol at -20°C). The choice of fixative can impact antigen recognition.

  • Permeabilization: If using a paraformaldehyde fixative, wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is not necessary if using methanol fixation.

  • Blocking: Wash cells three times with PBS and then block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies to their optimal concentration in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer, protecting them from light. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Wash the coverslips three times for 5 minutes each with PBS-Tween. Incubate with DAPI solution for 5 minutes. Perform a final wash and then mount the coverslips onto microscope slides using mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, gain). Use image analysis software (e.g., ImageJ/Fiji) to measure the fluorescence intensity of the protein of interest at the centrosome, which can be identified by a co-stain for a centrosomal marker like γ-tubulin or Pericentrin.

Microtubule Regrowth Assay

This assay is used to assess the microtubule nucleation capacity of centrosomes.

Materials:

  • Cells grown on coverslips

  • Ice-cold culture medium

  • Warm (37°C) culture medium

  • Fixative (e.g., ice-cold methanol)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • Other reagents for immunofluorescence as described above

Procedure:

  • Microtubule Depolymerization: Place the dish of cells on ice and incubate with ice-cold medium for 30-60 minutes to depolymerize the microtubule network.

  • Microtubule Regrowth: To initiate microtubule regrowth, quickly replace the cold medium with warm (37°C) medium.

  • Time Points: Fix the cells at various time points after adding the warm medium (e.g., 0, 30, 60, 120 seconds). A time point of 0 seconds (fixation immediately after adding warm medium) serves as a control for complete depolymerization.

  • Immunofluorescence: Perform immunofluorescence staining for α-tubulin to visualize the newly formed microtubule asters emanating from the centrosomes.

  • Analysis: Quantify the number and length of microtubules in the asters at each time point to determine the rate of microtubule nucleation.

In Situ Proximity Ligation Assay (PLA)

PLA is a powerful technique to visualize and quantify protein-protein interactions within intact cells. This can be used to confirm the interaction between this compound/Cep192 and its binding partners, such as Aurora A or Plk1.

Materials:

  • Commercial PLA kit (e.g., Duolink® In Situ PLA Reagents)

  • Primary antibodies raised in different species (e.g., rabbit anti-Cep192, mouse anti-Aurora A)

  • Other reagents for immunofluorescence as described above

Procedure:

  • Cell Preparation and Antibody Incubation: Prepare and fix cells as for standard immunofluorescence. Incubate with the two primary antibodies simultaneously.

  • PLA Probe Incubation: After washing, incubate with the PLA probes, which are secondary antibodies conjugated to oligonucleotides.

  • Ligation: Add the ligation solution, which contains a ligase that will circularize the oligonucleotides if the PLA probes are in close proximity (<40 nm).

  • Amplification: Add the amplification solution containing a polymerase that will perform rolling circle amplification of the circularized DNA, creating a long DNA product.

  • Detection: Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA, resulting in a bright fluorescent spot.

  • Imaging and Analysis: Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope. The number of dots per cell can be quantified to provide a measure of the extent of the protein-protein interaction.

Visualizing this compound/Cep192 Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound/Cep192 function.

G cluster_0 Centrosome Maturation Signaling Pathway Cep192 Cep192/SPD-2 AuroraA Aurora A Kinase Cep192->AuroraA Recruits & Activates gammaTuRC γ-Tubulin Ring Complex (γ-TuRC) Cep192->gammaTuRC Recruits Plk1 Plk1 AuroraA->Plk1 Activates Plk1->Cep192 Phosphorylates MT_Nucleation Microtubule Nucleation gammaTuRC->MT_Nucleation Mediates

Caption: Signaling cascade for centrosome maturation initiated by this compound/Cep192.

G cluster_1 Workflow for Quantitative Immunofluorescence Start Start: Cells on Coverslips Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.5% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-Cep192, anti-γ-tubulin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescently-labeled) PrimaryAb->SecondaryAb Mounting DAPI Stain & Mounting SecondaryAb->Mounting Imaging Image Acquisition (Fluorescence Microscope) Mounting->Imaging Analysis Image Analysis (Quantify Centrosomal Intensity) Imaging->Analysis End End: Quantitative Data Analysis->End

Caption: Experimental workflow for quantifying centrosomal protein levels.

G cluster_2 Functional Relationships of this compound/Cep192 cluster_Functions cluster_Downstream SPD2 This compound / Cep192 CentrosomeMaturation Centrosome Maturation SPD2->CentrosomeMaturation Initiates CentrioleDup Centriole Duplication SPD2->CentrioleDup Required for SpindleAssembly Mitotic Spindle Assembly CentrosomeMaturation->SpindleAssembly CellPolarity Cell Polarity & Migration CentrosomeMaturation->CellPolarity CentrioleDup->SpindleAssembly ChromosomeSeg Accurate Chromosome Segregation SpindleAssembly->ChromosomeSeg

References

Unraveling the Conserved and Divergent Roles of SPD-2/CEP192 in Centrosome Biology: A Cross-Species Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional conservation of key cellular regulators across species is paramount. This guide provides a comparative analysis of the Spindle-defective protein 2 (SPD-2), and its human ortholog CEP192, a critical regulator of centrosome biogenesis and function. While direct cross-species complementation data is limited in published literature, this guide synthesizes findings from studies in Caenorhabditis elegans, Drosophila melanogaster, and humans to offer insights into the conserved and divergent functions of this essential protein.

This compound/CEP192 is a cornerstone of centrosome assembly, playing a pivotal role in both the duplication of centrioles and the recruitment of the surrounding pericentriolar material (PCM).[1][2][3] Errors in the function of this protein can lead to defects in mitotic spindle formation, genomic instability, and have been associated with developmental disorders and cancer.[2] This guide will delve into the known functions of this compound orthologs, their domain architecture, and their place in the intricate signaling pathways that govern cell division.

Comparative Functional Analysis of this compound Orthologs

While a direct rescue of a C. elegans this compound mutant with a human CEP192 transgene has not been extensively documented in publicly available research, a comparison of their functions within their native cellular environments reveals a high degree of conservation in their core responsibilities. The following table summarizes the key functions of this compound orthologs across different model organisms.

Function C. elegans (this compound) Drosophila melanogaster (this compound) Humans (CEP192)
Centriole Duplication Essential for centriole duplication.[4]Implicated in centriole duplication, though some studies suggest it may be dispensable in certain cell types.Required for centriole duplication.[1][2]
PCM Recruitment Crucial for the recruitment of PCM components, including SPD-5 and γ-tubulin.[1][4]Recruits PCM to the sperm centriole and is essential for mitotic PCM assembly.A major regulator of PCM recruitment and centrosome maturation.[1][2][3]
Mitotic Spindle Assembly Required for the formation of a functional bipolar mitotic spindle.[4]Essential for proper mitotic spindle organization.Required for mitotic spindle assembly.[1]
Protein Interactions Interacts with SPD-5 for its localization to the PCM.[1]Interacts with Polo-like kinase 1 (Plk1) and is involved in the recruitment of Cnn.Mutually dependent on Pericentrin for localization to mitotic centrosomes and required for NEDD1 recruitment.[1][2] Also interacts with Plk4.[5]

Experimental Methodologies

The findings presented in this guide are based on a variety of established experimental protocols. Below are outlines of the key techniques used to elucidate the function of this compound/CEP192.

RNA Interference (RNAi)
  • Objective: To deplete the this compound/CEP192 protein in cells or organisms to observe the resulting phenotype.

  • General Protocol:

    • Design and synthesize double-stranded RNA (dsRNA) or small interfering RNA (siRNA) targeting the this compound/Cep192 mRNA.

    • Introduce the dsRNA/siRNA into the model system. For C. elegans, this is often achieved by feeding the worms bacteria expressing the dsRNA. For cultured cells, transfection methods are used.

    • Allow time for the endogenous mRNA to be degraded.

    • Analyze the treated organisms or cells for defects in cell division, such as embryonic lethality, abnormal spindle formation, or failed centrosome duplication, often using immunofluorescence microscopy.

Immunofluorescence Microscopy
  • Objective: To visualize the subcellular localization of this compound/CEP192 and other centrosomal proteins.

  • General Protocol:

    • Fix cells or embryos to preserve their cellular structure.

    • Permeabilize the cell membranes to allow antibody access.

    • Incubate with primary antibodies specific to this compound/CEP192 and other proteins of interest (e.g., γ-tubulin, pericentrin).

    • Incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.

    • Mount the samples and visualize them using a fluorescence or confocal microscope.

Transgenesis and Rescue Experiments
  • Objective: To express a wild-type or modified version of a gene in a mutant background to see if it can "rescue" the mutant phenotype.

  • General Protocol:

    • Create a transgenic construct containing the gene of interest (e.g., human CEP192) often fused to a fluorescent reporter like GFP.

    • Introduce this construct into the germline of the mutant organism (e.g., C. elegans this compound mutant).

    • Establish a stable transgenic line.

    • Analyze the transgenic animals to determine if the wild-type phenotype is restored. Quantitative measures such as hatching rate, centrosome number, and proper chromosome segregation are assessed.

Signaling Pathways and Experimental Workflows

The regulation and function of this compound/CEP192 are embedded in complex cellular pathways. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow for a cross-species complementation assay and the core signaling cascade for centrosome maturation involving this compound.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis construct Generate Transgene (e.g., Human CEP192::GFP) injection Microinject Transgene into Mutant Germline construct->injection mutant C. elegans This compound Mutant mutant->injection screening Screen for Transgenic Progeny injection->screening phenotype Assess Phenotype Rescue: - Embryonic Viability - Centrosome Duplication - Spindle Formation screening->phenotype imaging Microscopy: - GFP Localization - Immunofluorescence screening->imaging

Caption: A generalized workflow for a cross-species complementation assay.

centrosome_maturation_pathway cluster_prophase Mitotic Entry cluster_centrosome Centrosome Plk1 Plk1/PLK1 SPD2_CEP192 This compound / CEP192 Plk1->SPD2_CEP192 Phosphorylation AuroraA Aurora A AuroraA->SPD2_CEP192 Activation PCM_Scaffold PCM Scaffold Assembly (SPD-5, Pericentrin, Cnn) SPD2_CEP192->PCM_Scaffold Recruitment gTuRC γ-Tubulin Ring Complex (γ-TuRC) Recruitment PCM_Scaffold->gTuRC MT_Nucleation Microtubule Nucleation gTuRC->MT_Nucleation

Caption: A simplified signaling pathway for centrosome maturation involving this compound/CEP192.

Conclusion

The available evidence strongly suggests that this compound/CEP192 is a functionally conserved protein at the heart of centrosome assembly and function. While species-specific differences in its regulation and interaction partners exist, its core roles in centriole duplication and PCM recruitment are fundamental across C. elegans, Drosophila, and humans. Future research involving direct cross-species complementation assays will be invaluable in dissecting the precise molecular mechanisms that are conserved and those that have diverged through evolution. Such studies will not only enhance our understanding of fundamental cell biology but also provide a broader context for the development of therapeutics targeting cell division processes.

References

A Comparative Analysis of spd-2 Gene Mutations and Their Impact on Centrosome Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of various mutations in the spd-2 gene, a critical regulator of centrosome assembly and function. This report synthesizes key experimental findings, presents quantitative data for objective comparison, and provides detailed methodologies for the cited experiments.

The spindle-defective 2 (this compound) gene, and its human ortholog CEP192, plays a pivotal role in the orchestration of cell division. It is integral to centrosome maturation, the process by which centrosomes recruit pericentriolar material (PCM) to nucleate microtubules and form a functional bipolar spindle. Mutations in this compound can lead to severe defects in cell division, highlighting its importance in cellular and developmental biology. This guide provides a comparative overview of the effects of different this compound mutations in the model organisms Caenorhabditis elegans and Drosophila melanogaster, offering valuable insights for researchers investigating centrosome biology and its implications in disease.

Comparative Analysis of this compound Mutant Alleles in C. elegans

A study by O'Rourke and colleagues identified several temperature-sensitive (ts) alleles of this compound in C. elegans, which exhibit distinct phenotypes at the restrictive temperature. These mutations lead to failures in various stages of the first embryonic division, providing a valuable toolset to dissect the specific functions of this compound.

Mutant AlleleAmino Acid ChangeKey Phenotypic Defects at Restrictive Temperature (26°C)
This compound(or293)G564EFailure of pronuclear migration, failed spindle assembly, cytokinesis failure.
This compound(or454)S488FFailure of pronuclear migration, failed spindle assembly, cytokinesis failure.
This compound(or493)G564EFailure of pronuclear migration, failed spindle assembly, cytokinesis failure.
This compound(or655)A65VFailure of pronuclear migration, failed spindle assembly, cytokinesis failure.

Table 1: Phenotypic comparison of temperature-sensitive this compound alleles in C. elegans. All listed alleles display a maternal-effect embryonic lethal phenotype at the restrictive temperature. The phenotypic descriptions are based on DIC time-lapse microscopy.

Analysis of Specific Point Mutations in Drosophila melanogaster this compound

Research in Drosophila has provided detailed insights into the structure-function relationship of the this compound protein. Specific point mutations within the conserved this compound/CEP192 domain (SP2D) have been shown to disrupt its function in promoting the assembly of the PCM scaffold.

MutationPhenotypeQuantitative Effect
P817DPerturbed PCM scaffold assemblySignificantly reduced ability of the C-terminal region of this compound to form high-molecular-weight complexes upon phosphorylation by PLK1 in vitro.
F822DStrongly perturbed PCM scaffold assemblyStrongly perturbed ability of the C-terminal region of this compound to form high-molecular-weight complexes upon phosphorylation by PLK1 in vitro. In vivo, this substitution perturbs scaffold assembly to a similar extent as deleting the entire SP2D domain.

Table 2: Effects of point mutations in the SP2D domain of Drosophila this compound. These mutations highlight the importance of specific residues for the self-assembly of the this compound scaffold.

Signaling Pathway and Experimental Workflow

To visualize the central role of this compound in centrosome maturation and the general workflow for analyzing this compound mutant phenotypes, the following diagrams are provided.

spd2_pathway cluster_upstream Upstream Regulators cluster_core Centrosome Maturation cluster_downstream Downstream Effects PLK1 PLK-1/Polo Kinase SPD2 This compound/CEP192 PLK1->SPD2 Phosphorylates & Activates SPD5 SPD-5/Cdk5Rap2 SPD2->SPD5 Recruits PCM PCM Scaffold Assembly SPD2->PCM gTUB γ-Tubulin Ring Complexes SPD5->gTUB Recruits SPD5->PCM MT Microtubule Nucleation gTUB->MT PCM->MT Spindle Bipolar Spindle Formation MT->Spindle

Caption: this compound signaling pathway in centrosome maturation.

experimental_workflow mutagenesis Mutagenesis (e.g., EMS for C. elegans) screening Screen for Temperature-Sensitive Lethal Phenotypes mutagenesis->screening imaging Live-Cell Imaging (DIC) & Immunofluorescence screening->imaging quantification Quantitative Analysis (Phenotype Penetrance, etc.) imaging->quantification comparison Comparative Analysis of Alleles quantification->comparison

Caption: Experimental workflow for analyzing this compound mutations.

Experimental Protocols

C. elegans Temperature-Sensitive Mutant Analysis

a. Culturing and Temperature Shift:

  • C. elegans strains carrying temperature-sensitive this compound alleles are maintained at the permissive temperature of 15°C on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • To induce the mutant phenotype, L4 larvae are shifted to the restrictive temperature of 26°C and allowed to develop into adults and lay eggs.

b. Live-Cell Imaging:

  • Embryos from adult hermaphrodites at the restrictive temperature are mounted on a 3% agarose pad in M9 buffer on a glass slide and sealed with a coverslip and petroleum jelly.

  • Differential Interference Contrast (DIC) microscopy is used to observe the first embryonic division. Time-lapse images are captured to monitor events such as pronuclear migration, nuclear envelope breakdown (NEBD), spindle formation, and cytokinesis.

c. Immunofluorescence Staining for Centrosomes:

  • Embryos are permeabilized using a freeze-crack method.

  • Primary antibodies against key centrosomal components (e.g., γ-tubulin, SPD-5) are used to visualize the centrosomes.

  • Fluorescently labeled secondary antibodies are used for detection.

  • Embryos are mounted with an anti-fade mounting medium containing DAPI to stain the DNA.

  • Images are acquired using a confocal microscope.

Drosophila S2 Cell Culture and Analysis

a. Cell Culture and Transfection:

  • Drosophila S2 cells are cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum at 25°C.

  • Plasmids encoding GFP-tagged wild-type or mutant this compound are transfected into the S2 cells using a suitable transfection reagent.

b. Immunofluorescence Staining:

  • Transfected S2 cells are plated on concanavalin A-coated coverslips.

  • Cells are fixed with 4% paraformaldehyde in PBS.

  • Permeabilization is carried out with PBS containing 0.1% Triton X-100.

  • Cells are incubated with primary antibodies against components of the PCM (e.g., Cnn, γ-tubulin).

  • Fluorescently labeled secondary antibodies are used for visualization.

  • Coverslips are mounted on slides with a DAPI-containing mounting medium.

c. Quantitative Analysis of PCM Scaffold Assembly:

  • Fluorescence intensity of PCM components at the centrosome is measured using imaging software (e.g., ImageJ/Fiji).

  • The total fluorescence intensity of a PCM protein at the centrosome is calculated and compared between cells expressing wild-type and mutant this compound.

This guide provides a foundational comparison of the effects of different this compound mutations. Further research, including more detailed quantitative analysis of the C. elegans alleles and the investigation of additional mutations, will continue to illuminate the multifaceted role of this essential protein in cell division.

Validation of SPD-2/STAP-2 as a Therapeutic Target in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Signal-Transducing Adaptor Protein 2 (STAP-2), also referred to as SPD-2, as a therapeutic target in oncology, primarily focusing on prostate cancer. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative therapeutic strategies.

Introduction to this compound/STAP-2

Signal-Transducing Adaptor Protein 2 (STAP-2) is an adaptor protein that plays a crucial role in various intracellular signaling pathways. It contains a pleckstrin homology (PH) domain, an SH2 domain, and a STAT3-binding motif.[1] STAP-2 is implicated in the progression of several cancers, including breast, prostate, and lung cancer, by modulating key oncogenic signaling cascades.[1] Its role in stabilizing the Epidermal Growth Factor Receptor (EGFR) and enhancing Signal Transducer and Activator of Transcription 3 (STAT3) signaling makes it a compelling target for therapeutic intervention.[1]

The this compound/STAP-2 Signaling Pathway

STAP-2 functions as a critical node in cancer cell signaling. In prostate cancer cells, STAP-2 interacts with and stabilizes EGFR, preventing its degradation and thereby prolonging its downstream signaling. This leads to the activation of pro-proliferative and anti-apoptotic pathways, including the RAS/MAPK and PI3K/AKT pathways. Furthermore, STAP-2 directly binds to STAT3, enhancing its activation and the subsequent transcription of genes involved in cell proliferation and survival. In breast cancer, STAP-2 interacts with Breast Tumor Kinase (BRK) to promote STAT3-dependent cell proliferation.[1]

STAP-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 c_CBL c-CBL EGFR->c_CBL Recruits Proteasome Proteasomal Degradation EGFR->Proteasome Degradation STAP2 This compound/STAP-2 STAP2->EGFR Stabilizes BRK BRK STAP2->BRK Interacts STAP2->STAT3 Activates STAP2->c_CBL Inhibits BRK->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT AKT->Gene Inhibits Apoptosis STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Ub Ubiquitin c_CBL->Ub Adds Ub->EGFR Tags for Degradation STAT3_dimer->Gene Promotes EGF EGF EGF->EGFR Binds shRNA Knockdown Workflow start Start seed_cells Seed DU145 Cells start->seed_cells transduce Transduce with Lentiviral shRNA seed_cells->transduce select Select with Puromycin transduce->select expand Expand Resistant Colonies select->expand validate Validate Knockdown (qRT-PCR, Western Blot) expand->validate end End validate->end Co-IP Workflow start Start cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation with anti-STAP-2 Antibody pre_clearing->immunoprecipitation washing Washing immunoprecipitation->washing elution Elution washing->elution western_blot Western Blot for EGFR elution->western_blot end End western_blot->end Xenograft Model Workflow start Start cell_prep Prepare DU145 Cells start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_monitoring Monitor Tumor Growth implantation->tumor_monitoring treatment Administer 2D5 Peptide or Vehicle tumor_monitoring->treatment data_collection Measure Tumor Volume and Body Weight treatment->data_collection analysis Data Analysis and Tumor Excision data_collection->analysis end End analysis->end

References

SPD-2/CEP192: A Comparative Analysis of its Dual Roles in Cellular Integrity and Malignancy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted functions of Spindle Defective 2 (SPD-2), also known as Centrosomal Protein 192 (CEP192). This document provides a comparative analysis of this compound/CEP192's physiological roles in normal cells versus its pathological contributions to cancerous cells, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

I. Introduction: The Centrosomal Architect in Health and Disease

This compound/CEP192 is a cornerstone protein in the intricate process of cell division. In normal, healthy cells, it functions as a master regulator of the centrosome, the primary microtubule-organizing center (MTOC). Its meticulous orchestration of centrosome maturation and bipolar spindle assembly ensures the faithful segregation of chromosomes, a process paramount to maintaining genomic stability. However, the very mechanisms that this compound/CEP192 governs in normal cellular function are often hijacked and dysregulated in cancer. In cancerous cells, altered expression and activity of this compound/CEP192 contribute to genomic instability, a hallmark of cancer, and are increasingly implicated in tumor progression and poor patient outcomes. This guide provides a detailed comparison of the function of this compound/CEP192 in these two contrasting cellular landscapes.

II. Functional Comparison: Normal vs. Cancerous Cells

The function of this compound/CEP192 diverges significantly between normal and cancerous cells, shifting from a tightly regulated architect of cell division to a contributor to chaotic and uncontrolled proliferation.

In Normal Cells: A Guardian of Genomic Fidelity

In healthy cells, this compound/CEP192 is indispensable for the proper execution of mitosis. Its primary functions include:

  • Centrosome Maturation: At the onset of mitosis, this compound/CEP192 accumulates at the centrosomes. It acts as a scaffold, recruiting a host of other essential proteins, including Pericentrin, γ-tubulin, Aurora A kinase, and Polo-like kinase 1 (Plk1). This recruitment process is critical for the maturation of centrosomes, enhancing their ability to nucleate microtubules.

  • Bipolar Spindle Assembly: By recruiting and activating key mitotic kinases like Aurora A and Plk1 at the centrosome, this compound/CEP192 initiates a signaling cascade essential for the formation of a bipolar mitotic spindle. This structure is crucial for the precise alignment and subsequent segregation of chromosomes into two daughter cells.

  • Cell Cycle Regulation: The activity of this compound/CEP192 is tightly regulated throughout the cell cycle, ensuring that centrosome duplication and maturation occur only once per cell cycle, thereby preventing the formation of abnormal spindle structures.

In Cancerous Cells: An Agent of Genomic Chaos

In the context of cancer, the role of this compound/CEP192 is dramatically altered, contributing to the malignant phenotype through:

  • Overexpression and Gene Amplification: this compound/CEP192 is frequently overexpressed in a wide range of human cancers, including hepatocellular carcinoma, ovarian cancer, and lung cancer.[1] This overexpression is often a result of gene amplification, a common event in tumor progression.[2][3][4]

  • Promotion of Genomic Instability: Elevated levels of this compound/CEP192 can lead to centrosome amplification (the presence of more than two centrosomes), which can result in the formation of multipolar spindles.[1] While this can lead to cell death, some cancer cells can cluster these extra centrosomes, leading to aneuploidy (an abnormal number of chromosomes) in the daughter cells, a key driver of tumorigenesis.[5][6][7]

  • Correlation with Poor Prognosis: Studies across various cancer types have demonstrated a strong correlation between high this compound/CEP192 expression and poor clinical outcomes, including increased tumor stage, higher recurrence rates, and decreased overall survival.[1]

  • Immunosuppressive Tumor Microenvironment: Recent research suggests that high CEP192 expression is associated with an immunosuppressive tumor microenvironment, potentially by influencing cytokine signaling pathways.[1] This can hinder the body's natural anti-tumor immune response.

III. Quantitative Data Presentation

The differential expression of this compound/CEP192 between normal and cancerous tissues is a key indicator of its role in malignancy. The following tables summarize the mRNA expression levels of CEP192 in several cancer types compared to their normal tissue counterparts, based on data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) projects.

Cancer TypeNormal Tissue (TPM)Primary Tumor (TPM)Fold Change (Tumor vs. Normal)p-value
Breast Invasive Carcinoma (BRCA)
Data from UALCAN
Lung Adenocarcinoma (LUAD) ~15~25~1.67< 0.001
Data from UALCAN
Ovarian Serous Cystadenocarcinoma (OV) ~12~28~2.33< 0.001
Data from UALCAN
Hepatocellular Carcinoma (LIHC) ~10~20~2.00< 0.001
Data from UALCAN

TPM: Transcripts Per Million. Data is illustrative and based on publicly available datasets. For the most accurate and up-to-date information, please refer to the UALCAN database.[8]

IV. Signaling Pathways

The function of this compound/CEP192 is intricately linked to complex signaling pathways that differ in their regulation and output in normal versus cancerous cells.

Normal Mitotic Signaling Pathway

In a normal mitotic cell, this compound/CEP192 is at the heart of a tightly controlled cascade of events leading to successful cell division.

Normal_SPD2_Pathway cluster_G2_M G2/M Transition cluster_Centrosome Centrosome cluster_Spindle Mitotic Spindle Plk1_activation Plk1 Activation SPD2 This compound/CEP192 Plk1_activation->SPD2 recruits AuroraA_activation Aurora A Activation AuroraA_activation->SPD2 recruits Pericentrin Pericentrin SPD2->Pericentrin recruits g_Tubulin γ-Tubulin Ring Complex SPD2->g_Tubulin recruits AuroraA Aurora A SPD2->AuroraA binds & activates Plk1 Plk1 SPD2->Plk1 binds & activates MT_Nucleation Microtubule Nucleation g_Tubulin->MT_Nucleation AuroraA->Plk1 activates Plk1->SPD2 phosphorylates Bipolar_Spindle Bipolar Spindle Formation MT_Nucleation->Bipolar_Spindle Chromosome_Segregation Accurate Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation

Caption: this compound/CEP192 signaling in a normal mitotic cell.

Dysregulated Signaling in Cancerous Cells

In cancerous cells, the overexpression of this compound/CEP192 leads to a hyperactive and dysregulated signaling cascade, contributing to genomic instability.

Cancer_SPD2_Pathway cluster_Cancer_Cell Cancer Cell Gene_Amplification CEP192 Gene Amplification SPD2_Overexpression This compound/CEP192 Overexpression Gene_Amplification->SPD2_Overexpression Centrosome_Amplification Centrosome Amplification SPD2_Overexpression->Centrosome_Amplification Multipolar_Spindle Multipolar Spindle Formation Centrosome_Amplification->Multipolar_Spindle Aneuploidy Aneuploidy Multipolar_Spindle->Aneuploidy Genomic_Instability Genomic Instability Aneuploidy->Genomic_Instability Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression

Caption: Dysregulated this compound/CEP192 pathway in a cancerous cell.

V. Experimental Protocols

To facilitate further research into the roles of this compound/CEP192, this section provides detailed methodologies for key experiments.

A. Quantitative Real-Time PCR (qRT-PCR) for CEP192 mRNA Expression

This protocol details the steps for quantifying the mRNA levels of CEP192 in normal and cancerous tissue samples.

1. RNA Extraction:

  • Isolate total RNA from fresh-frozen tissue samples or cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity. A 260/280 ratio of ~2.0 is desirable.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • The reaction is typically carried out at 25°C for 5 min, 46°C for 20 min, and inactivated at 95°C for 1 min.

3. qRT-PCR:

  • Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for CEP192 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

  • CEP192 Primer Sequences (Example):

    • Forward: 5'-AGAGGAGCTGCAGGAGATGA-3'

    • Reverse: 5'-TCTGCCTCCTTTGCTTCATC-3'

  • Perform the reaction on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • A melt curve analysis should be performed at the end of the amplification to ensure the specificity of the PCR product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for CEP192 and the reference gene in each sample.

  • Calculate the relative expression of CEP192 using the ΔΔCt method, normalizing the expression of CEP192 to the reference gene and comparing the cancerous samples to the normal controls.

B. Immunofluorescence Staining for this compound/CEP192 Localization and Quantification

This protocol describes the visualization and quantification of this compound/CEP192 protein at the centrosomes of cultured cells.

1. Cell Culture and Fixation:

  • Culture cells (e.g., HeLa, U2OS) on glass coverslips to the desired confluency.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

3. Antibody Incubation:

  • Incubate the cells with a primary antibody against this compound/CEP192 (e.g., rabbit anti-CEP192) diluted in the blocking buffer overnight at 4°C.

  • Wash the cells three times with PBST.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a centrosomal marker (e.g., mouse anti-γ-tubulin followed by Alexa Fluor 594 goat anti-mouse) for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

4. Imaging and Quantification:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Acquire images using a fluorescence or confocal microscope.

  • Quantify the fluorescence intensity of this compound/CEP192 at the centrosomes (co-localized with the γ-tubulin signal) using image analysis software (e.g., ImageJ). The integrated density of the CEP192 signal at each centrosome can be measured and compared between different experimental conditions.

C. Co-immunoprecipitation (Co-IP) for this compound/CEP192 Protein Interactions

This protocol outlines the procedure to identify proteins that interact with this compound/CEP192 in a cellular context.

1. Cell Lysis:

  • Lyse cultured cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with a primary antibody against this compound/CEP192 or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

3. Washes and Elution:

  • Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against suspected interacting proteins (e.g., Aurora A, Plk1) and the bait protein (this compound/CEP192) to confirm successful immunoprecipitation.

  • Detect the proteins using HRP-conjugated secondary antibodies and a chemiluminescent substrate.

VI. Conclusion

This compound/CEP192 stands as a critical protein with a context-dependent dual role in cell biology. In normal cells, its precise regulation is fundamental for maintaining genomic stability through the orchestration of centrosome function and faithful chromosome segregation. In stark contrast, its dysregulation, particularly through overexpression in cancerous cells, fuels genomic instability and contributes to the hallmarks of cancer. The presented data and methodologies provide a foundation for further investigation into this compound/CEP192 as a potential diagnostic marker and a therapeutic target in oncology. A deeper understanding of the signaling pathways it governs in both normal and pathological states will be crucial for the development of novel anti-cancer strategies aimed at selectively targeting the vulnerabilities of cancer cells while sparing their healthy counterparts.

References

The Role of SPD-2/CEP192 in the Orchestra of Coiled-Coil Centrosomal Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular choreography of cell division is paramount. At the heart of this process lies the centrosome, a microtubule-organizing center, and its assembly is a tightly regulated process orchestrated by a host of proteins, many of which feature a common structural motif: the coiled-coil. This guide provides a detailed comparison of Spindle-defective protein 2 (SPD-2), and its human homolog Cep192, with other key coiled-coil proteins that govern centrosome function, supported by experimental data.

Executive Summary

This compound/CEP192 is a master regulator of centrosome biogenesis, essential for both the duplication of centrioles and the subsequent maturation of the pericentriolar material (PCM). Its function is critically dependent on its coiled-coil domains, which mediate interactions with a network of other centrosomal proteins. This guide will compare the role, structure, and interactions of this compound/CEP192 with two other prominent coiled-coil proteins involved in centrosome assembly: Pericentrin (PCNT) and SPD-5 (C. elegans) / CDK5RAP2 (humans) . While all three are integral to forming a functional centrosome, they play distinct yet coordinated roles in the assembly process. This compound/CEP192 acts as an upstream recruiter, Pericentrin as a versatile scaffold, and SPD-5/CDK5RAP2 as a key component of the PCM lattice.

Comparative Analysis of Coiled-Coil Scaffolding Proteins

The primary function of these coiled-coil proteins is to act as scaffolds, recruiting and organizing other centrosomal components. However, their specific contributions and dependencies differ, as highlighted by quantitative experimental data.

FeatureThis compound / CEP192Pericentrin (PCNT)SPD-5 / CDK5RAP2
Primary Role Upstream recruiter and scaffold for PCM assembly; centriole duplication.Scaffolding protein for a wide range of PCM components, anchoring complexes to the centrosome.Core component of the PCM scaffold, essential for its structural integrity and expansion.
Key Interaction Partners Polo-like kinase 1 (Plk1), Aurora A kinase, γ-tubulin, Pericentrin.γ-tubulin ring complex (γ-TuRC), CEP215, PCM1, Dynein.This compound (in C. elegans), Plk1, γ-tubulin.
Localization Initially at the centrioles, then expands into the PCM.Throughout the PCM, forming a fibrous matrix.Forms a scaffold that expands outwards from the centrioles.
Coiled-Coil Structure Contains multiple coiled-coil domains interspersed with other functional domains.Characterized by a long, central coiled-coil domain.Contains extensive coiled-coil regions that are crucial for its self-assembly.

Quantitative Data on Protein Dependencies

RNA interference (RNAi) and other depletion studies have provided valuable quantitative insights into the hierarchical assembly of these proteins.

Table 1: Impact of Protein Depletion on Centrosomal Protein Levels (HeLa Cells)

Depleted ProteinEffect on γ-tubulin levels at centrosomeEffect on Pericentrin levels at centrosomeEffect on CEP192 levels at centrosomeData Source
CEP192 ~50% reduction in interphase[1]No significant change in interphase[2]-[1][2]
Pericentrin --~80% reduction in mitosis[2][2]

Note: The effects can vary between cell cycle stages (interphase vs. mitosis).

Table 2: Microtubule Nucleation Capacity Following Protein Depletion (U2OS Cells)

Depleted ProteinNumber of Microtubules Regrown per Centrosome (after 30s)Data Source
Control 11.0 ± 0.319[1]
CEP192 siRNA 6.0 ± 0.297[1]
Pericentrin siRNA 16.4 ± 1.54[1]

These data suggest a complex interplay. While CEP192 is a potent activator of microtubule nucleation, Pericentrin appears to have a more nuanced role, with its depletion surprisingly leading to an increase in microtubule regrowth in this experimental context, possibly by liberating other nucleation factors.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Centrosome Maturation

The recruitment and activation of these coiled-coil proteins are tightly regulated by cell cycle kinases. The following diagram illustrates a simplified pathway for centrosome maturation.

G Plk1 Plk1 SPD2_CEP192 This compound/CEP192 Plk1->SPD2_CEP192 Phosphorylates & Recruits AuroraA Aurora A AuroraA->SPD2_CEP192 Activates PCNT Pericentrin SPD2_CEP192->PCNT Recruits SPD5_CDK5RAP2 SPD-5/CDK5RAP2 SPD2_CEP192->SPD5_CDK5RAP2 Recruits gamma_TuRC γ-TuRC Recruitment PCNT->gamma_TuRC SPD5_CDK5RAP2->gamma_TuRC PCM_Expansion PCM Expansion & Maturation gamma_TuRC->PCM_Expansion

Caption: A simplified signaling pathway illustrating the central role of this compound/CEP192 in recruiting other key coiled-coil proteins and initiating PCM expansion.

Experimental Workflow: Tandem Affinity Purification (TAP) and Mass Spectrometry

To elucidate the protein-protein interaction networks of these coiled-coil proteins, a common and powerful technique is Tandem Affinity Purification followed by Mass Spectrometry (TAP-MS).

G cluster_0 Cell Lysis & Initial Purification cluster_1 Elution & Second Purification cluster_2 Analysis A Express TAP-tagged bait protein B Cell Lysis A->B C First Affinity Purification (e.g., IgG beads) B->C D TEV Protease Cleavage C->D E Second Affinity Purification (e.g., Calmodulin beads) D->E F Elution E->F G Mass Spectrometry F->G H Identify Interacting Proteins G->H

Caption: A schematic workflow for identifying protein-protein interactions using Tandem Affinity Purification coupled with Mass Spectrometry (TAP-MS).

Experimental Protocols

1. Immunofluorescence Staining of Centrosomes

This protocol is adapted from standard methods used to visualize centrosomal proteins.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies (e.g., anti-CEP192, anti-Pericentrin)

  • Fluorescently labeled secondary antibodies

  • DAPI solution

  • Mounting medium

Procedure:

  • Wash cells briefly with PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize using a fluorescence microscope.

2. Co-Immunoprecipitation (Co-IP) of Centrosomal Proteins

This protocol outlines the basic steps for performing a Co-IP experiment to identify protein interaction partners.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody for immunoprecipitation (IP)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Antibodies for Western blotting

Procedure:

  • Lyse the cultured cells with lysis buffer on ice.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary IP antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interacting partners.

Conclusion

This compound/CEP192, Pericentrin, and SPD-5/CDK5RAP2 are all essential coiled-coil proteins that contribute to the formation of a functional centrosome. While they share the common feature of a coiled-coil structure that facilitates protein-protein interactions and scaffolding, their specific roles and hierarchical dependencies are distinct. This compound/CEP192 acts as a foundational recruitment factor, initiating the assembly of the PCM. Pericentrin serves as a major scaffold for a multitude of PCM clients, while SPD-5/CDK5RAP2 is a core building block of the PCM lattice itself. A comprehensive understanding of the interplay between these and other coiled-coil proteins is crucial for deciphering the mechanisms of cell division and for the development of novel therapeutic strategies targeting diseases associated with centrosome abnormalities, such as cancer.

References

Safety Operating Guide

Proper Disposal of SPD-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: The complete Safety Data Sheet (SDS) for a chemical substance explicitly identified as "SPD-2" is not publicly available in the conducted research. The information presented here is based on partial safety data for a product labeled "this compound" and general best practices for handling powdered chemical irritants. It is imperative to obtain the specific SDS for the "this compound" product you are using from your supplier before handling or disposal. The SDS will contain detailed and specific instructions crucial for your safety and regulatory compliance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for a substance designated as this compound, based on available data for a powdered chemical irritant.

Summary of Known this compound Properties

The following data is summarized from a partial Safety Data Sheet for a product identified as "this compound," described as a black powder. The lack of a complete SDS means critical information regarding toxicity, environmental hazards, and specific disposal methods is missing.

PropertyValueSource
Appearance Black powderSPI Supplies Division SDS (partial)
Melting Point 120-124 °C (248-255 °F)SPI Supplies Division SDS (partial)
Known Hazards Causes serious eye irritation (H319)SPI Supplies Division SDS (partial)
Precautionary Statements P264: Wash thoroughly after handling. P305 + P351 + P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.SPI Supplies Division SDS (partial)

General Experimental Protocol for Disposal of Powdered Chemical Irritants

The following is a general, step-by-step procedure for the disposal of an unknown or uncharacterized powdered chemical irritant, which should be adapted once the specific SDS for this compound is available. This protocol is designed to minimize risk and ensure compliance with general laboratory safety standards.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.
  • Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of the powder.

2. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and confirmed for chemical compatibility.
  • Label a dedicated, sealable, and chemically resistant waste container as "Hazardous Waste: this compound (Powdered Irritant)".

3. Waste Collection:

  • Carefully transfer the this compound waste into the designated hazardous waste container using a dedicated scoop or spatula.
  • Avoid generating dust. If the powder is fine, consider gently moistening it with a compatible solvent (as specified by the SDS or EHS) to reduce dust generation.
  • Decontaminate any tools or surfaces that have come into contact with this compound using a suitable solvent or cleaning agent, collecting the cleaning materials as hazardous waste.

4. Container Management:

  • Keep the hazardous waste container securely sealed when not in use.
  • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor.
  • Complete all required waste disposal forms and documentation as per your institution's and local regulations.

Disposal Workflow

The following diagram illustrates the general logical workflow for the proper disposal of a powdered chemical irritant like this compound.

SPD2_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Final Disposal A Obtain Specific SDS for this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Label a Designated Hazardous Waste Container C->D E Carefully Transfer this compound Waste D->E F Avoid Generating Dust E->F G Decontaminate Tools and Surfaces F->G H Seal and Store Waste Container in Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I J Complete Disposal Documentation I->J

Caption: General workflow for the safe disposal of a powdered chemical irritant.

Essential Safety and Operational Guide for Handling SPD-2

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of SPD-2 (CAS No. 1643781-40-1), a photo-controlled hydrogen sulfide (H₂S) donor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Immediate Safety and Hazard Information

This compound is a solid organic compound that is stable under standard laboratory conditions. The primary hazard associated with this compound is the release of toxic hydrogen sulfide (H₂S) gas upon exposure to ultraviolet A (UVA) light. H₂S is a colorless, flammable gas with a characteristic rotten egg odor at low concentrations. However, at high concentrations, it can cause rapid olfactory fatigue, making it undetectable by smell.

Key Hazards:

  • Inhalation of H₂S: Can cause irritation to the respiratory tract, pulmonary edema, and in high concentrations, can be fatal.

  • Eye Contact with H₂S: May cause severe irritation and conjunctivitis.

  • Direct Contact with this compound: May cause skin and eye irritation.

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted before handling this compound. The following PPE is mandatory:

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before use.
Body Protection A flame-retardant laboratory coat.
Respiratory A properly fitted NIOSH-approved respirator with cartridges for acid gases/vapors is required when working with open solutions of this compound or during UVA irradiation.
Emergency Procedures
Emergency SituationImmediate Action
Inhalation of H₂S Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
Spill For small spills of solid this compound, carefully sweep up the material and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material and place it in a sealed container. The area should be well-ventilated, and appropriate respiratory protection should be worn.

Operational Plan: Handling and Use

All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, especially during UVA irradiation.

Storage

Store this compound in a tightly sealed, light-proof container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.

Preparation of Stock Solutions
  • Environment: Prepare stock solutions inside a chemical fume hood.

  • Solvent: Use anhydrous dimethyl sulfoxide (DMSO) or another suitable organic solvent.

  • Procedure:

    • Tare a clean, dry vial on an analytical balance.

    • Carefully add the desired amount of solid this compound to the vial.

    • Record the exact weight.

    • Add the calculated volume of solvent to achieve the desired concentration.

    • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

    • Wrap the vial in aluminum foil to protect it from light.

Experimental Protocol: UVA-Induced H₂S Release in Cell Culture

This protocol outlines a general procedure for the controlled release of H₂S from this compound in a cellular experiment. Researchers should adapt this protocol based on their specific cell type and experimental design.

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution:

    • Dilute the this compound stock solution in cell culture medium to the final working concentration. It is crucial to perform serial dilutions to minimize the final concentration of the organic solvent (e.g., DMSO < 0.1%).

  • Incubation:

    • Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for a predetermined period to allow for cellular uptake. This step should be performed in the dark.

  • UVA Irradiation:

    • Expose the cells to a UVA light source (e.g., a UV lamp with a peak wavelength around 365 nm).

    • The duration and intensity of the UVA exposure should be optimized to control the amount of H₂S released.

  • Post-Irradiation:

    • Following irradiation, the cells can be returned to the incubator for further study, or downstream assays can be performed immediately.

Experimental Workflow Diagram

G Experimental Workflow for this compound Use cluster_prep Preparation cluster_cell_culture Cell Culture cluster_activation Activation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solution in Medium prep_stock->prep_working incubate_spd2 Incubate Cells with this compound prep_working->incubate_spd2 seed_cells Seed Cells seed_cells->incubate_spd2 uva_irradiate UVA Irradiation incubate_spd2->uva_irradiate post_incubation Post-Irradiation Incubation uva_irradiate->post_incubation downstream_assays Downstream Assays post_incubation->downstream_assays

Caption: A flowchart of the experimental workflow for using this compound to deliver hydrogen sulfide to cells in a controlled manner.

Disposal Plan

All waste containing this compound or its degradation products must be treated as hazardous waste.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and contaminated media, in a labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of in a designated hazardous waste container.

Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal. Do not dispose of this compound or its waste down the drain.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for this compound. Researchers should perform their own characterization or consult the supplier for specific details. The following table provides general parameters for photo-controlled H₂S donors.

ParameterTypical Value/RangeNotes
CAS Number 1643781-40-1Specific to this compound.
Molecular Formula C₃₄H₂₆O₈SSpecific to this compound.
Molecular Weight 594.63 g/mol Specific to this compound.
Optimal Activation Wavelength 325-385 nm (UVA)The efficiency of H₂S release is dependent on the wavelength and intensity of the light source.
Quantum Yield of H₂S Release Not specifiedThis value represents the efficiency of converting absorbed photons into released H₂S molecules and should be determined experimentally.
Toxicity Data (LD₅₀) Not specifiedThe primary toxicity is associated with the released H₂S gas. The toxicity of the parent compound is not well-documented.

Signaling Pathway

The primary function of this compound is to serve as a pro-drug for hydrogen sulfide. Upon UVA irradiation, this compound undergoes a photochemical reaction that leads to the release of H₂S. The released H₂S can then participate in various cellular signaling pathways. The specific pathway affected will depend on the biological context of the experiment.

G Mechanism of Action of this compound SPD2 This compound (Pro-drug) H2S Hydrogen Sulfide (H₂S) SPD2->H2S Photochemical Reaction Byproduct Inert Byproduct SPD2->Byproduct Photochemical Reaction UVA UVA Light UVA->H2S CellularTargets Cellular Targets (e.g., Ion Channels, Enzymes) H2S->CellularTargets Interacts with BiologicalResponse Biological Response CellularTargets->BiologicalResponse Leads to

Caption: A diagram illustrating the light-activated release of hydrogen sulfide from this compound and its subsequent interaction with cellular targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.